Dihydrogen phosphite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dihydrogen phosphite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O3P/c1-4(2)3/h1-2H/q-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIZNCSZLTDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420104 | |
| Record name | dihydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.988 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-88-0 | |
| Record name | dihydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Dihydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydrogen phosphite anion, systematically known as hydrogenphosphonate, is a phosphorus oxoanion with the chemical formula [H₂PO₃]⁻. It is the conjugate base of phosphorous acid (more accurately, phosphonic acid). A comprehensive understanding of its chemical structure and bonding is crucial for various scientific disciplines, including materials science, coordination chemistry, and potentially in the context of drug development where it may act as a counterion or a ligand. This guide provides a detailed technical overview of the molecular geometry, bonding characteristics, and the experimental and computational methodologies used to elucidate its structure.
Tautomerism and Electronic Structure
A critical aspect of understanding this compound lies in the tautomerism of its parent acid, phosphorous acid. While often written as P(OH)₃, phosphorous acid predominantly exists as the tautomer phosphonic acid, HP(O)(OH)₂.[1] This form is a diprotic acid, with pKa values of approximately 1.3 and 6.7.[1][2] The this compound anion is formed upon the loss of the first proton from the hydroxyl group.
The Lewis structure of the this compound anion, [HPO₂(OH)]⁻, features a central phosphorus atom bonded to a hydrogen atom, a hydroxyl group, and two oxygen atoms. One of the oxygen atoms carries a formal negative charge, while the other is double-bonded to the phosphorus atom to satisfy the octet rule, though resonance delocalizes this charge. The phosphorus atom in this compound is in the +3 oxidation state.
Molecular Geometry and Bonding
The molecular geometry of the this compound anion is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory to be tetrahedral around the central phosphorus atom. The phosphorus atom is bonded to four other atoms (one hydrogen and three oxygen atoms), and there are no lone pairs on the phosphorus atom in the dominant resonance structure.
Experimental determination of the crystal structures of various this compound salts through single-crystal X-ray diffraction confirms this tetrahedral geometry. These studies provide precise measurements of bond lengths and angles.
Quantitative Data on Bond Lengths and Angles
The following table summarizes typical bond lengths and angles for the this compound anion, compiled from crystallographic data of its salts. It is important to note that these values can vary slightly depending on the counter-ion and the crystal packing forces.
| Parameter | Atom Pair/Triplet | Typical Value Range | Source |
| Bond Lengths | |||
| P-O | 1.497 - 1.516 Å | [3][4] | |
| P-OH | ~1.543 - 1.550 Å | [3][4] | |
| P-H | ~1.32 pm (in parent acid) | [1] | |
| Bond Angles | |||
| O-P-O | 107.5° - 114.8° | [3][4] | |
| O-P-OH | ~109.1° (in similar compounds) | [4] | |
| H-P-O | ~104.0° - 108.9° (in similar compounds) | [4] |
Experimental and Computational Elucidation of Structure
Experimental Protocols
Single-crystal X-ray diffraction is the primary experimental technique for determining the precise atomic arrangement in the solid state.
-
Methodology: A suitable single crystal of a this compound salt is grown by methods such as slow evaporation of a saturated solution. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The resulting data on the intensities and angles of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms.
-
Methodology: Similar to X-ray diffraction, a single crystal is required. The crystal is bombarded with a beam of neutrons. Neutrons are scattered by the atomic nuclei, and the resulting diffraction pattern is analyzed. Because neutrons are particularly sensitive to the light nuclei of hydrogen, this technique provides more accurate positions for the hydrogen atoms in the P-H and O-H bonds of the this compound anion compared to X-ray diffraction.[5]
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound anion.
-
Methodology: In Fourier-Transform Infrared (FTIR) spectroscopy, a sample is exposed to infrared radiation, and the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured. In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational modes. The presence of characteristic bands for P-H, P-O, and O-H stretching and bending vibrations helps to confirm the structure of the anion.
Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the structure and properties of the this compound anion.
-
Methodology: The geometry of the this compound anion is optimized using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6] These calculations yield the lowest energy conformation of the ion, providing theoretical values for bond lengths and angles. The results from DFT calculations are generally in excellent agreement with experimental data obtained from X-ray and neutron diffraction.[6] Vibrational frequencies can also be calculated and compared with experimental IR and Raman spectra to further validate the computed structure.
Visualization of the this compound Structure
The following diagrams illustrate the Lewis structure and the three-dimensional tetrahedral geometry of the this compound anion.
Caption: Lewis structure of the this compound anion.
Caption: 3D representation of the tetrahedral geometry of this compound.
Relevance in Drug Development
While not a direct signaling molecule, the this compound anion is relevant to drug development professionals in several contexts:
-
Counterion: It can be used as a counterion for basic drug molecules, influencing properties such as solubility, stability, and bioavailability.
-
Ligand in Coordination Chemistry: this compound can act as a ligand, forming coordination complexes with metal ions. Some of these metal complexes may exhibit interesting biological activities.
-
Building Block for Organophosphorus Compounds: The parent acid, phosphonic acid, is a precursor in the synthesis of various organophosphorus compounds, some of which are investigated for their therapeutic potential.
Conclusion
The this compound anion, [HPO₂(OH)]⁻, possesses a well-defined tetrahedral structure around a central phosphorus atom. Its geometry and bonding have been thoroughly characterized by a combination of experimental techniques, most notably single-crystal X-ray and neutron diffraction, and corroborated by computational methods such as Density Functional Theory. The quantitative data on its bond lengths and angles provide a solid foundation for understanding its chemical behavior. For professionals in drug development, this compound is a relevant chemical entity, primarily as a potential counterion and a ligand in the design of novel coordination compounds.
References
Dihydrogen Phosphite: Chemical Identity and Properties
Dihydrogen phosphite is an inorganic anion derived from the deprotonation of phosphorous acid. It is a key intermediate in various chemical processes and plays a role in the chemistry of phosphorus compounds. This guide provides the fundamental chemical formula and molecular weight of the this compound ion.
Chemical Formula and Molecular Weight
The essential properties of the this compound ion are summarized in the table below.
| Property | Value | Citation |
| Chemical Formula | H₂PO₃⁻ | [1][2] |
| Molecular Weight | 80.988 g/mol | [1] |
| Alternate Formula | H₂O₃P⁻ | [1] |
This compound is the conjugate base of phosphorous acid.[1] The ion consists of a central phosphorus atom bonded to oxygen and hydrogen atoms. While the term can refer to the anion itself, it is also found in various salts, such as sodium this compound (NaH₂PO₃) and potassium this compound (KH₂PO₃).[3][4]
References
what is the CAS number for potassium dihydrogen phosphite
An In-depth Technical Guide to Potassium Dihydrogen Phosphite
CAS Number: 13977-65-6[1][2][3][4]
This guide provides a comprehensive technical overview of potassium this compound (KH₂PO₃), intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, its unique mechanism of action, detailed experimental protocols for its synthesis, and its primary applications.
Chemical and Physical Properties
Potassium this compound, also known as monopotassium phosphite, is an inorganic salt of phosphorous acid.[2] It is characterized as a white, crystalline solid that is highly soluble in water.[2][5] Unlike the more common potassium dihydrogen phosphate (KH₂PO₄), the phosphorus in phosphite is in the +3 oxidation state, which is key to its distinct chemical behavior and biological activity.[2][6]
Table 1: Chemical Identifiers and Properties of Potassium this compound
| Property | Value | References |
| CAS Number | 13977-65-6 | [1][2][3][4] |
| Molecular Formula | H₂KO₃P (or KH₂PO₃) | [1][7] |
| Molecular Weight | ~120.09 g/mol | [1] |
| Appearance | White crystalline powder | [1][2][8] |
| Purity | ≥98.0% | [8] |
| pH (1% solution) | 4.0 - 5.0 | [8] |
| Synonyms | Monopotassium phosphite, Phosphorous acid dihydrogen potassium salt | [1][2] |
| InChI Key | BZHCGFBZBPVRFE-UHFFFAOYSA-N |
Mechanism of Action: A Dual Role in Plant Defense
Potassium this compound is recognized for its dual-action mechanism, particularly in agricultural applications where it functions as both a direct antifungal agent and an indirect plant defense stimulator.[9] This makes it a subject of interest for understanding induced resistance pathways, which can have broader implications in biological systems.
Direct Action: At higher concentrations, the phosphite ion exhibits direct fungistatic activity by inhibiting the mycelial growth and spore germination of various pathogens, particularly oomycetes like Phytophthora.[9] The mechanism is believed to involve the disruption of phosphorus metabolism within the fungal cells, including the inhibition of key phosphorylation reactions.[9]
Indirect Action (Plant Defense Priming): The most significant mode of action is its ability to prime the plant's innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR).[6] Phosphite is highly mobile within the plant and can be transported systemically through both the xylem and phloem.[7][10] This systemic presence triggers a cascade of defense responses, effectively acting like a "vaccine" for the plant.[2][6]
The key defense responses induced by phosphite include:
-
Production of Phytoalexins: Low-molecular-weight antimicrobial compounds that accumulate at the site of infection.[6][7]
-
Activation of Pathogenesis-Related (PR) Proteins: Including chitinases and glucanases, which can degrade fungal cell walls.[6][9]
-
Generation of Reactive Oxygen Species (ROS): Such as hydrogen peroxide and superoxide anions, which are involved in defense signaling and can directly harm pathogens.[6][11]
-
Cell Wall Strengthening: Through the deposition of lignin and callose, creating a physical barrier to prevent pathogen penetration.[2][6][7]
This priming effect means that upon subsequent pathogen attack, the plant mounts a faster and more robust defense response.[9][11]
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN106672929A - Method for preparing potassium this compound - Google Patents [patents.google.com]
- 5. Four preparation methods of potassium dihydrogen phosphate [lygshuren.com]
- 6. wellyoutech.com [wellyoutech.com]
- 7. bartlett.com [bartlett.com]
- 8. valudor.com [valudor.com]
- 9. mdpi.com [mdpi.com]
- 10. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrogen Phosphite Salts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrogen phosphite (B83602) salts, derived from phosphorous acid, are gaining attention in pharmaceutical sciences for their potential to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[1] Characterized by the [H₂PO₃]⁻ anion, these salts can improve critical parameters such as aqueous solubility and stability, which are often significant hurdles in drug development.[1] This guide provides a comprehensive overview of the core physical and chemical properties of dihydrogen phosphite salts, details key experimental protocols for their characterization, and illustrates relevant workflows for their application in a research and development setting.
Physical Properties
The physical characteristics of this compound salts are fundamental to their handling, formulation, and application. Key properties for common salts are summarized below.
Data Presentation: Physical Properties of this compound Salts
| Property | Sodium this compound (NaH₂PO₃) | Potassium this compound (KH₂PO₃) | This compound Anion ([H₂PO₃]⁻) |
| Molecular Formula | H₂NaO₃P | KH₂PO₃[2] | H₂O₃P⁻[3] |
| Molecular Weight | 103.978 g/mol | 120.09 g/mol [2] | 80.988 g/mol [3] |
| Appearance | - | White crystalline powder[2][4] | - |
| Solubility | - | Soluble in water, insoluble in alcohol.[2] Described as easily soluble in water.[4] | - |
Note: Comprehensive, publicly available data for many specific this compound salts is limited. The properties listed are based on available database entries and supplier specifications.
Chemical Properties
The chemical behavior of this compound salts dictates their utility in various applications, from serving as pharmaceutical counterions to their role in chemical synthesis.
Acid-Base Properties
The this compound anion ([H₂PO₃]⁻) is the conjugate base of phosphorous acid (H₃PO₃). Phosphorous acid is a diprotic acid, meaning it can donate two protons. The relevant pKa values are crucial for understanding the pH-dependent behavior of these salts in solution. The first dissociation yields the this compound anion.
-
H₃PO₃ ⇌ [H₂PO₃]⁻ + H⁺ (pKa1)
-
[H₂PO₃]⁻ ⇌ [HPO₃]²⁻ + H⁺ (pKa2)
The pKa1 value is essential for determining the pH range in which the this compound salt is the predominant species.
Thermal Stability
The thermal stability of a salt is critical for determining appropriate storage conditions, shelf life, and manufacturing processes (e.g., drying, milling).[5] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the decomposition and phase transitions of these salts upon heating.[6][7] For instance, studies on related compounds like aluminum tris-dihydrogen phosphate (B84403) show decomposition into amorphous intermediates and subsequent conversion to other phosphate forms at higher temperatures.[8][9] The thermal degradation of organophosphates often involves the elimination of an alkene to yield phosphoric acid, which then undergoes condensation.[10]
Redox Properties
The phosphite ion contains phosphorus in a +3 oxidation state, making it a potential reducing agent. Disodium hydrogen phosphite, for example, is noted for its reducing properties.[11] This characteristic is important as it can influence the stability of the API it is paired with and its compatibility with other excipients in a formulation.
Relevance in Drug Development
Approximately 80% of API candidates in drug development exhibit low aqueous solubility, leading to poor bioavailability.[1] Forming salts is a primary strategy to overcome this challenge. Dihydrogen phosphate (a close relative) and, more recently, this compound salts and their ionic cocrystals with phosphoric acid, have emerged as valuable tools.[1]
Key Advantages:
-
Enhanced Solubility: By forming a salt with an ionizable API, the overall solubility of the compound can be significantly increased.
-
Improved Stability: Salt formation can lead to a more stable crystalline form compared to the free base or other salt alternatives.[1]
-
Pharmaceutical Acceptability: Phosphoric acid is a pharmaceutically acceptable coformer, making these salts relevant and safe for drug products.[1]
A logical workflow for utilizing this compound salts in drug development involves identifying a poorly soluble API, synthesizing its this compound salt, and then characterizing the new salt form to confirm improved properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. This compound | H2O3P- | CID 5460622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rudong Huayun Chemical Co., Ltd.--Potassium this compound [huayunchem.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. infinitalab.com [infinitalab.com]
- 8. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Disodium hydrogen phosphite - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of Strontium Dihydrogenphosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of strontium dihydrogenphosphite, Sr(H2PO3)2. This document details a feasible synthesis methodology, presents key quantitative data in structured tables, and illustrates the experimental workflow through clear diagrams.
Synthesis of Strontium Dihydrogenphosphite
The synthesis of strontium dihydrogenphosphite can be achieved through the reaction of a strontium salt with phosphorous acid in an aqueous solution. The following protocol is based on established methods for the synthesis of alkaline earth metal phosphites.
Experimental Protocol
A detailed experimental protocol for the synthesis of strontium dihydrogenphosphite is outlined below. This procedure is adapted from the synthesis of related alkaline earth phosphites and is expected to yield high-purity, crystalline Sr(H2PO3)2.
Materials:
-
Strontium carbonate (SrCO3)
-
Phosphorous acid (H3PO3)
-
Deionized water
-
Ethanol (80% solution)
Procedure:
-
An aqueous solution of phosphorous acid (1 M) is prepared by dissolving the appropriate amount of H3PO3 in deionized water.
-
Strontium carbonate is slowly added in stoichiometric amounts to the phosphorous acid solution under constant stirring. The reaction proceeds with the evolution of carbon dioxide gas.
-
The resulting solution is heated to 333 K (60 °C) for several hours to ensure the completion of the reaction.[1]
-
The solution is then allowed to cool slowly to room temperature.
-
Large, colorless, block-shaped crystals of strontium dihydrogenphosphite will deposit after a few days.[1]
-
The crystals are collected by filtration.
-
The collected crystals are washed with an 80% ethanol solution to remove any soluble impurities.[1]
-
The final product is dried under ambient conditions.
Characterization of Strontium Dihydrogenphosphite
A thorough characterization of the synthesized strontium dihydrogenphosphite is essential to confirm its identity, purity, and structural properties. The primary techniques employed are X-ray crystallography, vibrational spectroscopy (FTIR and Raman), and thermal analysis (TGA/DSC).
Crystallographic Data
Single-crystal X-ray diffraction analysis has been performed on strontium dihydrogenphosphite, providing detailed information about its crystal structure. The compound crystallizes in a triclinic system, and the key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | Sr(H2PO3)2 | [1] |
| Molecular Weight | 249.59 g/mol | [1] |
| Crystal System | Triclinic | [1] |
| Space Group | P1 | [1] |
| a | 5.797(1) Å | [1] |
| b | 7.206(1) Å | [1] |
| c | 8.068(1) Å | [1] |
| α | 97.87(1)° | [1] |
| β | 104.51(1)° | [1] |
| γ | 106.55(1)° | [1] |
| Volume | 304.78(8) Å3 | [1] |
| Z | 2 | [1] |
| Calculated Density | 2.720 Mg/m3 | [1] |
Vibrational Spectroscopy
Expected FTIR and Raman Peaks for the [H2PO3]- Anion:
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description |
| ν(P-H) | 2300 - 2450 | P-H stretching |
| ν(O-H) | 2800 - 3200 | O-H stretching (hydrogen-bonded) |
| νas(PO2) | 1150 - 1250 | Asymmetric PO2 stretching |
| νs(PO2) | 1050 - 1150 | Symmetric PO2 stretching |
| δ(POH) | 800 - 950 | P-O-H bending |
| δ(OPH) | 950 - 1050 | O-P-H bending |
| ω(PO2) | 500 - 600 | PO2 wagging |
| τ(PO2) | 300 - 400 | PO2 twisting |
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability and decomposition behavior of a compound. Although specific TGA/DSC data for strontium dihydrogenphosphite is not available, the thermal decomposition of analogous alkaline earth phosphates and phosphites has been studied. For instance, the thermal decomposition of barium hydrogen phosphate (BaHPO4) begins above 370 °C, leading to the formation of barium pyrophosphate (Ba2P2O7) and the loss of water.[2] Similarly, calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2·H2O) undergoes a multi-step dehydration and decomposition process, ultimately forming calcium polyphosphate (Ca(PO3)2) at temperatures above 500 °C.[3]
Based on these analogies, the thermal decomposition of strontium dihydrogenphosphite is expected to proceed via the following general pathway:
-
Dehydration: Loss of any lattice or coordinated water molecules (if present).
-
Condensation and Decomposition: The dihydrogenphosphite anions will likely undergo condensation and disproportionation reactions at elevated temperatures, leading to the formation of strontium phosphates and the evolution of phosphine (PH3) and water.
-
Final Product: The final decomposition product at high temperatures is expected to be a stable strontium phosphate species, such as strontium pyrophosphate (Sr2P2O7) or strontium polyphosphate (Sr(PO3)2).
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of strontium dihydrogenphosphite. The synthesis can be readily achieved through a straightforward aqueous reaction, and the resulting product can be thoroughly characterized using standard analytical techniques. While specific spectroscopic and thermal analysis data for Sr(H2PO3)2 are not extensively reported, this guide offers a robust framework for its preparation and analysis based on well-established chemical principles and data from analogous compounds. This information is intended to be a valuable resource for researchers and professionals working in materials science, inorganic chemistry, and related fields.
References
Unveiling the Crystal Architecture of Guanidinium Dihydrogen Phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of guanidinium dihydrogen phosphite, CH₆N₃⁺·H₂PO₃⁻. The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the material properties and solid-state chemistry of guanidinium salts. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes the experimental workflow.
Crystallographic Data Summary
The crystal structure of guanidinium this compound has been determined and redetermined, providing a clear understanding of its solid-state arrangement.[1][2] The compound crystallizes in the monoclinic system with the non-centrosymmetric space group P2₁. This lack of a center of symmetry is a prerequisite for certain physical properties, such as pyroelectricity and second-harmonic generation.[3] The crystal data and key geometric parameters are summarized in the tables below for easy reference and comparison.
Table 1: Crystal Data for Guanidinium this compound [1]
| Parameter | Value |
| Formula | CH₆N₃⁺·H₂PO₃⁻ |
| Molecular Weight | 141.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 4.5268 (3) Å |
| b | 7.4711 (5) Å |
| c | 9.1856 (6) Å |
| β | 100.631 (2)° |
| Volume | 305.33 (3) ų |
| Z | 2 |
| Calculated Density (Dₓ) | 1.534 Mg m⁻³ |
| Radiation | Mo Kα |
| Temperature | 293 (2) K |
Table 2: Selected Bond Lengths and Angles for Guanidinium this compound [1]
| Bond/Angle | Length (Å) / Angle (°) |
| Guanidinium Cation (CH₆N₃⁺) | |
| Average C—N | 1.325 (2) |
| Average N—C—N | 120.0 (2) |
| This compound Anion (H₂PO₃⁻) | |
| Average P—O | 1.523 (2) |
| Average O—P—O | 111.2 (2) |
Molecular and Crystal Packing
The structure of guanidinium this compound is characterized by a complex three-dimensional network of hydrogen bonds.[1][3] The guanidinium cation exhibits its typical planar "propeller" shape with D₃h local symmetry. The this compound anion forms chains that propagate along the polar[4] direction, linked by O—H⋯O hydrogen bonds.[1]
A significant feature of the crystal packing is the extensive network of N—H⋯O hydrogen bonds involving all six hydrogen atoms of the guanidinium cation.[1] These interactions, along with the O—H⋯O bonds, are the controlling forces in the intermolecular packing, resulting in a stable, non-centrosymmetric three-dimensional structure.[1] The phosphorus-bound hydrogen atom (P-H) is not involved in this hydrogen-bonding scheme.
Experimental Protocols
Synthesis of Guanidinium this compound Crystals
A straightforward method for the synthesis of guanidinium this compound single crystals involves the reaction of guanidinium carbonate with phosphorous acid in an aqueous solution.
Materials:
-
Guanidinium carbonate ((CH₆N₃)₂CO₃)
-
Phosphorous acid (H₃PO₃)
-
Distilled water
Procedure:
-
Dissolve 0.91 g (0.005 mol) of guanidinium carbonate and 0.82 g (0.01 mol) of phosphorous acid in 20 ml of distilled water.
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
Block-shaped, colorless crystals of guanidinium this compound will form.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Instrumentation:
-
A suitable single-crystal X-ray diffractometer equipped with a Mo Kα radiation source.
Procedure:
-
A suitable single crystal of guanidinium this compound is selected and mounted on the diffractometer.
-
The unit cell parameters are determined from a set of reflections.[1]
-
Intensity data is collected at a specified temperature (e.g., 293 K).[1]
-
The structure is solved and refined using appropriate crystallographic software.
Experimental Workflow
The logical flow from synthesis to structural characterization is depicted in the following diagram:
Caption: Experimental workflow for the synthesis and structural characterization of guanidinium this compound.
Potential Applications
The non-centrosymmetric nature of the guanidinium this compound crystal structure suggests potential for applications in nonlinear optics and as a pyroelectric material.[3] The presence of extensive hydrogen bonding also makes it an interesting candidate for studies in crystal engineering and supramolecular chemistry. Furthermore, guanidinium compounds are of interest in pharmaceutical research for their potential role in drug development.[5]
References
An In-Depth Technical Guide to Dihydrogen Phosphite and its Conjugate Base in Acid-Base Equilibria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the acid-base equilibria of phosphorous acid, focusing on its first dissociation product, the dihydrogen phosphite anion (H₂PO₃⁻), and its subsequent conjugate base, the hydrogen phosphite anion (HPO₃²⁻). It details the diprotic nature of phosphorous acid, presents its acid dissociation constants in a clear tabular format, and outlines the experimental methodology for their determination via potentiometric titration. Furthermore, this document explores the relevance of phosphite and its organic derivatives, phosphonates, in research and development, particularly in their role as phosphate bioisosteres in drug design and as signaling molecules in biological systems.
Introduction to Phosphorous Acid and its Ions
Phosphorous acid (H₃PO₃) is a phosphorus oxyacid that, despite its formula, is a diprotic acid, not a triprotic one.[1][2] This is due to its molecular structure; it exists predominantly as the tautomer phosphonic acid, HP(O)(OH)₂, which features one hydrogen atom directly bonded to the central phosphorus atom.[1] This P-H bond is not readily ionizable in aqueous solutions. The other two hydrogen atoms are bonded to oxygen atoms (hydroxyl groups) and are acidic, meaning they can be donated as protons (H⁺).
The nomenclature recommended by IUPAC distinguishes between the two tautomers:
-
P(OH)₃: Phosphorous acid
-
HP(O)(OH)₂: Phosphonic acid
In practice, the term "phosphorous acid" is commonly used to refer to the commercially available compound, which is the phosphonic acid tautomer.[1] The deprotonation of this acid gives rise to its conjugate bases: this compound and hydrogen phosphite.
-
First Conjugate Base: this compound, H₂PO₃⁻ (also known as hydrogen phosphonate).[1][3]
-
Second Conjugate Base: Hydrogen phosphite, HPO₃²⁻ (also known as phosphonate).[1][4]
Acid-Base Equilibria
The dissociation of phosphorous acid in water occurs in two distinct steps, each characterized by an equilibrium constant (Kₐ) and its corresponding pKₐ value (-log Kₐ).
First Dissociation: Formation of this compound
Phosphorous acid acts as a moderately weak acid, donating its first proton to form the this compound anion.
Equilibrium Reaction: H₃PO₃ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + H₂PO₃⁻ (aq)
Second Dissociation: this compound as an Acid
The this compound anion is itself a weak acid and can donate a second proton to form the hydrogen phosphite anion.[1] This equilibrium is crucial for creating buffer systems around a neutral pH.[4]
Equilibrium Reaction: H₂PO₃⁻ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + HPO₃²⁻ (aq)
The logical relationship of this two-step dissociation is illustrated below.
Quantitative Analysis of Equilibria
The acid dissociation constants (pKₐ) quantify the strength of phosphorous acid and its conjugate base at each dissociation step. These values are essential for pH calculations, buffer preparation, and understanding the speciation of phosphite in solution at a given pH. The values at 25°C are summarized below.
| Equilibrium Step | Reaction | Kₐ Value | pKₐ Value |
| First Dissociation | H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | ~5.0 x 10⁻² - 7.5 x 10⁻³ | 1.3[1][2] |
| Second Dissociation | H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | ~2.0 x 10⁻⁷ - 6.2 x 10⁻⁸ | 6.7[1][2] |
Note: Reported Kₐ values can vary slightly between sources.
Experimental Determination of pKₐ
The pKₐ values of polyprotic acids like phosphorous acid are commonly determined experimentally using potentiometric titration.[5] This involves titrating a solution of the acid with a strong base and monitoring the pH change with a pH meter.
Principle
As a strong base (e.g., NaOH) is added to the phosphorous acid solution, the protons are neutralized sequentially. A plot of pH versus the volume of titrant added produces a titration curve with two distinct equivalence points and two buffer regions. The pH at the midpoint of each buffer region (the half-equivalence point) is equal to the pKₐ for that dissociation step.[5][6]
-
At the first half-equivalence point: [H₃PO₃] = [H₂PO₃⁻], so pH = pKₐ₁
-
At the second half-equivalence point: [H₂PO₃⁻] = [HPO₃²⁻], so pH = pKₐ₂
Experimental Protocol
Apparatus:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Volumetric flasks and pipettes
Reagents:
-
Phosphorous acid solution of known concentration (e.g., 0.1 M)
-
Standardized strong base solution, such as sodium hydroxide (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Preparation: Pipette a precise volume (e.g., 50.0 mL) of the 0.1 M phosphorous acid solution into the 250 mL beaker. Add a magnetic stir bar and enough deionized water to ensure the pH electrode bulb is fully submerged.
-
Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution over the beaker.
-
Titration: Record the initial pH of the acid solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Data Collection: As the pH begins to change more rapidly near the equivalence points, reduce the volume of titrant added per increment (e.g., 0.1 mL or dropwise) to obtain a more detailed curve. Continue the titration well past the second equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the volume of NaOH required to reach the first and second equivalence points (the points of maximum slope, often found using a first or second derivative plot).
-
Calculate the volume of NaOH at the half-equivalence points (half the volume of the corresponding equivalence point).
-
The pH values recorded at these half-equivalence points correspond to pKₐ₁ and pKₐ₂.
-
Relevance in Research and Development
Phosphites and their organic derivatives, phosphonates, are significant in various scientific and industrial fields, including drug development and agriculture.
Phosphonates as Phosphate Mimics in Drug Design
Phosphonates (R-PO₃²⁻) are compounds containing a stable carbon-phosphorus (C-P) bond. They are frequently used in medicinal chemistry as bioisosteres of phosphates (R-O-PO₃²⁻) or carboxylates (R-COO⁻).[7][8] The C-P bond makes phosphonates resistant to enzymatic hydrolysis, which readily cleaves the ester bond (P-O-C) in phosphates.[9] This increased metabolic stability is a highly desirable property in drug candidates.
By mimicking the transition state of enzymatic reactions involving phosphates or by blocking the active sites of enzymes that process phosphate substrates, phosphonate-containing drugs can act as potent inhibitors.[7] This strategy has been successfully employed in the development of antiviral drugs (e.g., Tenofovir), antibacterial agents, and treatments for bone diseases.[8][9]
References
- 1. Phosphorous acid - Wikipedia [en.wikipedia.org]
- 2. Phosphorous Acid - SYNTHETIKA [synthetikaeu.com]
- 3. This compound | H2O3P- | CID 5460622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. frontiersin.org [frontiersin.org]
- 8. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
thermal stability and decomposition of dihydrogen phosphite
An In-depth Technical Guide on the Thermal Stability and Decomposition of Dihydrogen Phosphite (B83602) and its Salts
Disclaimer: The following technical guide addresses the . Direct and extensive research on the thermal properties of phosphorous acid (H₃PO₃), which exists in equilibrium with its dihydrogen phosphite tautomer, is limited in publicly accessible literature. Therefore, this guide has been constructed by drawing heavily on data from its more commonly studied inorganic salts, primarily ammonium (B1175870) this compound (NH₄H₂PO₄) and sodium this compound (NaH₂PO₃). The thermal behaviors and decomposition pathways described for these salts provide critical insights into the potential thermal degradation mechanisms of the parent acid, though direct empirical analysis is recommended for confirmation.
Executive Summary
This compound and its salts are compounds of significant interest due to their applications in various fields, including as flame retardants, fertilizers, and chemical intermediates. Their thermal stability and decomposition pathways are critical parameters for their safe handling, storage, and efficacy in high-temperature applications. This guide provides a comprehensive overview of the thermal decomposition of this compound salts, detailing the decomposition mechanisms, products, and the analytical techniques used for their characterization. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are summarized, and generalized experimental protocols for these analyses are provided.
Thermal Stability and Decomposition Pathways
The thermal decomposition of this compound is highly dependent on the associated cation. The decomposition mechanisms for ammonium and sodium salts differ significantly, leading to different products and decomposition temperatures.
Ammonium this compound (ADP)
Ammonium this compound (ADP), also known as monoammonium phosphate (B84403) (MAP), generally decomposes in a multi-stage process. The initial decomposition step involves the evolution of ammonia (B1221849) (NH₃) and water (H₂O), leading to the formation of phosphoric acid (H₃PO₄).[1][2] Upon further heating, the phosphoric acid undergoes condensation reactions to form pyrophosphoric acid and subsequently metaphosphoric acid.[1]
The decomposition typically begins at temperatures around 190-200°C.[1] One study identified the onset and peak decomposition temperatures of the first stage as 153.9°C and 188.1°C, respectively.[2] Further heating leads to the decomposition of the resulting phosphoric acids at higher temperatures.
The overall decomposition pathway can be summarized as follows:
-
Initial Decomposition: NH₄H₂PO₄ → NH₃ + H₃PO₄
-
Condensation: 2H₃PO₄ → H₄P₂O₇ + H₂O
-
Further Condensation: nH₃PO₄ → (HPO₃)n + nH₂O
Sodium this compound
The thermal decomposition of sodium this compound (NaH₂PO₃) and its hydrates proceeds through a more complex series of disproportionation and condensation reactions. Upon heating, hydrated forms first lose water.[3] The anhydrous salt then undergoes decomposition. For instance, NaH₂PO₄·H₂O is known to decompose in several steps between 170-350°C to form sodium metaphosphate (NaPO₃).[4] Another source indicates that sodium dihydrogen phosphate treated above 240°C forms sodium trimetaphosphate.[5]
Studies on sodium hypophosphite (NaH₂PO₂) provide further insight, suggesting that phosphites can disproportionate to produce phosphine (B1218219) (PH₃) and various sodium phosphates. The decomposition of sodium hydrogen-phosphate mixtures can lead to the formation of polyphosphate salts like Na₅P₃O₁₀ and ultimately NaPO₃ at temperatures as low as 320°C.[6]
A proposed general pathway involves:
-
Dehydration (for hydrates): NaH₂PO₃·nH₂O → NaH₂PO₃ + nH₂O
-
Disproportionation/Condensation: This can lead to a mixture of products including phosphine (PH₃), hydrogen (H₂), and various sodium polyphosphates such as disodium (B8443419) dihydrogen pyrophosphate (Na₂H₂P₂O₇), sodium pyrophosphate (Na₄P₂O₇), and sodium metaphosphate (NaPO₃).
Quantitative Data
The following tables summarize the key quantitative data obtained from thermal analysis of ammonium and sodium this compound salts.
Table 1: Thermal Decomposition Data for Ammonium this compound (ADP)
| Parameter | Value | Technique | Reference |
| Initial Decomposition Temp. | ~200°C | TGA/DSC | [1] |
| Onset of 1st DTG Peak | 153.9°C | TGA | [2] |
| Peak of 1st DTG Peak | 188.1°C | TGA | [2] |
| Complete Decomposition | ~550°C | TGA | [1] |
Table 2: Thermal Decomposition Data for Sodium this compound and Related Compounds
| Compound | Decomposition Range/Temp. | Products | Technique | Reference |
| NaH₂PO₄·H₂O | 170-350°C | NaPO₃ | TGA | [4] |
| Sodium Dihydrogen Phosphate | >240°C | Sodium Trimetaphosphate | Not Specified | [5] |
| Sodium Hydrogen-Phosphate Mixtures | up to 320°C | Na₅P₃O₁₀, NaPO₃ | Not Specified | [6] |
| NaH₂PO₄·2H₂O | 40-100°C (dehydration) | NaH₂PO₄·H₂O | TGA | [3] |
| NaH₂PO₄·2H₂O | ~110°C (dehydration) | NaH₂PO₄ | TGA | [3] |
| NaH₂PO₄ | >210°C | Na₂H₂P₂O₇ | TGA | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and accurate data on the and its salts. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7]
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the sample is pure and dry.
-
Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).[7]
-
-
Atmosphere:
-
Perform the analysis under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) depending on the desired experimental conditions.
-
Use a consistent purge rate, for example, 50 cm³/min.[7]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).
-
Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature that encompasses the entire decomposition profile (e.g., 600-800°C).[7]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Generate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of the maximum rates of decomposition.[7]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely ground sample into a DSC pan (e.g., aluminum).
-
Seal the pan, using a hermetic lid if volatile products are expected.
-
-
Atmosphere:
-
Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 ml/min).
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below any expected transitions.
-
Ramp the temperature at a controlled linear rate (e.g., 10°C/min) over the desired temperature range.
-
A cooling cycle can also be programmed to observe crystallization or other transitions upon cooling.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for any endothermic or exothermic events. The extrapolated onset temperature is often taken as the transition temperature.
-
Conclusion
The are complex phenomena influenced by factors such as the presence of cations and the experimental atmosphere. While direct data on phosphorous acid is scarce, analysis of its ammonium and sodium salts reveals distinct decomposition pathways. Ammonium this compound primarily decomposes to form ammonia and phosphoric acids, whereas sodium this compound undergoes disproportionation and condensation to yield phosphine and various sodium polyphosphates. Understanding these behaviors is essential for the effective and safe application of these compounds in various industrial and research settings. The provided experimental protocols offer a foundation for further investigation into the thermal properties of these and related materials.
References
An In-depth Technical Guide on the Solubility of Potassium Dihydrogen Phosphite in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published quantitative data on the solubility of potassium dihydrogen phosphite (KH₂PO₃) in pure organic solvents is exceedingly scarce in publicly available scientific literature. Much of the available information pertains to potassium dihydrogen phosphate (KH₂PO₄), a different compound with distinct chemical properties. This guide summarizes the available qualitative data for potassium this compound, provides a general experimental protocol for solubility determination, and discusses relevant biological signaling pathways associated with phosphite.
Introduction to Potassium this compound
Potassium this compound (KH₂PO₃) is the potassium salt of phosphorous acid. It is a white, crystalline solid that is known to be highly soluble in water.[1] It has found significant application in agriculture as a fungicide and biostimulant, and as a source of phosphorus and potassium nutrition for plants.[2] Its production often involves the reaction of phosphorous acid with a potassium source, such as potassium carbonate or potassium hydroxide.[3] A notable aspect of its synthesis and purification is its precipitation from alcohol-based solutions, which points to its low solubility in such solvents.[2]
Solubility Profile in Organic Solvents
Direct, quantitative solubility data (e.g., g/100 g of solvent at various temperatures) for potassium this compound in common organic solvents is not well-documented in peer-reviewed journals. The available information is primarily qualitative and is summarized in Table 1.
Table 1: Qualitative Solubility of Potassium this compound in Various Solvents
| Solvent Family | Specific Solvent | Reported Solubility | Citation |
| Alcohols | Ethanol, "Alcohol Solvent" | Insoluble / Does not dissolve | [2] |
| Water | Water (H₂O) | Soluble / Readily Soluble | [1][2][3] |
Note: The insolubility of potassium this compound in alcohol is a key characteristic utilized in its synthesis and purification. One production method involves dissolving the reactants (potassium hydroxide and phosphorous acid) in an alcohol solvent, where the resulting potassium this compound product precipitates out of the solution.[2]
Experimental Protocol for Solubility Determination
Given the absence of specific, published protocols for determining the solubility of potassium this compound in organic solvents, a general gravimetric method is described below. This method is a standard procedure for determining the solubility of a solid in a liquid.[4][5]
Objective: To determine the saturation solubility of potassium this compound in a given organic solvent at a specific temperature.
Materials:
-
Potassium this compound (high purity)
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed drying dishes
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of potassium this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a precise, known volume or mass of the organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
Sample Extraction: After equilibration, stop the agitation and allow the excess solid to settle. Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a syringe filter. The filtration step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed drying dish. Record the exact mass of the solution transferred.
-
Drying: Place the drying dish in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the solute.
-
Final Weighing: Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried potassium this compound residue.
-
Calculation: The solubility can be calculated from the mass of the dissolved solid and the mass of the solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Workflow for determining the solubility of a solid in a liquid.
Biological Signaling Pathways Involving Phosphite
While potassium this compound is not typically used in drug development in the same way as conventional pharmaceuticals, its role as a fungicide and biostimulant is mediated through its interaction with plant signaling pathways. Phosphite (Phi), the active anion, is a structural analog of phosphate (Pi) and can interfere with phosphate sensing and signaling.[6]
In plants, phosphite is recognized as if it were phosphate, which leads to the suppression of the plant's natural responses to phosphate starvation.[6] This includes the downregulation of genes for high-affinity phosphate transporters and acid phosphatases.[6] More recent research suggests that phosphite's beneficial effects are linked to the activation of the plant's defense pathways, involving hormones like abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA).[7]
The following diagram illustrates a simplified model of how phosphite is thought to interfere with phosphate starvation signaling in plants.
Caption: Phosphite mimics phosphate, interfering with starvation signaling.
References
- 1. wellyoutech.com [wellyoutech.com]
- 2. CN106672929A - Method for preparing potassium this compound - Google Patents [patents.google.com]
- 3. CN1346789A - Potassium this compound and its preparing process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Historical Overview of Dihydrogen Phosphite Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of dihydrogen phosphite (H₂PO₃⁻), the anion of phosphorous acid, is intrinsically linked to the broader history of phosphorus chemistry, a field that burgeoned in the 18th and 19th centuries. While a singular "discovery" event for the this compound ion is not documented, its existence was implicitly established with the first successful synthesis and characterization of its parent acid, phosphorous acid (H₃PO₃). This whitepaper provides a comprehensive historical overview of the key milestones, influential scientists, and foundational experimental protocols that led to the understanding of this compound.
The Dawn of Phosphorus Chemistry: A Precursor to Discovery
The journey to understanding this compound began with the isolation of its parent element, phosphorus. In 1669, the German alchemist Hennig Brand, in his quest for the philosopher's stone, accidentally discovered phosphorus by distilling fermented urine.[1][2] This new, mesmerizing substance that glowed in the dark, which he named "phosphorus" (Greek for "light-bearer"), captivated the scientific community and set the stage for centuries of chemical exploration.[2][3]
It wasn't until over a century later that the elemental nature of phosphorus was firmly established. In 1777, the renowned French chemist Antoine Lavoisier identified phosphorus as a distinct element.[3][4] This fundamental understanding paved the way for the systematic investigation of its compounds, including its various oxygen acids.
The Emergence of Phosphorous Acid and its Anion
The late 18th and early 19th centuries marked a period of significant advancement in the synthesis of phosphorus compounds. The first documented preparation of phosphorous acid, the direct precursor to this compound, is attributed to the French chemist B.G. Le Sage in 1777.[5] His method involved the slow combustion of phosphorus in moist air.[5] This process yielded a mixture of phosphorus oxides which, upon reaction with water, would have formed phosphorous acid, and consequently, this compound ions in solution.
A more definitive and widely recognized method for the synthesis of phosphorous acid was developed by Sir Humphry Davy in 1812.[5] Davy's method involved the hydrolysis of phosphorus trichloride (PCl₃), a process that remains a fundamental route for the preparation of phosphorous acid today. The reaction can be summarized as:
PCl₃ + 3H₂O → H₃PO₃ + 3HCl
This reaction directly yields phosphorous acid, which, as a diprotic acid, dissociates in water to form this compound (H₂PO₃⁻) and, to a lesser extent, hydrogen phosphite (HPO₃²⁻) ions. Therefore, Davy's work can be considered a pivotal moment in the implicit "discovery" and availability of this compound for further study.
Key Scientists in the Historical Context
While Le Sage and Davy were instrumental in the initial synthesis of phosphorous acid, the broader understanding of phosphorus chemistry in the 19th century was significantly shaped by other notable figures:
-
Jöns Jacob Berzelius: This Swedish chemist made extensive contributions to the understanding of chemical nomenclature and the composition of various compounds, including those of phosphorus.
-
August Wilhelm von Hofmann: A prominent German chemist, his work in the mid-19th century greatly expanded the field of organic chemistry, including the synthesis of organophosphorus compounds.[6]
-
August Michaelis: Another influential German chemist, Michaelis, along with his students, systematically investigated a vast array of phosphorus compounds, further solidifying the foundations of phosphorus chemistry.[6]
Early Experimental Protocols for Phosphorous Acid Synthesis
The historical methods for preparing phosphorous acid, and by extension this compound, were rudimentary by modern standards but laid the groundwork for future refinements.
Table 1: Historical and Early Industrial Synthesis of Phosphorous Acid
| Method | Discoverer/Developer | Year | Description |
| Slow Combustion in Moist Air | B.G. Le Sage | 1777 | Phosphorus was allowed to slowly oxidize in the presence of moist air. The resulting phosphorus oxides were then dissolved in water to form a mixture of phosphorus acids, including phosphorous acid.[5] |
| Hydrolysis of Phosphorus Trichloride | Sir Humphry Davy | 1812 | Liquid phosphorus trichloride was reacted with water. The heat of the reaction was considerable, and early methods required careful control to prevent the decomposition of the product.[5] |
| Industrial Scale Hydrolysis | (Various) | Early 20th Century | Commercial production methods evolved from Davy's initial discovery. These methods focused on controlling the reaction temperature and removing the hydrochloric acid byproduct to obtain a purer product. |
Detailed Methodology: Davy's Hydrolysis of Phosphorus Trichloride (Conceptual Reconstruction)
Based on early 19th-century laboratory practices, a likely protocol for Davy's synthesis would have involved the following steps:
-
Apparatus Setup: A glass retort would be charged with a measured quantity of distilled water. The retort would be placed in a cooling bath (e.g., a vessel containing cold water or ice) to manage the exothermic reaction.
-
Reactant Addition: Phosphorus trichloride would be slowly and carefully added to the water in the retort, likely dropwise, with constant agitation. This slow addition was crucial to prevent a violent reaction and the subsequent decomposition of the phosphorous acid into phosphine and phosphoric acid.
-
Reaction Control: The temperature of the reaction mixture would be monitored and kept low by adjusting the cooling bath.
-
Product Isolation: After the reaction was complete, the resulting solution would contain phosphorous acid and hydrochloric acid. To isolate the phosphorous acid, the solution would be heated to evaporate the more volatile hydrochloric acid and some of the water.
-
Crystallization: Upon cooling the concentrated solution, crystals of phosphorous acid would form. These could then be separated from the remaining liquid by decantation or filtration.
Visualization of Key Concepts
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound via hydrolysis of PCl₃.
Diagram 2: Logical Flow of Discovery
Caption: Logical progression leading to the understanding of this compound.
Conclusion
The discovery of this compound was not a singular event but rather an inevitable consequence of the systematic exploration of phosphorus chemistry. The foundational work of early chemists like Le Sage and Davy in synthesizing phosphorous acid provided the first access to this important anion. While the historical record does not pinpoint a specific moment of "discovery" for the this compound ion itself, its existence and properties began to be understood as the chemistry of phosphorous acid and its salts were further elucidated throughout the 19th century. This historical journey, from the alchemical pursuits of Hennig Brand to the rigorous scientific investigations of Lavoisier, Davy, and their successors, laid the essential groundwork for the modern understanding and application of this compound and its derivatives in research, industry, and medicine.
References
- 1. The medicinal history of phosphorus | Feature | RSC Education [edu.rsc.org]
- 2. Hennig Brandt and the Discovery of Phosphorus | Science History Institute [sciencehistory.org]
- 3. Phosphorus: Chronicles of the epistemology of a vital element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorus: Chronicles of the epistemology of a vital element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2684286A - Preparation of phosphorous acid - Google Patents [patents.google.com]
- 6. novapublishers.com [novapublishers.com]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Dihydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrogen phosphite and its organic derivatives, dialkyl phosphites, are versatile reagents in synthetic chemistry, renowned for their pivotal role in the formation of carbon-phosphorus bonds. This technical guide provides a comprehensive examination of the core reaction mechanisms involving these compounds, with a primary focus on the celebrated Pudovik and Kabachnik-Fields reactions. These transformations are instrumental in the synthesis of α-hydroxyphosphonates and α-aminophosphonates, classes of compounds with significant applications in medicinal chemistry and drug development. This document details the underlying principles of this compound's reactivity, including its crucial tautomeric equilibrium, and presents a curated collection of experimental protocols and quantitative data to facilitate practical application. Furthermore, it explores the biological significance of the resulting phosphonate-containing molecules, particularly as enzyme inhibitors.
Core Concepts: The Unique Reactivity of this compound
This compound, H₃PO₃, exists in a tautomeric equilibrium with the tetracoordinated phosphonic acid form, HP(O)(OH)₂. While the equilibrium overwhelmingly favors the phosphonic acid tautomer, the tricoordinated phosphite form, P(OH)₃, is believed to be the reactive species in many reactions due to the nucleophilicity of the phosphorus atom's lone pair.[1][2] This tautomerism is central to the reactivity of this compound and its dialkyl esters ((RO)₂P(O)H), which are more commonly employed in organic synthesis.[1] The presence of the P-H bond in the dominant phosphonate form is key to its participation in hydrophosphonylation reactions.
The equilibrium between the phosphonate and phosphite forms is influenced by factors such as the electronic nature of the substituents on the phosphorus atom and the solvent.[1] Electron-withdrawing groups tend to stabilize the tricoordinated phosphite form.[1] While extensive experimental data on the tautomeric equilibrium of this compound itself is scarce, computational studies and data from its esters provide valuable insights.
Tautomeric Equilibrium of Diethyl Phosphite
The tautomerization between diethyl phosphonate and diethyl phosphite serves as a model for understanding the reactivity of dialkyl phosphites.
| Tautomer | Structure | Relative Stability |
| Diethyl Phosphonate | (EtO)₂P(O)H | Favored |
| Diethyl Phosphite | (EtO)₂P(OH) | Disfavored |
Calculated equilibrium constants for the tautomerization of various phosphites consistently show a strong preference for the tetracoordinate phosphonate form, with equilibrium constants on the order of 10⁷ to 10¹⁰ in favor of the phosphonate.[2]
The Pudovik Reaction: A Gateway to α-Functionalized Phosphonates
The Pudovik reaction, a cornerstone of organophosphorus chemistry, involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across a carbon-heteroatom double bond, most notably the C=N bond of an imine.[3][4] This reaction is a powerful tool for the synthesis of α-aminophosphonates.[3] The reaction is typically base-catalyzed, where the base facilitates the deprotonation of the dialkyl phosphite to generate a more nucleophilic phosphorus species.[4]
Mechanism of the Pudovik Reaction
The generally accepted mechanism for the base-catalyzed Pudovik reaction proceeds through the following steps:
-
Deprotonation: A base removes the acidic proton from the dialkyl phosphite, forming a phosphite anion.
-
Nucleophilic Attack: The nucleophilic phosphorus of the phosphite anion attacks the electrophilic carbon of the imine.
-
Protonation: The resulting nitrogen anion is protonated by the conjugate acid of the base or upon workup to yield the final α-aminophosphonate.
References
Dihydrogen Phosphite Tautomerism in Solution: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the tautomeric equilibrium of dihydrogen phosphite (phosphorous acid, H₃PO₃) in solution. It is established that this compound exists as a dynamic equilibrium between two tautomeric forms: the predominant tetracoordinated phosphonic acid, HPO(OH)₂, and the significantly minor tricoordinated phosphorous acid, P(OH)₃. This document synthesizes experimental and computational data to quantify this equilibrium, outlines detailed protocols for its investigation using ³¹P Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, and elucidates the proposed mechanism of interconversion. This guide is intended for researchers, scientists, and professionals in drug development and organophosphorus chemistry who require a comprehensive understanding of the solution-state behavior of this fundamental phosphorus oxoacid.
Introduction
This compound, commonly known as phosphorous acid, is a key intermediate in organophosphorus chemistry and holds relevance in various industrial and biological contexts. A crucial aspect of its chemistry is the prototropic tautomerism between a pentavalent, tetracoordinated species and a trivalent, tricoordinated species. The position of this equilibrium and the kinetics of interconversion are profoundly influenced by the surrounding solvent medium and have significant implications for the reactivity of this compound. While the tetracoordinated tautomer is thermodynamically dominant, the trivalent form, despite its low concentration, is often implicated in reactions where the phosphorus atom acts as a nucleophile, such as in the formation of metal complexes. A thorough understanding of this tautomerism is therefore paramount for predicting and controlling the reactivity of this compound in solution.
The Tautomeric Equilibrium
The tautomeric equilibrium of this compound in solution is represented by the interconversion of two distinct isomers:
-
Phosphonic acid (Tetracoordinated, P(V)): HPO(OH)₂
-
Phosphorous acid (Tricoordinated, P(III)): P(OH)₃
In aqueous solution, the equilibrium lies overwhelmingly towards the phosphonic acid form. This preference is attributed to the greater thermodynamic stability of the P=O double bond compared to the P-OH single bonds.
Quantitative Analysis of the Equilibrium
The equilibrium between the two tautomers can be quantified by the equilibrium constant, KT, and the Gibbs free energy of tautomerization, ΔGtaut.
dot
Methodological & Application
Application Notes and Protocols: Synthesis of Dialkyl Hydrogen Phosphites from Phosphorus Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of dialkyl hydrogen phosphites from phosphorus trichloride. Dialkyl hydrogen phosphites are versatile reagents in organophosphorus chemistry, serving as crucial intermediates in the production of a wide array of compounds, including α-hydroxyphosphonates, α-aminophosphonates, and flame retardants.[1][2][3] The synthesis involves the reaction of phosphorus trichloride with an appropriate alcohol. This guide outlines the reaction mechanism, provides detailed experimental protocols for the synthesis of dimethyl hydrogen phosphite and diethyl hydrogen phosphite, and includes tabulated data for easy reference.
Introduction
The synthesis of dialkyl hydrogen phosphites from phosphorus trichloride and alcohols is a fundamental and widely practiced reaction in organophosphorus chemistry.[4] The general reaction is as follows:
PCl₃ + 3 ROH → (RO)₂P(O)H + RCl + 2 HCl
Despite being named "phosphites," these compounds exist predominantly in their phosphonate tautomeric form, (RO)₂P(O)H, which contains a direct phosphorus-hydrogen bond.[5][6] This P-H bond is highly reactive and is key to the utility of dialkyl hydrogen phosphites in various subsequent chemical transformations, such as the Pudovik and Abramov reactions.[1][5]
The reaction is a vigorous exothermic process, and careful control of the reaction temperature is crucial to prevent the formation of byproducts and ensure a high yield of the desired product.[7] The reaction is typically carried out by the slow addition of phosphorus trichloride to an excess of the alcohol, often in the presence of an inert solvent to aid in temperature management.[8]
Reaction Mechanism and Workflow
The reaction proceeds through the stepwise substitution of the chlorine atoms on phosphorus trichloride with alkoxy groups from the alcohol. The initially formed trialkyl phosphite, P(OR)₃, is unstable in the presence of the hydrogen chloride generated during the reaction and undergoes dealkylation to form the dialkyl hydrogen phosphite.
The overall workflow for the synthesis of dialkyl hydrogen phosphites is depicted in the following diagram:
Caption: Overall workflow for the synthesis of dialkyl hydrogen phosphites.
Experimental Protocols
Synthesis of Dimethyl Hydrogen Phosphite
This protocol is based on the reaction of methanol with phosphorus trichloride.[7][9]
Materials:
-
Methanol (anhydrous)
-
Phosphorus trichloride (PCl₃)
-
Inert solvent (e.g., hexane)[8]
-
Ammonia gas or solution for neutralization
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water or other)
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place anhydrous methanol and an inert solvent such as hexane.[8] The volume of the solvent should be at least five times the combined volume of the reactants.[8]
-
Cool the flask in a cooling bath to maintain a temperature between 5°C and 15°C.[8]
-
Slowly add phosphorus trichloride dropwise from the dropping funnel to the stirred methanol solution. The molar ratio of methanol to phosphorus trichloride should be approximately 3:1.[9]
-
Control the addition rate to maintain the reaction temperature within the desired range. The reaction is highly exothermic.
-
After the addition is complete, continue to stir the reaction mixture for an additional 10-60 minutes at the same temperature.[8][10]
-
The crude dimethyl hydrogen phosphite will form as an immiscible lower layer.[8]
-
Separate the crude product layer.
-
Neutralize the crude product with ammonia to remove residual hydrogen chloride and other acidic impurities.[7][8]
-
Filter off the resulting ammonium chloride precipitate.[10]
-
Purify the dimethyl hydrogen phosphite by vacuum distillation.[8]
Synthesis of Diethyl Hydrogen Phosphite
This protocol describes the synthesis of diethyl hydrogen phosphite from ethanol and phosphorus trichloride.[5][10]
Materials:
-
Ethanol (absolute)
-
Phosphorus trichloride (PCl₃)
-
Carbon tetrachloride or benzene (as solvent)[10]
-
Ammonia gas
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Cooling bath
-
Distillation apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add absolute ethanol and a solvent like carbon tetrachloride or benzene.[10]
-
Cool the flask in a cooling bath to 10-20°C.[10]
-
Under nitrogen protection and with stirring, add a solution of phosphorus trichloride in the same solvent dropwise over approximately 1 to 1.5 hours.[10]
-
Maintain the reaction temperature between 10°C and 20°C during the addition.[10]
-
After the addition is complete, continue stirring for another hour at the same temperature.[10]
-
Transfer the reaction mixture to a separate vessel for neutralization.
-
Neutralize the mixture with ammonia gas at 10-20°C until the pH is between 6 and 7.[10]
-
Filter off the precipitated ammonium chloride.[10]
-
Remove the solvent from the filtrate by distillation at atmospheric pressure.
-
Purify the diethyl hydrogen phosphite by vacuum distillation.[10]
Data Presentation
| Parameter | Dimethyl Hydrogen Phosphite | Diethyl Hydrogen Phosphite | Reference(s) |
| Reactants | Methanol, Phosphorus Trichloride | Ethanol, Phosphorus Trichloride | [7][10] |
| Molar Ratio (Alcohol:PCl₃) | ~ 3:1 | ~ 3:1 | [5][9] |
| Solvent | Hexane | Carbon Tetrachloride, Benzene | [8][10] |
| Reaction Temperature | 5°C to 15°C | 10°C to 20°C | [8][10] |
| Neutralizing Agent | Ammonia | Ammonia | [8][10] |
| Yield | > 80% (continuous process) | High | [7] |
| Purity | > 95% (after purification) | High | [7] |
| Boiling Point | 72-73°C @ 25 Torr | 187-188°C (atmospheric) | [6][10] |
| Density | 1.20 g/cm³ | 1.072 g/cm³ | [6][10] |
Safety Precautions
-
Phosphorus trichloride is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is highly exothermic . Proper temperature control is essential to prevent runaway reactions.
-
Hydrogen chloride gas is a toxic and corrosive byproduct. The reaction setup should include a trap to capture the evolved HCl.
-
The organic solvents used (hexane, carbon tetrachloride, benzene) are flammable and/or toxic. Handle them with care in a well-ventilated area.
Applications in Drug Development and Research
Dialkyl hydrogen phosphites are valuable precursors in the synthesis of various biologically active compounds. They are extensively used in:
-
The synthesis of α-aminophosphonates , which are phosphorus analogs of α-amino acids and exhibit a range of biological activities.
-
The preparation of bisphosphonates , a class of drugs used to treat bone disorders.
-
The synthesis of various organophosphorus pesticides and inhibitors for enzymes such as PARP-1.[7]
-
Their reactivity allows for the formation of C-P bonds, which is a key step in the synthesis of many phosphonate-containing pharmaceuticals.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. vinuthana.com [vinuthana.com]
- 3. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 6. Dimethylphosphite - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. US2862948A - Production of dialkyl hydrogen phosphites - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: Dihydrogen Phosphite as a Reducing Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogen phosphite, also known as phosphorous acid (H₃PO₃), is a versatile and cost-effective inorganic reagent. While being a diprotic acid, its most significant role in organic synthesis is that of a moderate reducing agent. Its reactivity is often enhanced when used in combination with additives, particularly iodine. This combination (H₃PO₃/I₂) generates hydrogen iodide (HI) in situ, providing a powerful, metal-free reducing system for a variety of functional groups. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations, including the reduction of aromatic nitro compounds, phosphine oxides, and aromatic aldehydes.
Reduction of Aromatic Nitro Compounds to Anilines
The reduction of aromatic nitro compounds to primary amines (anilines) is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. The this compound/iodide system offers a metal-free alternative to classical methods like catalytic hydrogenation or reductions with metals such as tin or iron.
Application Note
The use of this compound in the presence of an iodide source provides an effective method for the reduction of nitroarenes. The reaction proceeds via the in situ generation of hydrogen iodide, which acts as the primary reducing agent. This system is particularly useful for substrates that may be sensitive to metal-catalyzed hydrogenolysis conditions. The reaction is typically carried out in a mixture of strong acids at elevated temperatures.
Experimental Protocol: General Procedure
A mixture of the nitroarene (1.0 eq.), sodium iodide (2.0 eq.), and phosphorous acid (4.0 eq.) in a solvent system of 48% hydrobromic acid (1.5 mL/mmol of substrate) and glacial acetic acid (1.5 mL/mmol of substrate) is heated to a gentle reflux at 115 °C.[1] The reaction progress is monitored by an appropriate technique (e.g., TLC or LCMS). Upon completion, the reaction mixture is cooled to room temperature and neutralized to pH 7 with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude aniline.[1] Further purification can be achieved by chromatography or recrystallization.
Quantitative Data
The following table presents an example of the reduction of a substituted nitroarene using this methodology.
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Bromo-2-nitrobenzoic acid | 2-Amino-4-bromobenzoic acid | 83 |
| Data sourced from Wu, G. et al. Org. Lett. 2011, 13 (19), 5220–5223.[1] |
Proposed Reaction Pathway
The reduction of nitroarenes by the H₃PO₃/I₂ system is believed to proceed through a series of single-electron transfers and protonations, mediated by the in situ generated hydrogen iodide.
Caption: Proposed pathway for the reduction of nitroarenes.
Reduction of Tertiary Phosphine Oxides to Phosphines
The regeneration of tertiary phosphines from their oxides is a crucial process in catalysis and synthetic chemistry, as phosphine oxides are common byproducts. The this compound/iodine system provides a simple, solvent-free, and efficient method for this deoxygenation.
Application Note
This metal-free reduction method is applicable to a wide range of tertiary phosphine oxides, including both triaryl and trialkyl phosphine oxides, as well as bidentate and chiral phosphine oxides.[1][2] The reaction is performed under solvent-free conditions at elevated temperatures, and the desired phosphine can be easily separated from the reaction mixture.[1] This protocol is advantageous as it avoids the use of hazardous reagents like silanes or metal hydrides.
Experimental Protocol: General Procedure for the Reduction of Triphenylphosphine Oxide
In a reaction tube, triphenylphosphine oxide (0.2 mmol, 55.7 mg), phosphorous acid (0.4 mmol, 32.8 mg, 2.0 eq.), and iodine (0.4 mmol, 101.5 mg, 2.0 eq.) are combined.[1] The tube is sealed and the mixture is heated at 130 °C with stirring for 24 hours. After cooling to room temperature, the reaction mixture is treated with a 1 M aqueous solution of NaOH (5 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude triphenylphosphine. The product can be further purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the reduction of various phosphine oxides using the H₃PO₃/I₂ system.
| Entry | Substrate (R₃P=O) | Product (R₃P) | Time (h) | Temp (°C) | Yield (%) |
| 1 | Ph₃P=O | Ph₃P | 24 | 130 | 95 |
| 2 | (4-MeC₆H₄)₃P=O | (4-MeC₆H₄)₃P | 24 | 130 | 92 |
| 3 | (4-MeOC₆H₄)₃P=O | (4-MeOC₆H₄)₃P | 24 | 130 | 90 |
| 4 | (4-FC₆H₄)₃P=O | (4-FC₆H₄)₃P | 24 | 130 | 93 |
| 5 | (4-ClC₆H₄)₃P=O | (4-ClC₆H₄)₃P | 24 | 130 | 94 |
| 6 | (4-BrC₆H₄)₃P=O | (4-BrC₆H₄)₃P | 24 | 130 | 96 |
| 7 | (2-MeC₆H₄)₃P=O | (2-MeC₆H₄)₃P | 24 | 130 | 85 |
| 8 | Cy₃P=O | Cy₃P | 48 | 150 | 82 |
| 9 | (R)-BINAPO | (R)-BINAP | 24 | 130 | 93 |
| Data sourced from Xiao, J. et al. J. Org. Chem. 2023, 88 (6), 3909–3915.[1] |
Logical Workflow
The workflow for the reduction of phosphine oxides is a straightforward process, from reaction setup to product isolation.
Caption: Experimental workflow for phosphine oxide reduction.
Reductive Iodination of Aromatic Aldehydes
The this compound/iodine system can be employed for the reductive iodination of aromatic aldehydes to produce benzyl iodides. These intermediates can then undergo in situ Friedel-Crafts type reactions to form diarylmethanes.[3]
Application Note
This one-pot reaction provides a metal-free and convenient method for the synthesis of benzyl iodides and diarylmethanes from readily available aromatic aldehydes.[3] this compound acts as both a reducing agent and a promoter in this transformation. The reaction conditions can be tuned to favor either the formation of the benzyl iodide or the subsequent diarylmethane product.
Experimental Protocol: General Procedure for the Synthesis of Diarylmethanes
To a mixture of the aromatic aldehyde (0.5 mmol), the arene (1.5 mmol, 3.0 eq.), and iodine (1.0 mmol, 2.0 eq.) in 1,2-dichloroethane (2.0 mL) is added phosphorous acid (1.0 mmol, 2.0 eq.).[3] The reaction mixture is stirred at 80 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired diarylmethane.
Quantitative Data
The following table illustrates the scope of the reductive coupling of various aromatic aldehydes with arenes.
| Entry | Aldehyde | Arene | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Toluene | 4-Methyl-diphenylmethane | 24 | 85 |
| 2 | 4-Methylbenzaldehyde | Toluene | 4,4'-Dimethyl-diphenylmethane | 24 | 89 |
| 3 | 4-Methoxybenzaldehyde | Toluene | 4-Methoxy-4'-methyl-diphenylmethane | 24 | 82 |
| 4 | 4-Chlorobenzaldehyde | Toluene | 4-Chloro-4'-methyl-diphenylmethane | 24 | 88 |
| 5 | 4-Bromobenzaldehyde | Toluene | 4-Bromo-4'-methyl-diphenylmethane | 24 | 90 |
| 6 | 2-Naphthaldehyde | Toluene | 2-(4-Methylbenzyl)naphthalene | 24 | 86 |
| 7 | Benzaldehyde | Anisole | 4-Methoxy-diphenylmethane | 24 | 80 |
| 8 | Benzaldehyde | m-Xylene | 2,4-Dimethyl-diphenylmethane | 24 | 83 |
| Data sourced from Lv, F. et al. J. Org. Chem. 2021, 86 (4), 3081–3088.[3] |
Proposed Reaction Mechanism
The reaction is initiated by the reduction of the aldehyde to a benzyl alcohol, which is then converted to a benzyl iodide. The benzyl iodide subsequently undergoes a Friedel-Crafts reaction with the arene.
Caption: Mechanism of reductive diarylmethane synthesis.
Conclusion
This compound, particularly in combination with iodine, serves as a powerful, economical, and metal-free reducing system in organic synthesis. The protocols outlined in these application notes for the reduction of aromatic nitro compounds, phosphine oxides, and aromatic aldehydes demonstrate its utility for researchers, scientists, and professionals in drug development. The mild conditions and broad substrate scope make it an attractive alternative to many traditional reduction methods.
References
Application Notes: Potassium Dihydrogen Phosphite in Agriculture
1.0 Introduction
Potassium dihydrogen phosphite (KH₂PO₃), commonly known as potassium phosphite, is a highly water-soluble compound utilized in agriculture for its unique dual functionality. It serves as a potent biostimulant and a systemic fungicide, while also providing potassium nutrition. Unlike conventional phosphate fertilizers (containing phosphorus in the PO₄³⁻ form), phosphite contains phosphorus in the +3 oxidation state (PO₃³⁻). This chemical distinction is critical; phosphite is not readily metabolized by plants as a primary phosphorus source but excels in its ability to be rapidly absorbed and translocated throughout the plant via both xylem and phloem.[1][2][3] This systemic mobility allows it to activate plant defense mechanisms and directly inhibit pathogens, making it a valuable tool in integrated crop management.[2][4]
2.0 Mechanism of Action
Potassium phosphite's efficacy stems from a two-pronged approach: direct inhibition of pathogens and indirect stimulation of the plant's innate immune system.
-
Direct Action (Fungistatic Effect): Phosphite ions have a direct inhibitory effect on the growth of certain pathogens, particularly oomycetes like Phytophthora and Plasmopara. It interferes with their metabolism, disrupts cell wall development, and can inhibit spore formation, thereby slowing the spread of infection.[1][4]
-
Indirect Action (Plant Defense Activation): Phosphite is a recognized activator of Systemic Acquired Resistance (SAR), functioning much like a "plant vaccine."[1][4] Upon absorption, it triggers a cascade of defense responses within the plant. This includes the production of key defense molecules such as phytoalexins, pathogenesis-related (PR) proteins, and reactive oxygen species (ROS).[1] Furthermore, it promotes the reinforcement of cell walls through lignin and callose deposition, creating physical barriers that impede pathogen invasion.[1][3]
3.0 Data Presentation
Quantitative data from cited research demonstrates the efficacy of potassium phosphite in disease control and crop enhancement.
Table 1: In Vitro Efficacy of Potassium Phosphite on Colletotrichum gloeosporioides (Data sourced from a study on coffee plants[5])
| Treatment Concentration (mL·L⁻¹) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) | Reduction of Mycelial Growth (%) |
| 5.0 | High | High | Significant |
| 10.0 | High | High | Significant |
| Chlorothalonil (2.0 g·L⁻¹) | High | High | Significant |
Note: The study reported significant effects for these concentrations, comparable to the fungicide control.
Table 2: Effect of Potassium Phosphite on Disease Severity and Crop Metrics
| Crop | Target Pathogen / Metric | Treatment | Observed Effect | Reference |
| Coffee | Colletotrichum gloeosporioides | 10.0 mL·L⁻¹ Potassium Phosphite | 62.5% reduction in disease severity. | [5] |
| Potato | Phytophthora infestans | KPhi + Reduced Dose Cyazofamid | Up to ~90% reduction in disease severity. | [6] |
| Potato | Streptomyces scabies | 1% Potassium Phosphite | ~80% inhibition of pathogen growth. | [7][8] |
| Onion | Bulb Weight | 5 mL·L⁻¹ Potassium Phosphite | Increased weight of first-class bulbs. | [8] |
4.0 Experimental Protocols
Protocol 1: In Vitro Evaluation of Mycelial Growth Inhibition
-
Objective: To determine the direct fungistatic effect of potassium phosphite on a target pathogen in a controlled laboratory setting. This protocol is adapted from methodologies used for Colletotrichum gloeosporioides.[5]
-
Materials:
-
Pure culture of the target pathogen (e.g., C. gloeosporioides).
-
Potato Dextrose Agar (PDA) growth medium.
-
Sterile Petri dishes (90 mm).
-
Potassium phosphite stock solution.
-
Sterile distilled water.
-
Micropipettes, sterile cork borer (5 mm).
-
Incubator.
-
-
Methodology:
-
Medium Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave to sterilize.
-
Treatment Incorporation: While the PDA is still molten (approx. 45-50°C), add appropriate volumes of potassium phosphite stock solution to achieve the desired final concentrations (e.g., 1.25, 2.5, 5.0, 10.0 mL·L⁻¹). A control group should be prepared with sterile water instead of phosphite.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify in a laminar flow hood.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing 7-day-old culture of the pathogen. Place the plug, mycelium-side down, in the center of each prepared Petri dish.
-
Incubation: Seal the Petri dishes with paraffin film and incubate at 25 ± 2°C with a 12-hour photoperiod.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of Mycelial Growth Inhibition (MGI) using the formula: MGI (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100.
-
Protocol 2: Greenhouse Evaluation of Disease Control on Plants
-
Objective: To assess the efficacy of potassium phosphite foliar applications in protecting plants from a specific disease under controlled greenhouse conditions. This protocol is based on studies of Phytophthora infestans on potatoes.[6]
-
Materials:
-
Healthy, susceptible host plants (e.g., potato cv. 'Bintje').
-
Potassium phosphite (KPhi) solution.
-
Pathogen inoculum (e.g., sporangial suspension of P. infestans).
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Pressurized spray bottles.
-
Deionized water with a surfactant (e.g., Tween 20).
-
-
Methodology:
-
Plant Cultivation: Grow plants from certified disease-free stock in sterile potting mix until they reach a suitable growth stage (e.g., 4-5 weeks old for potatoes).
-
Treatment Application: Prepare KPhi solutions at desired concentrations. Randomly assign plants to treatment groups (e.g., KPhi alone, KPhi + reduced fungicide, fungicide alone, untreated control). Spray the foliage of each plant until runoff, ensuring complete coverage. Allow the foliage to dry completely (approx. 24 hours).
-
Pathogen Inoculation: Prepare a calibrated spore suspension of the pathogen (e.g., 5 × 10⁴ sporangia/mL for P. infestans). Inoculate the treated plants by spraying the suspension evenly over the foliage.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., >90% RH) for 24-48 hours to facilitate infection. Then, return them to standard greenhouse conditions (e.g., 16-20°C, 16h photoperiod).
-
Disease Assessment: At regular intervals (e.g., 7, 14, 21 days post-inoculation), visually assess the disease severity on each plant. This is typically done by estimating the percentage of leaf area covered by lesions.
-
Data Analysis: Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time. Compare AUDPC values between treatment groups using appropriate statistical analysis (e.g., ANOVA) to determine the protective effect of the treatments.
-
5.0 General Application Protocols
The following are general guidelines for the application of potassium this compound. Rates and timing should be adjusted based on specific crop needs, soil and tissue analysis, and environmental conditions.
Table 3: General Application Rate Recommendations
| Application Method | Crop Type | Recommended Concentration / Rate | Timing & Notes |
| Foliar Spray | Fruit Trees (Citrus, Grapes, Apples) | 0.1% - 0.3% solution (1-3 L per 1000 L water) | Apply during critical growth stages: pre-flowering, fruit set, and fruit development. Repeat every 15-20 days.[1][9] |
| Vegetables (Tomato, Potato, Cucumber) | 0.2% - 0.3% solution (2-3 L per 1000 L water) | Apply every 10-15 days, especially during periods of high disease pressure or rapid growth.[10][11][12] | |
| Field Crops (Wheat, Corn, Soybean) | 0.3% - 0.6% solution | Apply at key stages such as booting or flowering/podding to enhance grain fill and stress resistance.[12] | |
| Fertigation / Drip | General | 3 - 5 L per hectare | Apply through the drip system. Ensures delivery to the root zone.[2] |
| Soil Drench | General | 0.5% - 1.0% solution | Apply to the root zone of individual plants. Useful for controlling soil-borne pathogens.[3] |
Potassium this compound is a highly effective agricultural tool that operates beyond simple nutrition. Its ability to be rapidly transported systemically allows it to act as both a direct fungistat and a powerful activator of the plant's natural defense systems.[1][2] This dual-action mechanism provides robust protection against a wide range of pathogens and enhances overall plant vigor and stress tolerance.[3] When integrated into agricultural programs, it can lead to improved crop quality and yield while offering an environmentally conscious approach to disease management.[2][13]
References
- 1. wellyoutech.com [wellyoutech.com]
- 2. wellyoutech.com [wellyoutech.com]
- 3. bartlett.com [bartlett.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 9. A Brief Talk on the Correct Use of Potassium Dihydrogen Phosphate and Notices-Sichuan Mianzhu Hanwang Inorganic Salt Chemical Industry Co.,Ltd. [en.scwujiyan.com]
- 10. The magical effect of potassium dihydrogen phosphate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 11. Potassium dihydrogen phosphate is used in this way, and the fertilizer effect is tripled! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 12. Spray potassium dihydrogen phosphate increase by 30%, how often spray, spray how many times appropriate? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 13. It can be used as both a pesticide and a fertilizer. Is potassium phosphite really so magical? - Knowledge [plantgrowthhormones.com]
Dihydrogen Phosphite as a Fungicide Against Oomycetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrogen phosphite, also known as phosphite or phosphonate, has emerged as a critical tool in the management of diseases caused by oomycetes, a group of destructive plant pathogens including notorious genera like Phytophthora and Pythium. Unlike conventional fungicides, this compound exhibits a dual mode of action. It directly inhibits the growth and development of the oomycete pathogen and indirectly stimulates the plant's own defense mechanisms. This document provides detailed application notes, experimental protocols, and a summary of efficacy data to guide researchers and professionals in the utilization of this compound for oomycete control.
Mechanism of Action
This compound's efficacy stems from its two-pronged attack on oomycete pathogens:
-
Direct Action on the Oomycete: Phosphite directly interferes with the metabolism of oomycetes. It is believed to disrupt energy metabolism, particularly glycolysis and the tricarboxylic acid (TCA) cycle, by inhibiting key enzymes such as oxidoreductases.[1] This disruption hinders mycelial growth, sporulation, and zoospore production.[2]
-
Indirect Action via Plant Defense Induction: Phosphite acts as a priming agent, enhancing the plant's natural defense responses. Upon application, it is readily absorbed and translocated within the plant. It triggers a state of heightened alert, leading to a more rapid and robust defense response upon pathogen attack. This induced resistance involves the activation of several signaling pathways, including those mediated by salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA).[3][4][5] This leads to the production of defense-related proteins, such as pathogenesis-related (PR) proteins, and the reinforcement of cell walls.[6]
Quantitative Data Summary
The efficacy of this compound against various oomycete species has been quantified in numerous studies. The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of the pathogen's growth in vitro. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound Against Phytophthora Species
| Phytophthora Species | EC50 (µg/mL) | Reference |
| P. agathidicida | Highly sensitive (<15) | [7] |
| P. aleatoria | Sensitive | [7] |
| P. cinnamomi | 4 - 148 | [7] |
| P. citricola | Less sensitive | [7] |
| P. citrophthora | 5.5 - 252 | [8] |
| P. kernoviae | Variable sensitivity | [7] |
| P. multivora | Less sensitive | [7] |
| P. nicotianae | 50 - 100 | [9] |
| P. palmivora | Sensitive | |
| P. parasitica | 12.2 - 141.5 | [8] |
| P. pluvialis | Sensitive | [7] |
| P. ramorum | Variable by lineage | [10] |
| P. syringae | 9.8 - 141.6 | [8] |
Table 2: In Vivo Efficacy of this compound Against Phytophthora Species
| Host Plant | Phytophthora Species | Application Method | Phosphite Concentration | Disease Reduction | Reference |
| Tomato | P. parasitica | Foliar Spray | 1.4 mg/mL | Maximum plant growth | [11] |
| Annual Vinca | P. nicotianae | Foliar Spray | 0.5 mM | Significant protection | [12] |
| Black Pepper | P. capsici | Soil Drench | 10-20 g a.i./L | Significant reduction in foot rot | [13] |
| Citrus | P. citrophthora | Post-harvest dip | 4000 µg/mL | Effective management of brown rot | [8] |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of this compound's efficacy. The following are step-by-step methodologies for key experiments.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the mycelial growth of oomycetes.
Materials:
-
Pure culture of the target oomycete (e.g., Phytophthora cinnamomi)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound (e.g., potassium phosphite)
-
Sterile distilled water
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-6 mm diameter)
-
Incubator
Procedure:
-
Prepare Phosphite Stock Solution: Prepare a stock solution of this compound in sterile distilled water. Filter-sterilize the solution.
-
Amend Growth Medium: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath. Add the phosphite stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 150, 300 µg/mL).[9] Pour the amended agar into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing oomycete culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Seal the Petri dishes with parafilm and incubate them in the dark at the optimal growth temperature for the oomycete species (e.g., 20-25°C).
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plates (0 µg/mL phosphite) reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each phosphite concentration relative to the control. Determine the EC50 value using probit analysis or other suitable statistical software.
Protocol 2: In Vivo Greenhouse Assay for Protective Efficacy
This protocol evaluates the ability of this compound to protect plants from oomycete infection under controlled greenhouse conditions.
Materials:
-
Healthy host plant seedlings (e.g., tomato, pepper)
-
Potting mix
-
Pots
-
Pure culture of the target oomycete (e.g., Phytophthora capsici)
-
This compound solution
-
Hand sprayer
-
Greenhouse facilities with controlled temperature and humidity
Procedure:
-
Plant Preparation: Transplant healthy seedlings into pots containing a sterile potting mix. Allow the plants to acclimate for 1-2 weeks in the greenhouse.
-
Phosphite Application: Prepare a solution of this compound at the desired concentration (e.g., 1.4 mg/mL for tomato).[11] Apply the solution to the foliage of the treatment group plants until runoff using a hand sprayer. The control group should be sprayed with water.
-
Inoculation: Prepare an inoculum of the oomycete. This can be a zoospore suspension or mycelial slurry. Inoculate the plants a few days after the phosphite treatment. For soil-borne pathogens, the inoculum can be incorporated into the potting mix. For foliar pathogens, a zoospore suspension can be sprayed onto the leaves.
-
Incubation and Disease Assessment: Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection. Then, return them to normal greenhouse conditions. Assess disease severity at regular intervals by measuring lesion size, percentage of wilted plants, or other relevant disease parameters.
-
Data Collection: At the end of the experiment, destructive harvesting can be performed to measure plant biomass (fresh and dry weight) and root health.
-
Analysis: Compare the disease severity and plant growth parameters between the phosphite-treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a valuable and effective fungicide for the management of oomycete diseases. Its unique dual mode of action, combining direct pathogen inhibition with the stimulation of plant defenses, makes it a cornerstone of integrated disease management programs. The protocols and data presented in these application notes provide a framework for researchers and professionals to effectively utilize and evaluate this compound in their work. Further research into the precise molecular targets of phosphite in oomycetes and the intricate details of the induced defense signaling pathways in plants will continue to enhance our understanding and application of this important fungicide.
References
- 1. Frontiers | Phosphite inhibits Phytophthora cinnamomi by downregulating oxidoreductases and disrupting energy metabolism [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Phosphite Is More Effective Against Phytophthora Crown Rot and Leather Rot Caused by Phytophthora cactorum than P. nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for rapid adaptive evolution of tolerance to chemical treatments in Phytophthora species and its practical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Dihydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of dihydrogen phosphite (H₂PO₃⁻), a crucial analyte in various fields, including agricultural science, environmental monitoring, and pharmaceutical development. The following sections outline established analytical techniques, including ion chromatography, capillary electrophoresis, ³¹P NMR spectroscopy, and spectrophotometry, complete with experimental protocols and performance data.
Ion Chromatography (IC)
Ion chromatography is a widely used, robust, and sensitive technique for the separation and quantification of ionic species like phosphite.[1] This method is particularly suitable for analyzing complex matrices such as plant tissues, water samples, and pharmaceutical formulations.[2][3][4]
Quantitative Data Summary
| Parameter | Method | Value | Sample Matrix | Reference |
| Method Detection Limit (MDL) | IC with Suppressed Conductivity | 0.002 µM | Freshwater | [3] |
| Method Detection Limit (MDL) | IC-ESI/MS/MS | 0.017 µg/L (500 µL injection) | Environmental Samples | [5] |
| Method Detection Limit (MDL) | IC-ESI/MS/MS | 0.034 µg/L (25 µL injection) | Environmental Samples | [5] |
| Limit of Detection (LOD) | IC with Conductivity Detection | 30 ng/mL | Bisphosphonates | [6] |
| Limit of Quantification (LOQ) | IC with Conductivity Detection | 100 ng/mL | Bisphosphonates | [6] |
| Linearity (r²) | IC with Suppressed Conductivity | > 0.999 | Ibandronate Sodium | [7] |
| Recovery | IC with Suppressed Conductivity | 90.7 ± 3.2% to 108 ± 1.5% | Natural Water | [3] |
| Recovery | IC-ESI/MS/MS | 96 - 106% | Environmental Samples | [5] |
Experimental Protocol: IC with Suppressed Conductivity
This protocol is adapted from methods for the analysis of phosphite in plant and water samples.[2][3]
1. Sample Preparation:
-
Plant Tissues: Homogenize 0.1 g of fresh plant tissue in 10 mL of deionized water. Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter.[2]
-
Water Samples: Filter the water sample through a 0.22 µm syringe filter.[3]
-
Pharmaceutical Formulations: Dissolve the sample in deionized water to a known concentration and filter through a 0.22 µm syringe filter.[4]
2. Instrumentation:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange analytical column (e.g., Dionex IonPac AS11-HC or Vydac 302IC4.6).[2][3]
-
Anion-exchange guard column.
-
Autosampler.
3. Chromatographic Conditions:
-
Eluent: A gradient of potassium hydroxide (KOH) or a solution of succinic acid (e.g., 20 mM) with pH adjusted to 3.4 with lithium hydroxide.[2] For gradient elution, a typical program might start with a low concentration of KOH (e.g., 1 mM) and ramp up to a higher concentration (e.g., 30 mM) to elute more strongly retained anions.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[3]
-
Detector: Suppressed conductivity.
4. Calibration:
-
Prepare a series of standard solutions of sodium phosphite in deionized water (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
5. Data Analysis:
-
Integrate the peak corresponding to phosphite in the sample chromatogram.
-
Quantify the phosphite concentration using the calibration curve.
Experimental Workflow: Ion Chromatography
Caption: Workflow for phosphite quantification by Ion Chromatography.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample volume, making it a valuable tool for phosphite analysis, especially in complex matrices encountered in forensic and environmental sciences.[9]
Quantitative Data Summary
| Parameter | Method | Value | Sample Matrix | Reference |
| Limit of Detection (LOD) | CE with direct UV detection | 1 x 10⁻⁷ M | River Water | [10] |
| Linearity Range | CE with in-capillary complexation | 2 x 10⁻⁶ - 2 x 10⁻⁴ M | Tap Water | [11] |
| Correlation Coefficient (r²) | CE with in-capillary complexation | > 0.9990 | Tap Water | [11] |
Experimental Protocol: CE with Direct UV Detection
This protocol is based on the complexation of phosphite with molybdate to form a UV-absorbing species.[11]
1. Sample Preparation:
-
Filter aqueous samples through a 0.22 µm syringe filter.
2. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 75 cm total length).
3. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 3.0 mM Mo(VI), 0.05 M malonate buffer (pH 3.0), and 45% v/v acetonitrile.[11]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Detection: Direct UV at 220 nm.[10]
4. Calibration:
-
Prepare a series of standard solutions of sodium phosphite in deionized water.
-
Analyze the standards to construct a calibration curve based on peak area versus concentration.
5. Data Analysis:
-
Identify and integrate the peak corresponding to the phosphite-molybdate complex.
-
Calculate the phosphite concentration in the sample using the calibration curve.
Experimental Workflow: Capillary Electrophoresis
References
- 1. イオンクロマトグラフィーによるリン酸塩分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. Capillary electrophoretic analysis of phosphorus species in clandestine methamphetamine laboratory samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoretic determination of phosphate based on the formation of a Keggin-type [PMo12O40]3- complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of phosphonate, phosphate, and diphosphate by capillary electrophoresis using in-capillary complexation with Mo(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Phosphite and Phosphate
Abstract
This application note details robust and reliable High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) methods for the effective separation and quantification of phosphite (PO₃³⁻) and phosphate (PO₄³⁻). The accurate determination of these ions is critical in various fields, including pharmaceutical analysis for impurity profiling in bisphosphonate drugs, agricultural science for monitoring fertilizer and fungicide breakdown, and environmental analysis. We present two primary methods: an Ion-Pair Reversed-Phase HPLC method with indirect UV detection and an Ion Chromatography method with suppressed conductivity detection. This document provides detailed experimental protocols, quantitative performance data, and visual workflows to guide researchers, scientists, and drug development professionals in implementing these analytical techniques.
Introduction
Phosphite and phosphate are oxyanions of phosphorus with different oxidation states and chemical properties. Phosphate is an essential nutrient and a key component of many biological and chemical systems. Phosphite, while used in agriculture as a fungicide and fertilizer, can also be an impurity in pharmaceutical products like bisphosphonates.[1][2] Due to their structural similarity and high polarity, the separation of phosphite and phosphate can be challenging. This note addresses the need for validated analytical methods that offer specificity, sensitivity, and reproducibility.
The methods described herein leverage different chromatographic principles to achieve separation. The ion-pair reversed-phase method utilizes a hydrophobic column and an ion-pairing agent to retain the anionic analytes, which are then detected by indirect UV absorbance.[3][4][5] The ion chromatography approach relies on an anion-exchange column for separation, followed by suppressed conductivity detection, which provides excellent sensitivity for ionic species.[1][2]
Methods and Materials
Method 1: Ion-Pair Reversed-Phase HPLC with Indirect UV Detection
This method is suitable for laboratories with standard HPLC equipment and provides a reliable means of quantifying phosphite and phosphate, particularly as impurities in drug substances.[3][4][5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Tetrabutylammonium hydroxide (TBAOH), as an ion-pairing agent.[3][4]
-
Potassium hydrogen phthalate, as an ionic chromophore for indirect detection.[3][4]
-
Sodium phosphate monobasic and sodium phosphite for standards.
-
Ultrapure water.
Method 2: Ion Chromatography with Suppressed Conductivity Detection
This method offers high sensitivity and is ideal for trace-level analysis of phosphite and phosphate. It is a widely used technique for the analysis of anions.[1][2][6]
Instrumentation:
-
Ion Chromatography (IC) system with a high-pressure pump, autosampler, column oven, anion self-regenerating suppressor, and conductivity detector.[7]
-
Anion-exchange column (e.g., Dionex IonPac AS28-Fast-4µm).[1]
-
Data acquisition and processing software.
Reagents:
-
Potassium hydroxide (KOH) eluent concentrate.
-
Sodium phosphate monobasic and sodium phosphite for standards.
-
Ultrapure water.
Quantitative Data Summary
The performance of the described methods is summarized in the table below, providing a comparison of their key quantitative parameters.
| Parameter | Ion-Pair RP-HPLC (Indirect UV)[3][5] | Ion Chromatography (Suppressed Conductivity)[1][2] |
| Column | C18 | Dionex IonPac AS28-Fast-4µm[1] or Metrosep A Supp 5[2] |
| Mobile Phase/Eluent | 0.5 mM TBAOH, 1 mM Phthalate, pH 8.2 in 95:5 Water:ACN[3][4] | KOH Gradient (e.g., 35 mM to 77 mM)[1] |
| Detection | Indirect UV at 248 nm[3][4] | Suppressed Conductivity[1][2] |
| LOD (Phosphite) | 0.76 µg/mL[3][4] | ~0.03 µg/mL (30 ng/mL)[2] |
| LOQ (Phosphite) | 2.29 µg/mL[3][4] | ~0.10 µg/mL (100 ng/mL)[2] |
| LOD (Phosphate) | 0.86 µg/mL[3][4] | ~0.03 µg/mL (30 ng/mL)[2] |
| LOQ (Phosphate) | 2.60 µg/mL[3][4] | ~0.10 µg/mL (100 ng/mL)[2] |
| Linearity (R²) | >0.999 | >0.999[2] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC Method
1. Mobile Phase Preparation: a. Prepare a pH 8.2 buffer by dissolving the appropriate amount of potassium hydrogen phthalate in ultrapure water to a final concentration of 1 mM. b. Add tetrabutylammonium hydroxide to the buffer to a final concentration of 0.5 mM. c. Adjust the pH to 8.2 with a suitable base (e.g., dilute NaOH). d. The mobile phase is a mixture of this buffer and acetonitrile in a 95:5 (v/v) ratio.[3][4] e. Degas the mobile phase before use.
2. Standard Solution Preparation: a. Prepare individual stock solutions of phosphite and phosphate (e.g., 1000 µg/mL) in ultrapure water. b. Prepare working standard solutions by diluting the stock solutions to the desired concentrations (e.g., covering the range from LOQ to 20 µg/mL).
3. Sample Preparation: a. Accurately weigh and dissolve the sample (e.g., sodium risedronate) in ultrapure water to a known concentration. b. Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Run: a. Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. b. Set the column temperature to 30°C. c. Set the UV detector to 248 nm. d. Inject the standards and samples.
5. Data Analysis: a. Identify the peaks for phosphite and phosphate based on their retention times from the standard injections. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Quantify the amount of phosphite and phosphate in the samples using the calibration curve.
Protocol 2: Ion Chromatography Method
1. Eluent Preparation: a. Use an eluent generation system to produce the required KOH concentrations for the gradient elution. b. Alternatively, prepare the eluents manually from a concentrated KOH stock solution using ultrapure water and degas thoroughly.
2. Standard Solution Preparation: a. Prepare individual stock solutions of phosphite and phosphate (e.g., 100 mg/L) in ultrapure water. b. Prepare working standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.2 to 15 mg/L).[1]
3. Sample Preparation: a. Dissolve the sample (e.g., ibandronate sodium) in ultrapure water to a specified concentration (e.g., 100 mg/L).[1] b. Filter the sample using a 0.45 µm IC-grade syringe filter.
4. IC System Setup and Run: a. Install the anion-exchange column and the suppressor. b. Equilibrate the system with the initial eluent concentration (e.g., 35 mM KOH) at a flow rate of approximately 0.5 mL/min. c. Set the column temperature (e.g., 30°C). d. Program the gradient elution as required. A typical gradient might start at 35 mM KOH to separate phosphite and then step up to 77 mM KOH to elute phosphate.[1] e. Inject the standards and samples. The total run time is typically around 25 minutes.[1]
5. Data Analysis: a. Create a calibration curve for both phosphite and phosphate using the peak areas from the standard chromatograms. b. Determine the concentration of phosphite and phosphate in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for Ion-Pair RP-HPLC Method.
Caption: Workflow for Ion Chromatography Method.
Conclusion
The two methods presented provide reliable and validated approaches for the separation and quantification of phosphite and phosphate. The Ion-Pair Reversed-Phase HPLC method is a robust technique suitable for quality control environments, while the Ion Chromatography method offers superior sensitivity for trace-level analysis. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. By following the detailed protocols and understanding the performance characteristics outlined in this note, researchers can confidently implement these methods for accurate analysis of phosphite and phosphate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an ion-pair reversed-phase HPLC method with indirect UV detection for determination of phosphates and phosphites as impurities in sodium risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 31P NMR Spectroscopy for Phosphite Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and specific analytical technique for the detection and quantification of phosphorus-containing compounds.[1][2][3] Due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, this method offers high sensitivity and straightforward spectral interpretation.[2][4] Its broad chemical shift range minimizes signal overlap, making it particularly suitable for analyzing complex mixtures.[1][5] These application notes provide a detailed overview and protocols for the use of ³¹P NMR in the qualitative and quantitative analysis of phosphites, which are relevant in various fields including agriculture, chemical manufacturing, and as impurities or ligands in drug development.[2][6]
Principle of Quantitative ³¹P NMR
Quantitative ³¹P NMR (qNMR) relies on the principle that the integral of a specific NMR signal is directly proportional to the number of corresponding nuclei in the sample. By comparing the integral of the analyte's signal to that of a known amount of a reference standard, the concentration of the analyte can be accurately determined.[1] For reliable quantification, complete spin-lattice relaxation (T₁) of the phosphorus nuclei between successive scans is crucial. This is achieved by setting an appropriate relaxation delay (D1), typically 5 to 7 times the longest T₁ value of the nuclei being analyzed.[7] To avoid signal distortion from the Nuclear Overhauser Effect (NOE), inverse-gated proton decoupling is often employed.[8][9]
Key Advantages of ³¹P NMR for Phosphite Analysis:
-
High Specificity: Directly detects phosphorus atoms, providing unambiguous identification of phosphite and other phosphorus-containing species.[1][2]
-
Excellent Resolution: The wide chemical shift range allows for clear separation of signals from different phosphorus compounds, such as phosphite, phosphate, and their various esters.[1][5]
-
Non-destructive: The sample can be recovered and used for further analysis.
-
Simplified Sample Preparation: Often requires minimal sample preparation, and in many cases, non-deuterated solvents can be used, reducing costs.[1][10]
Experimental Protocols
Protocol 1: General Quantitative Analysis of Phosphite using an Internal Standard
This protocol describes the determination of phosphite concentration in a sample using a suitable internal standard.
1. Sample Preparation: a. Accurately weigh a known amount of the sample containing phosphite. b. Accurately weigh a known amount of a suitable internal standard (e.g., triphenyl phosphate, methylphosphonic acid). The standard should have a certified purity, be stable, not react with the sample, and have a signal that is well-resolved from the phosphite signal.[5] c. Dissolve both the sample and the internal standard in a known volume of an appropriate deuterated solvent (e.g., D₂O, CDCl₃, Methanol-d₄). The choice of solvent depends on the solubility of the analyte and standard.[11] For aqueous samples, pH adjustment may be necessary to ensure consistent chemical shifts.[1][12] d. Vortex the mixture until fully dissolved and transfer a suitable volume (typically 0.6-0.7 mL) to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. b. Reference: Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0 ppm).[4][13] c. Key Acquisition Parameters:
- Pulse Program: A standard one-pulse experiment with inverse-gated proton decoupling.
- Pulse Angle: 90° flip angle.
- Relaxation Delay (D1): ≥ 5 times the longest T₁ of the analyte or internal standard. A conservative value of 30-60 seconds is often sufficient, but should be determined experimentally for accurate quantification.
- Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.
- Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1 for the signals of interest). This will vary depending on the sample concentration.
- Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
3. Data Processing and Quantification: a. Apply a line broadening factor (e.g., 0.5 - 1.0 Hz) to improve the signal-to-noise ratio. b. Perform phase and baseline correction on the spectrum. c. Integrate the phosphite signal and the internal standard signal. d. Calculate the concentration of phosphite using the following formula:
Protocol 2: Analysis of Phosphite in Biological Extracts
This protocol is adapted for the analysis of phosphite in more complex matrices like cell or mycelial extracts, as described in studies on the effect of phosphite as a fungicide.[14]
1. Extraction: a. Harvest biological material (e.g., fungal mycelium) and freeze-dry. b. Perform a sequential extraction. A common method involves a perchloric acid (PCA) extraction followed by a potassium hydroxide (KOH) extraction to separate different phosphorus pools.[14] c. Lyophilize the extracts to remove the solvents.
2. Sample Preparation for NMR: a. Re-dissolve the dried extract in D₂O. b. Add a known concentration of an internal standard (e.g., methylene diphosphonic acid - MDPA) that is stable and resonates in a clear region of the spectrum. c. Adjust the pH of the solution to a specific value (e.g., pH 8.0 with NaOH) to ensure consistent chemical shifts and improve signal resolution.[1] Chelation agents like EDTA can be added to minimize line broadening from paramagnetic metal ions.[1] d. Filter the solution to remove any particulate matter and transfer to an NMR tube.[10]
3. NMR Data Acquisition and Processing: a. Follow the data acquisition and processing steps outlined in Protocol 1. The presence of paramagnetic ions in biological samples may reduce T₁ relaxation times, potentially allowing for a shorter D1 delay.[7] However, this should be verified.
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shifts of Phosphite and Related Compounds
| Compound Class | Specific Compound | Typical Chemical Shift (δ, ppm) | Notes |
| Phosphite (Phosphorous Acid) | H₃PO₃ and its salts | +2 to +7 | Highly dependent on pH. The signal shifts downfield with increasing protonation. |
| Phosphate (Orthophosphoric Acid) | H₃PO₄ and its salts | 0 to +5 | Also pH-dependent. Can overlap with phosphite if pH is not controlled.[12] |
| Phosphonates | e.g., Methylphosphonic acid | +20 to +30 | Generally well-separated from phosphite and phosphate.[7] |
| Phosphate Monoesters | e.g., Glucose-6-phosphate | +3 to +6 | Chemical shifts are in a similar region to inorganic phosphate.[7] |
| Phosphate Diesters | e.g., DNA, Phospholipids | -3 to +2.5 | Typically found upfield from phosphate and phosphite.[7] |
| Pyrophosphate | P₂O₇⁴⁻ | -5 to -8 | Found significantly upfield.[7] |
| Polyphosphates | (PO₃)n | -5 to -20 | Internal phosphates are more upfield than terminal phosphates.[7][14] |
| Triphenylphosphine | PPh₃ | -6 | A common ligand in organometallic chemistry.[2][15] |
| Triphenylphosphite | P(OPh)₃ | +127 | Significantly downfield from phosphite.[2][15] |
Chemical shifts are referenced to 85% H₃PO₄ (external standard). Values can vary with solvent, pH, and temperature.
Table 2: Example Quantitative ³¹P NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz for ¹H | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 90° | Maximizes signal intensity for each scan. |
| Acquisition Time (AQ) | ≥ 3 s | Ensures adequate digital resolution for accurate integration. |
| Relaxation Delay (D1) | 5-7 x T₁ (longest) | Critical for full relaxation of all phosphorus nuclei, ensuring accurate quantification.[7] |
| Number of Scans (NS) | 64 - 1024 (or more) | Dependent on sample concentration; sufficient to achieve a high signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Consistency is key for reproducible chemical shifts and T₁ values. |
| Decoupling | Inverse-gated ¹H decoupling | Eliminates ¹H-¹³P coupling to simplify spectra and prevents NOE for accurate integration.[8] |
Visualizations
Caption: Workflow for quantitative ³¹P NMR analysis of phosphite.
Caption: Key factors for accurate quantitative ³¹P NMR.
Conclusion
³¹P NMR spectroscopy is a robust, reliable, and highly specific method for the analysis of phosphite. Its application in quantitative studies offers a direct and often simpler alternative to chromatographic techniques.[1] By following standardized protocols and carefully selecting experimental parameters, researchers can achieve accurate and precise quantification of phosphite in a wide range of samples, from pure compounds to complex biological extracts. This capability is invaluable for quality control in drug manufacturing, monitoring chemical reactions, and advancing research in biological and environmental sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. barron.rice.edu [barron.rice.edu]
- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. abnmr.elte.hu [abnmr.elte.hu]
- 10. youtube.com [youtube.com]
- 11. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 31P NMR studies on the effect of phosphite on Phytophthora palmivora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
Application Notes and Protocols for Foliar Application of Potassium Phosphite Fertilizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium phosphite as a biostimulant and plant defense activator. The following protocols and data are intended to guide research and development efforts in leveraging the multifaceted effects of phosphite on plant health and resilience.
Introduction
Potassium phosphite (KPhi) is a systemic chemical compound that has garnered significant attention in agriculture and plant science.[1] Unlike traditional phosphate fertilizers, which provide phosphorus in the +5 oxidation state, phosphite contains phosphorus in the +3 oxidation state. This chemical distinction underlies its unique mode of action, functioning not only as a source of potassium but also as a potent biostimulant that enhances plant defense mechanisms against a range of pathogens and abiotic stressors.[2]
Foliar application is a common and effective method for delivering potassium phosphite directly to plant tissues, bypassing potential soil interactions and ensuring rapid absorption and translocation throughout the plant via both xylem and phloem.[3][4] This systemic mobility allows for the activation of defense responses in both treated and untreated parts of the plant, a phenomenon known as Systemic Acquired Resistance (SAR).[2]
Mechanism of Action
The efficacy of potassium phosphite is attributed to a dual mode of action:
-
Direct inhibitory effects on pathogens: At higher concentrations, phosphite can directly inhibit the growth and development of certain pathogens, particularly oomycetes like Phytophthora and Pythium.[1][2] It can interfere with the pathogen's phosphorus metabolism, disrupting growth and inhibiting spore formation.[3][5]
-
Induction of plant defense responses: At lower concentrations, phosphite acts as a "plant vaccine" by priming the plant's innate immune system.[2] This involves the activation of complex signaling pathways that lead to a heightened state of defense readiness.
Upon application, phosphite triggers a cascade of defense responses, including:
-
The production of phytoalexins , which are antimicrobial compounds that can directly attack pathogens.[3][5]
-
The synthesis of pathogenesis-related (PR) proteins , such as chitinases and glucanases, which can degrade fungal cell walls.[3][5][6]
-
The generation of reactive oxygen species (ROS) , which can have direct antimicrobial effects and also act as signaling molecules.
-
The reinforcement of cell walls through the deposition of lignin and callose, creating physical barriers to pathogen invasion.
Recent research has elucidated that phosphite's biostimulant effect is mediated through the activation of key plant hormone signaling pathways, including those of abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA) .[7][8] These hormonal pathways are central to regulating plant growth, development, and responses to both biotic and abiotic stress.
Quantitative Data on Efficacy
The following tables summarize the quantitative effects of foliar potassium phosphite application on disease control and crop yield as reported in various studies.
Table 1: Effect of Potassium Phosphite on Disease Severity
| Crop | Pathogen/Disease | Application Rate/Concentration | Disease Reduction | Reference |
| Rice | Stem Rot | Fungicide + KPhi (single rate) | 40-45% reduction in severity | [9] |
| Rice | Stem Rot | Fungicide + KPhi (double rate) | 34-38% reduction in incidence | [9] |
| Bean | Colletotrichum lindemuthianum (Anthracnose) | 5 mL/L | 17% reduction in severity | [5] |
| Tomato | Pseudomonas syringae pv. tomato (Bacterial Speck) | Recommended dose (weekly for 4 weeks) | 42.1-90.3% inhibition of symptoms | [10] |
| Potato | Phytophthora infestans (Late Blight) | KPhi in combination with reduced fungicide doses | Significant late blight suppression | [11] |
Table 2: Effect of Potassium Phosphite on Crop Yield
| Crop | Application Details | Yield Increase | Reference |
| Rice | 1,775-3,550 g/ha foliar spray | 5-10% | [9] |
| 'Clementine' Mandarin | Foliar spray at different timings | Increased fruit set, yield, and average fruit weight | [12] |
| 'Hass' Avocado | Foliar spray at cauliflower stage of inflorescence | Significant increase in 3-year cumulative yield | [13] |
Experimental Protocols
Protocol for Evaluating the Efficacy of Foliar Potassium Phosphite on Disease Control
This protocol outlines a general methodology for assessing the impact of potassium phosphite on disease development in a controlled environment.
1. Experimental Design:
- Employ a randomized complete block design (RCBD) with a minimum of four replications per treatment to account for variability within the experimental setup.[14][15]
- Treatments should include:
- A negative control (e.g., water spray).
- A positive control (e.g., a standard fungicide for the target disease).
- Several concentrations of potassium phosphite to determine a dose-response relationship.
2. Plant Material and Growth Conditions:
- Use a plant species and cultivar known to be susceptible to the target pathogen.
- Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse) with optimal temperature, humidity, and light for the specific plant species.
3. Treatment Preparation and Application:
- Prepare potassium phosphite solutions of the desired concentrations using distilled water. The pH of the solution should be adjusted to approximately 6.2-6.5 to prevent foliar damage.[12][14]
- Apply treatments as a foliar spray until runoff, ensuring thorough coverage of all leaf surfaces. A surfactant may be included to improve coverage, although some product labels advise against it.[1]
4. Pathogen Inoculation:
- Inoculate plants with a standardized concentration of the pathogen's inoculum (e.g., spore suspension) at a specified time point after the phosphite application (e.g., 24-48 hours).
5. Data Collection and Analysis:
- Assess disease severity at regular intervals post-inoculation using a standardized disease rating scale.
- Collect plant tissue samples for molecular and biochemical analyses, such as:
- Quantification of phytoalexin accumulation using techniques like HPLC.[16]
- Measurement of PR protein activity (e.g., chitinase, β-glucanase) through enzymatic assays.[6]
- Gene expression analysis of defense-related genes via qRT-PCR.
- Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.[17]
Protocol for Assessing the Biostimulant Effects of Foliar Potassium Phosphite
This protocol is designed to evaluate the impact of potassium phosphite on plant growth and nutrient uptake.
1. Experimental Design:
- Utilize a factorial design to investigate the interaction between potassium phosphite application and other factors, such as nutrient levels (e.g., optimal vs. suboptimal phosphate).
- Include a minimum of two treatments: a control (no phosphite) and a potassium phosphite treatment. Replicate each treatment at least four times.[18]
2. Plant Culture:
- Grow plants in a suitable medium (e.g., hydroponics, sand culture, or a defined soil mix) that allows for precise control of nutrient availability.
3. Treatment Application:
- Apply potassium phosphite as a foliar spray at the desired concentration and frequency.
4. Data Collection and Analysis:
- Measure various growth parameters, such as plant height, biomass (fresh and dry weight), and leaf area.[19]
- Conduct foliar nutrient analysis to determine the concentration of macro- and micronutrients in plant tissues.[20]
- Analyze root architecture and biomass to assess effects on root development.
- Perform statistical analysis to identify significant differences between treatments.
Visualizations
Signaling Pathway of Phosphite-Induced Plant Defense
Caption: Phosphite-induced defense signaling pathway in plants.
Experimental Workflow for Evaluating Potassium Phosphite
Caption: A generalized workflow for potassium phosphite research.
References
- 1. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daltonfertilizers.co.uk [daltonfertilizers.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pathogenesis-Related Proteins (PRs) with Enzyme Activity Activating Plant Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Combination of Potassium Phosphite and Reduced Doses of Fungicides Encourages Protection against Phytophthora infestans in Potatoes [mdpi.com]
- 12. lovattresearch.ucr.edu [lovattresearch.ucr.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. cdfa.ca.gov [cdfa.ca.gov]
- 16. Induction of phytoalexins and proteins related to pathogenesis in plants treated with extracts of cutaneous secretions of southern Amazonian Bufonidae amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
- 18. nutrientstar.org [nutrientstar.org]
- 19. mdpi.com [mdpi.com]
- 20. frontiersin.org [frontiersin.org]
Application Notes and Protocols for the Pudovik Reaction Utilizing Dihydrogen Phosphite Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pudovik reaction is a powerful and versatile carbon-phosphorus bond-forming reaction that has garnered significant interest in synthetic and medicinal chemistry. This reaction typically involves the addition of a P-H bond from a hydrophosphoryl compound, such as a dialkyl phosphite, across a carbon-heteroatom double bond, most commonly the C=N bond of an imine or the C=O bond of an aldehyde.[1] This process provides a direct and atom-economical route to valuable α-aminophosphonates and α-hydroxyphosphonates.
The resulting phosphonate products are of particular importance in drug development. As structural analogues of α-amino acids and phosphates, they can act as enzyme inhibitors, haptens for catalytic antibodies, and pharmacophores in a variety of therapeutic areas.[2][3] Their demonstrated biological activities include anticancer, antiviral, antibacterial, and antifungal properties.[1][4][5] The term "dihydrogen phosphite" in the context of the Pudovik reaction generally refers to the class of H-phosphonates, with dialkyl phosphites being the most commonly employed reagents.
These application notes provide a comprehensive overview of the Pudovik reaction, including detailed experimental protocols, quantitative data for various reaction conditions, and insights into the applications of the resulting phosphonates in drug discovery.
Reaction Mechanism and Experimental Workflow
The base-catalyzed Pudovik reaction proceeds through a three-step mechanism:
-
Deprotonation: A base abstracts the acidic proton from the dialkyl phosphite, generating a nucleophilic phosphite anion.
-
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon of the imine or aldehyde.
-
Protonation: The resulting intermediate is protonated to yield the final α-substituted phosphonate.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of High-Purity Potassium Dihydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and purification of high-purity potassium dihydrogen phosphite (KH₂PO₃), a compound of interest for its applications in agriculture as a fungicide and fertilizer, and in various chemical syntheses.[1][2][3]
Overview of Synthesis Routes
The preparation of high-purity potassium this compound primarily involves the neutralization of phosphorous acid (H₃PO₃) with a potassium source. The choice of the potassium source and the reaction solvent are critical factors in determining the purity of the final product. Two primary methods are detailed below:
-
Aqueous Solution Synthesis: Reaction between phosphorous acid and potassium carbonate in an aqueous medium.[4]
-
Alcohol Solvent Synthesis: Reaction between phosphorous acid and potassium hydroxide in an alcohol-based solvent, which leverages solubility differences to achieve high purity.[5]
Logical Relationship of Synthesis Steps
Caption: General synthesis workflow for potassium this compound.
Experimental Protocols
Protocol 1: Synthesis via Phosphorous Acid and Potassium Carbonate in Aqueous Solution
This method involves the reaction of phosphorous acid with potassium carbonate in an aqueous solution, followed by crystallization. A stabilizer, such as an inert gas, is used to prevent side reactions.[4]
Experimental Workflow
Caption: Aqueous synthesis workflow for KH₂PO₃.
Methodology:
-
Reactant Preparation: Prepare aqueous solutions of potassium carbonate (K₂CO₃) and phosphorous acid (H₃PO₃). The molar ratio of K₂CO₃ to H₃PO₃ should be between 1:1.5 and 1:2.5.[4]
-
Filtration: Filter the individual solutions to remove any insoluble impurities.
-
Reaction:
-
Purification and Isolation:
-
Concentrate the resulting potassium this compound solution by heating it to a temperature between 85°C and 130°C.[4]
-
Induce dynamic crystallization of the concentrated solution.
-
Separate the precipitated solid product from the mother liquor via centrifugation.[4]
-
The resulting precipitate is solid potassium this compound.
-
Protocol 2: High-Purity Synthesis using an Alcohol Solvent
This method utilizes the difference in solubility of the reactants and the product in an alcohol solvent to produce high-purity potassium this compound, achieving a purity of over 99 wt%.[5] This approach simplifies the production process by eliminating the need for a separate crystallization step.[5]
Experimental Workflow
Caption: Alcohol-based synthesis workflow for high-purity KH₂PO₃.
Methodology:
-
Reactant Preparation:
-
Dissolve solid potassium hydroxide (KOH) in an alcohol solvent to a desired concentration (e.g., 20 wt%).[5]
-
-
Reaction:
-
Add solid phosphorous acid (H₃PO₃) to the alcoholic KOH solution. A slight molar excess of phosphorous acid is used, with a KOH to H₃PO₃ molar ratio of 1:1.04.[5]
-
Conduct the neutralization reaction at a controlled temperature between 60°C and 90°C for approximately 2 hours.[5]
-
Monitor the reaction until the pH of the mixture reaches 4.5.[5]
-
-
Purification and Isolation:
-
Since potassium this compound is insoluble in the alcohol solvent while the reactants are soluble, the product precipitates out during the reaction.[5]
-
Perform a solid-liquid separation of the reaction mixture, for example, by filtration, to isolate the precipitated product.[5]
-
Dry the collected solid to obtain high-purity potassium this compound.[5]
-
-
Solvent Recovery:
-
The alcohol from the liquid filtrate (mother liquor) can be recovered by distillation and recycled for subsequent batches, making this a cleaner production method.[5]
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described synthesis protocols.
Table 1: Reactant and Reaction Conditions
| Parameter | Protocol 1: Aqueous Solution | Protocol 2: Alcohol Solvent |
| Potassium Source | Potassium Carbonate (K₂CO₃) | Potassium Hydroxide (KOH) |
| Phosphorous Source | Phosphorous Acid (H₃PO₃) | Phosphorous Acid (H₃PO₃) |
| Molar Ratio (K:P) | 1 : 1.5-2.5 (K₂CO₃:H₃PO₃)[4] | 1 : 1.04 (KOH:H₃PO₃)[5] |
| Solvent | Water | Alcohol |
| Reaction Temperature | 70 - 100°C[4] | 60 - 90°C[5] |
| Reaction Time | 8 - 15 hours[4] | 2 hours[5] |
| Final pH | Not specified | 4.5[5] |
Table 2: Purification and Product Specifications
| Parameter | Protocol 1: Aqueous Solution | Protocol 2: Alcohol Solvent | Commercial Specifications[3] |
| Purification Method | Concentration and Crystallization[4] | Precipitation and Filtration[5] | Not Applicable |
| Reported Purity | Not specified | > 99 wt%[5] | ≥ 98.0% |
| Water Insoluble Matter | Not specified | Not specified | ≤ 0.3% |
| Chloride (Cl⁻) | Not specified | Not specified | ≤ 0.01% |
| Iron (Fe) | Not specified | Not specified | ≤ 50 mg/kg |
| Heavy Metals | Not specified | Not specified | ≤ 50 mg/kg |
Advanced Purification and Quality Control
For applications requiring exceptionally high purity, such as in drug development or for specific chemical syntheses, further purification and rigorous quality control are necessary.
Purification from Metal Impurities
Metal impurities, particularly iron and chromium, can be problematic. While not explicitly detailed for potassium this compound, techniques used for the purification of the analogous compound, potassium dihydrogen phosphate (KH₂PO₄), can be adapted. One effective method is crystallization in the presence of chelating agents like EDTA (ethylenediaminetetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid).[6] These agents form stable complexes with metal ions, preventing them from co-crystallizing with the desired product.[6][7]
Analytical Techniques for Purity Assessment
To ensure the purity of the synthesized potassium this compound, the following analytical methods can be employed:
-
Titration: To determine the assay of the final product. A typical method involves titrating the sample with a standardized sodium hydroxide solution.[8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the determination of trace elemental impurities such as Be, Mg, Ni, Cu, Zn, As, Se, Cd, Sb, Tl, and Pb.[9]
-
Gravimetric Analysis: Methods such as precipitation of phosphomolybdate can be used to determine the phosphorus content.[10]
These analytical techniques are crucial for verifying that the final product meets the stringent purity requirements for its intended application.
References
- 1. CAS 13977-65-6: Potassium this compound [cymitquimica.com]
- 2. KH2PO3 - Potassium Salt of Phosphonic Acid 98% at Attractive Price [greenchembiotech.com]
- 3. wellyoutech.com [wellyoutech.com]
- 4. CN1346789A - Potassium this compound and its preparing process - Google Patents [patents.google.com]
- 5. CN106672929A - Method for preparing potassium this compound - Google Patents [patents.google.com]
- 6. Potassium Dihydrogen Phosphate Purification Process by Crystallisation in the Presence of Chelating Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Detection of impurity elements in potassium dihydrogen phosphate with ICP-MS method [wjygy.com.cn]
- 10. scribd.com [scribd.com]
Application Notes: Dihydrogen Phosphite and its Salts as Versatile Precursors for Halogen-Free Flame Retardants
Introduction
Phosphorus-based flame retardants are a critical class of halogen-free additives used to enhance the fire safety of a wide range of polymeric materials, including plastics, textiles, coatings, and composites.[1][2][3] Their efficacy stems from the versatile chemistry of phosphorus, which can interrupt the combustion cycle through multiple mechanisms in both the solid and gas phases.[4][5] Dihydrogen phosphite and its corresponding salts, particularly ammonium dihydrogen phosphate, serve as fundamental building blocks for synthesizing highly effective flame-retardant systems.[3][4]
The primary mechanisms of phosphorus-based flame retardants include:
-
Condensed-Phase Action : During combustion, phosphorus compounds can decompose to form phosphoric acid and polyphosphates.[2][6] These act as catalysts, promoting the dehydration and carbonization of the polymer to form a protective char layer.[2][6] This char layer insulates the underlying material from heat and oxygen, preventing the release of flammable volatile gases.[1][2]
-
Gas-Phase Action : Volatile phosphorus-containing species, such as PO• radicals, can be released into the gas phase upon heating.[2][4] These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby inhibiting the flame.[2][7]
This document provides detailed protocols for the synthesis of a key inorganic flame retardant, Ammonium Polyphosphate (APP), from an ammonium dihydrogen phosphate precursor, and the subsequent preparation and evaluation of flame-retardant polymer composites.
Synthesis and Application Workflows
The following diagrams illustrate the synthesis pathway for Ammonium Polyphosphate (APP), the general mechanism of action for phosphorus-based flame retardants, and the overall experimental workflow from synthesis to testing.
Caption: Synthesis of Ammonium Polyphosphate (APP) via polycondensation.
Caption: Dual-phase mechanism of phosphorus-based flame retardants.
Caption: Workflow for FR synthesis, composite preparation, and testing.
Experimental Protocols
Protocol 1: Synthesis of Ammonium Polyphosphate (APP, Form II)
This protocol describes the synthesis of thermally stable APP (Form II) from ammonium dihydrogen phosphate, a method adapted from procedures described in the literature.[8][9][10] APP-II is valued for its lower water solubility and higher thermal stability compared to other forms.[11]
Materials:
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄), analytical grade
-
Urea (CO(NH₂)₂), analytical grade
-
Anhydrous Ammonia (NH₃) gas
-
High-temperature tube furnace or reactor with gas inlet/outlet
-
Ceramic crucible
-
Grinder or mortar and pestle
Procedure:
-
Preparation of Precursor Mixture:
-
Thoroughly mix ammonium dihydrogen phosphate and urea in a 1:1.8 molar ratio.[8]
-
Grind the mixture to a fine, homogeneous powder using a mortar and pestle.
-
-
Polycondensation Reaction:
-
Place the powdered mixture into a ceramic crucible and position it in the center of the tube furnace.
-
Begin purging the furnace with a slow, steady flow of dry ammonia gas.
-
Heat the furnace to a temperature of 280-300°C and hold for 2-3 hours.[9] The ammonia atmosphere prevents deammoniation and promotes the formation of high molecular weight APP.
-
During heating, the mixture will melt, release gases (ammonia and carbon dioxide), and gradually solidify.
-
-
Purification and Processing:
-
After the reaction period, turn off the furnace and allow it to cool to room temperature under the continuous flow of ammonia gas.
-
Remove the solidified product, which is crude Ammonium Polyphosphate.
-
Grind the crude APP into a fine white powder.
-
Wash the powder with cold water to remove any unreacted starting materials or low molecular weight, water-soluble byproducts.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
-
-
Characterization:
-
Confirm the product structure and crystallinity using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD).[8]
-
Assess thermal stability using Thermogravimetric Analysis (TGA).
-
Protocol 2: Preparation of Flame-Retardant Polymer Composite
This protocol provides a general method for incorporating the synthesized APP into a thermoplastic polymer, such as polypropylene (PP), via melt extrusion.
Materials:
-
Polypropylene (PP) pellets
-
Synthesized Ammonium Polyphosphate (APP) powder, dried
-
Twin-screw extruder
-
Injection molding machine or compression molder
-
Specimen cutting tool
Procedure:
-
Drying: Dry the PP pellets and the APP powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Compounding:
-
Prepare a physical blend of PP pellets and APP powder. A typical loading level for effective flame retardancy is 15-30% by weight.
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific grade of PP (e.g., 180°C to 220°C from feed zone to die).
-
Feed the physical blend into the extruder. The melt blending process will ensure a homogeneous dispersion of the APP filler within the polymer matrix.
-
-
Pelletizing: Extrude the molten composite into strands, cool them in a water bath, and cut them into pellets.
-
Specimen Preparation:
-
Dry the composite pellets at 80°C for 4 hours.
-
Use an injection molding machine or a compression molder to prepare standardized test specimens according to ASTM or ISO standards required for flame retardancy testing (e.g., rectangular bars for UL-94 and LOI tests, square plaques for cone calorimetry).
-
Protocol 3: Evaluation of Flame Retardancy
The following are standard test methods to quantify the flame-retardant properties of the prepared polymer composites.[12][13]
A. Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Principle: Determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture required to support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[12]
-
Procedure:
-
Mount a standard-sized vertical specimen inside a transparent chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a set flow rate.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe if the specimen self-extinguishes or continues to burn.
-
Systematically adjust the oxygen concentration until the minimum level that sustains burning is found. This concentration is the LOI value.
-
B. UL-94 Vertical Burning Test (ASTM D3801)
-
Principle: Classifies a material's self-extinguishing characteristics after exposure to a flame.[12] Ratings (V-0, V-1, V-2) are assigned based on burning time, afterglow time, and whether flaming drips ignite a cotton patch below. V-0 is the highest rating for this test.
-
Procedure:
-
Clamp a rectangular bar specimen vertically.
-
Place a layer of dry cotton below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the after-flame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second after-flame time (t2) and the after-glow time (t3).
-
Note if any flaming drips ignite the cotton.
-
Evaluate the results against the UL-94 classification criteria (see Table 1).
-
C. Cone Calorimeter Test (CCT) (ASTM E1354)
-
Principle: Measures the heat release rate (HRR) and other combustion parameters of a material under a controlled radiant heat flux. It provides comprehensive data on fire behavior.[12]
-
Procedure:
-
Place a horizontal specimen on a load cell under a conical radiant heater.
-
Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter ignites the flammable gases evolved from the specimen's surface.
-
Continuously measure key parameters throughout the test, including:
-
Time to Ignition (TTI): Time until sustained flaming begins.
-
Heat Release Rate (HRR): The amount of heat generated, with the Peak Heat Release Rate (PHRR) being a critical indicator of fire intensity.
-
Total Heat Release (THR): The total energy produced.
-
Total Smoke Production (TSP): The amount of smoke generated.
-
-
Data Presentation
The performance of flame-retardant additives is best understood through a comparative analysis of quantitative data.
Table 1: UL-94 Vertical Burning Test Classification Criteria
| Criteria | V-0 | V-1 | V-2 |
|---|---|---|---|
| After-flame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total after-flame time for 5 specimens (Σt1 + Σt2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| After-flame plus after-glow time for each specimen (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Burn to the holding clamp | No | No | No |
Table 2: Illustrative Flame Retardancy Performance Data This table presents typical data to illustrate the effect of adding APP to a polymer matrix like polypropylene (PP). Actual results will vary based on the specific polymer, APP loading, and processing conditions.
| Parameter | Test Method | Neat PP | PP + 25 wt% APP |
| Limiting Oxygen Index (LOI) | ASTM D2863 | 18% | 28% |
| UL-94 Rating (3.2 mm thickness) | ASTM D3801 | No Rating (NR) | V-0 |
| Peak Heat Release Rate (PHRR) | Cone Calorimeter | ~1200 kW/m² | ~350 kW/m² |
| Total Heat Release (THR) | Cone Calorimeter | ~85 MJ/m² | ~50 MJ/m² |
| Char Residue at 700°C | TGA | < 1% | ~20% |
References
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Molecular Firefighting—How Modern Phosphorus Chemistry Can Help Solve the Challenge of Flame Retardancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 11. Ammonium polyphosphate - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
Application Notes and Protocols: The Role of Dihydrogen Phosphite in Systemic Acquired Resistance (SAR)
Prepared for: Researchers, scientists, and drug development professionals.
Introduction Dihydrogen phosphite (B83602) (H₂PO₃⁻), hereafter referred to as phosphite (Phi), is an analogue of phosphate (B84403) (Pi) that is increasingly recognized for its role as a biostimulant and an inducer of disease resistance in plants.[1][2] Unlike phosphate, which is a primary nutrient, phosphite cannot be readily metabolized by plants for nutrition.[3][4] Instead, its primary benefits in agriculture stem from a dual mode of action: a direct inhibitory effect on certain pathogens, particularly oomycetes, and an indirect effect by activating the plant's innate defense mechanisms.[5][6][7] One of the key defense mechanisms stimulated by phosphite is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that protects the entire plant from subsequent infections.[8][9] These notes provide an overview of the signaling pathways, quantitative effects, and experimental protocols related to phosphite-induced SAR.
Mechanism of Action: Phosphite as a SAR Inducer
Phosphite acts as a priming agent; it prepares the plant's defense system for a more rapid and robust response upon pathogen attack.[10][11] The induction of SAR by phosphite is a complex process primarily mediated through the salicylic (B10762653) acid (SA) signaling pathway, a central regulator of plant immunity.[3][12]
Upon application, phosphite is readily absorbed and transported throughout the plant via both xylem and phloem.[5][13] Its presence is perceived by the plant, initiating a signaling cascade that leads to:
-
Activation of Hormone Pathways: Phosphite treatment leads to the accumulation of salicylic acid (SA).[14][15] It can also influence other defense-related hormone pathways, including those of jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA).[16][17][18]
-
Induction of Defense-Related Genes: The elevated SA levels trigger the expression of a suite of defense-related genes, most notably the Pathogenesis-Related (PR) genes, such as PR-1, which are classic markers for SAR.[8][19]
-
Production of Antimicrobial Compounds: The signaling cascade stimulates the synthesis of phytoalexins and other phenolic compounds, which have direct antimicrobial properties.[6][18]
-
Physical Barrier Reinforcement: Phosphite induces structural defenses, including the deposition of callose and lignin (B12514952) at the site of potential infection, which strengthens cell walls and forms physical barriers to pathogen penetration.[5][18][20]
-
Reactive Oxygen Species (ROS) Burst: A rapid, localized production of ROS (e.g., hydrogen peroxide) is often observed, which can be directly toxic to pathogens and also acts as a secondary signal in the defense cascade.[13][21]
The following diagram illustrates the proposed signaling pathway for phosphite-induced SAR.
References
- 1. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fertasa.co.za [fertasa.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Phosphites and their applications in agriculture [scielo.org.mx]
- 7. Frontiers | Contrasting the influences of phosphate and phosphite on growth of Aspergillus niger [frontiersin.org]
- 8. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heritagelandscapesupplygroup.com [heritagelandscapesupplygroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Phosphate vs Phosphite: Part Three | Progressive Crop Consultant [progressivecrop.com]
- 12. Potassium Phosphite Activates Components Associated with Constitutive Defense Responses in Coffea arabica Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dissecting Phosphite-Induced Priming in Arabidopsis Infected with Hyaloperonospora arabidopsidis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Dissecting phosphite-induced priming in Arabidopsis infected with Hyaloperonospora arabidopsidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response [frontiersin.org]
Application Notes: Formulation and Evaluation of Liquid Fertilizers Containing Dihydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphite (B83602) (Phi), the active anion derived from phosphorous acid (H₃PO₃), is a unique molecule in agriculture and plant science. While structurally similar to phosphate (B84403) (Pi; H₃PO₄), it is distinguished by the presence of a P-H bond, rendering its chemical and biological properties markedly different.[1][2][3] Liquid fertilizers formulated with phosphite salts, such as potassium dihydrogen phosphite (KH₂PO₃), offer a dual benefit: they serve as a source of potassium and act as a potent biostimulant and plant defense activator.[4][5]
Unlike phosphate, which is a primary building block for essential molecules like ATP and DNA, phosphite is not directly metabolized by most plants for nutrition.[2][6][7][8] Its primary roles are to enhance plant resilience and, to a lesser extent, act as a carrier for other nutrients due to its high solubility and systemic mobility in both xylem and phloem.[4][6][8][9] The key functions of phosphite-based formulations include:
-
Induction of Plant Defense Mechanisms: Phosphite is a well-documented inducer of Systemic Acquired Resistance (SAR), enhancing a plant's natural defenses against pathogens, particularly oomycetes like Phytophthora and Pythium.[1][4]
-
Biostimulant Effects: It can stimulate metabolic processes, leading to improved flower number, fruit set, and overall yield in certain crops.[1][10]
-
Enhanced Nutrient Delivery: Due to its high solubility, phosphite can act as an efficient carrier for cations like potassium, magnesium, or calcium.[6]
These application notes provide a comprehensive overview of the formulation, application, and experimental evaluation of liquid fertilizers containing this compound.
Formulation Principles and Protocols
The formulation of a stable and effective liquid phosphite fertilizer requires careful consideration of component selection, solubility, compatibility, and final pH. Potassium this compound (KH₂PO₃) is a common starting material due to its high purity and solubility.[4]
Raw Material Specifications
High-quality raw materials are essential for a stable final product. The typical specifications for potassium this compound are summarized below.
Table 1: Typical Specifications for Potassium this compound (KH₂PO₃) Raw Material
| Parameter | Specification | Purpose |
|---|---|---|
| Assay (Purity) | ≥ 98.0% | Ensures high concentration of active ingredient. |
| Water Insoluble Matter | ≤ 0.3% | Prevents precipitation and nozzle clogging. |
| Chloride (Cl⁻) | ≤ 0.01% | Minimizes risk of phytotoxicity in sensitive crops. |
| Iron (Fe) | ≤ 50 mg/kg | Prevents unwanted reactions and discoloration. |
| Heavy Metals (as Pb) | ≤ 50 mg/kg | Ensures product safety and regulatory compliance. |
Source:[4]
Experimental Protocol: Laboratory-Scale Formulation
This protocol describes the synthesis of a liquid phosphite fertilizer concentrate (e.g., 0-25-10 NPK) by reacting phosphorous acid with potassium hydroxide (B78521), based on established chemical patents.[11]
Objective: To prepare a stable, water-soluble liquid phosphite fertilizer concentrate.
Materials:
-
70% Phosphorous acid (H₃PO₃) solution
-
90% Potassium hydroxide (KOH) flakes
-
Deionized water
-
Heat-resistant glass beaker
-
Magnetic stirrer with heating plate
-
Thermometer
-
pH meter
-
Optional: Chelated micronutrients (e.g., calcium chelate solution)
Procedure:
-
Water Addition: Place 653 g of deionized water into a 1-liter heat-resistant beaker equipped with a magnetic stir bar.
-
Heating and Dissolution: Gently heat the water to between 80°C and 100°C while stirring.[11]
-
Acid Addition: Slowly and carefully add 156 g of 70% phosphorous acid solution to the heated water.
-
Base Neutralization: Cautiously add 124 g of 90% KOH to the solution. The reaction is exothermic; monitor the temperature and add KOH in small increments to maintain control. This neutralization reaction forms potassium phosphite salts.[11]
-
Cooling and Stabilization: Once all KOH is dissolved and the reaction is complete, turn off the heat and allow the solution to cool to room temperature while stirring.
-
Micronutrient Addition (Optional): If required, add chelated micronutrients (e.g., 67 g of a calcium chelate solution) and stir until fully dissolved.[11]
-
pH Adjustment: Titrate the final solution to a target pH of 6.0-7.5 using a suitable base (e.g., ammonia (B1221849) or additional KOH) or acid.[11] This pH range ensures stability and compatibility for tank mixing.
-
Quality Control: Analyze the final product for density, nutrient content (P₂O₅, K₂O), and clarity. The resulting concentrate should be approximately 25% solids by weight with an NPK value of 0-25-10.[11]
// Define nodes start [label="Start: Prepare Equipment\n(Beaker, Stirrer, Heater)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_water [label="1. Add Deionized Water (653g)", fillcolor="#FFFFFF", fontcolor="#202124"]; heat_water [label="2. Heat Water to 80-100°C", fillcolor="#FFFFFF", fontcolor="#202124"]; add_acid [label="3. Slowly Add\nPhosphorous Acid (156g)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_base [label="4. Cautiously Add KOH (124g)\n(Exothermic Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="5. Cool to Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; add_micro [label="6. Optional: Add Chelated\nMicronutrients", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="7. Adjust pH to 6.0-7.5", fillcolor="#FFFFFF", fontcolor="#202124"]; qc [label="8. Quality Control\n(Density, NPK Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="End Product:\nLiquid Fertilizer Concentrate\n(0-25-10 NPK)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define workflow start -> add_water -> heat_water -> add_acid -> add_base -> cool; cool -> add_micro [style=dashed]; add_micro -> adjust_ph [style=dashed]; cool -> adjust_ph; adjust_ph -> qc -> end_product;
// Graph attributes graph [bgcolor="transparent", pad="0.2", label=""]; } dot
Figure 1. Experimental workflow for liquid phosphite fertilizer formulation.
Application Protocols
Application methods must be tailored to the crop, growth stage, and target outcome (e.g., nutritional support or disease suppression).
General Application Rates
The following rates are general guidelines and should be optimized through field trials.
Table 2: Recommended Application Rates for Liquid Phosphite Fertilizers
| Application Method | Rate per Hectare | Water Volume (min) | Target Crops | Notes |
|---|---|---|---|---|
| Foliar Spray | 1–2 Liters | 150 Liters | Tree Fruit, Grapes, Vegetables, Row Crops | Provides rapid uptake and systemic movement. Apply during active growth stages.[4][12] |
| Fertigation/Drip | 2–4 Liters | N/A | Greenhouse Crops, Berries, Vegetables | Delivers nutrients directly to the root zone. Ideal for precision agriculture.[4][5] |
| Seed Treatment | Varies | Varies | Cereals, Legumes | Can improve seedling vigor and early-season disease resistance. |
Tank Mixing and Compatibility
Phosphite formulations are generally compatible with many common fertilizers and pesticides. However, caution is advised.[4]
-
Jar Test: Always perform a jar test to check for physical compatibility before tank-mixing on a large scale. Mix components in a clear jar in the same ratio as planned for the spray tank and observe for precipitation, flocculation, or separation.
-
Incompatibilities: Avoid co-mixing with strong acids, strong oxidizing agents, or highly alkaline materials like lime sulfur without prior compatibility testing.[4][12] Spraying concurrently with some metal sulfates (e.g., zinc) should also be avoided unless compatibility is confirmed.[12]
Experimental Evaluation of Phosphite Formulations
For research and development, a robust evaluation framework is necessary to quantify the efficacy of a new phosphite formulation.
Protocol: Greenhouse Efficacy Trial
Objective: To assess the effect of a test phosphite formulation on plant growth, nutrient uptake, and disease resistance compared to controls.
Experimental Design:
-
Plant Species: Select a suitable indicator species (e.g., tomato, pepper, or a target crop).
-
Treatments:
-
Negative Control (-P): Nutrient solution lacking phosphorus.
-
Phosphate Control (+PO₄): Standard nutrient solution with phosphate.
-
Phosphite Treatment (+PO₃): Nutrient solution with the test phosphite formulation as the sole P source.
-
Phosphate + Phosphite: Standard nutrient solution plus the phosphite formulation.
-
-
Design: Randomized Complete Block Design (RCBD) with at least 4-5 replications per treatment.
-
Growth Conditions: Controlled greenhouse environment (e.g., 25°C/18°C day/night, 16h photoperiod).
Procedure:
-
Plant Culture: Grow seedlings in an inert substrate (e.g., perlite (B1173460) or rockwool) until they have 2-3 true leaves.
-
Treatment Application: Apply the respective treatment solutions via fertigation at regular intervals (e.g., twice weekly).
-
Data Collection (4-6 weeks post-treatment):
-
Morphological Traits: Measure plant height, stem diameter, leaf number, and shoot/root fresh and dry biomass.
-
Root Architecture: Analyze scanned root images using software (e.g., WinRHIZO) to quantify total root length, surface area, and average diameter.[13]
-
Nutrient Analysis: Digest dried shoot and root tissue (e.g., using an HClO₄-HNO₃ mixture) and determine total phosphorus content via colorimetric methods (e.g., ammonium (B1175870) vanadomolybdate) or ICP-OES.[13][14][15]
-
-
Disease Challenge (Optional):
-
In a separate, identical experiment, inoculate a subset of plants from each treatment group with a suitable pathogen (e.g., a zoospore suspension of Phytophthora capsici).
-
Assess disease severity using a standardized rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = plant death) at 7-14 days post-inoculation.
-
// Define nodes start [label="Start: Seedling Propagation\n(e.g., Tomato in Perlite)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Experimental Setup\n(Randomized Block Design)", fillcolor="#FFFFFF", fontcolor="#202124"]; treatments [label="2. Apply Treatments\n(-P, +PO₄, +PO₃, +PO₄/+PO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; growth_period [label="3. Growth Period\n(4-6 Weeks)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_collection [label="4. Data Collection", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-nodes for data collection morphology [label="Biomass, Height,\nLeaf Area", fillcolor="#FFFFFF", fontcolor="#202124"]; root_analysis [label="Root Architecture\n(WinRHIZO)", fillcolor="#FFFFFF", fontcolor="#202124"]; nutrient_analysis [label="Tissue P Content\n(ICP-OES)", fillcolor="#FFFFFF", fontcolor="#202124"];
disease_challenge [label="5. Optional: Pathogen Challenge\n(e.g., Phytophthora)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; disease_scoring [label="Disease Severity Scoring", fillcolor="#FFFFFF", fontcolor="#202124"];
analysis [label="6. Statistical Analysis\n(ANOVA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Conclusion on Formulation Efficacy", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define workflow start -> setup -> treatments -> growth_period -> data_collection; data_collection -> {morphology, root_analysis, nutrient_analysis} [arrowhead=none]; {morphology, root_analysis, nutrient_analysis} -> analysis;
growth_period -> disease_challenge [style=dashed]; disease_challenge -> disease_scoring [style=dashed]; disease_scoring -> analysis [style=dashed];
analysis -> end;
// Graph attributes graph [bgcolor="transparent", pad="0.2", label=""]; } dot
Figure 2. Workflow for a greenhouse-based efficacy trial of a phosphite formulation.
Phosphite-Induced Signaling Pathway
Phosphite's protective effects are largely mediated through the induction of the plant's innate immune system. It upregulates genes associated with defense signaling pathways, including those involving salicylic (B10762653) acid (SA) and jasmonic acid (JA).[8][9] This leads to the production of pathogenesis-related (PR) proteins and phytoalexins, which confer broad-spectrum resistance.
// Define nodes phosphite [label="Phosphite (PO₃³⁻) Application\n(Foliar or Root)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uptake [label="Systemic Uptake &\nTransport (Xylem & Phloem)", fillcolor="#FFFFFF", fontcolor="#202124"]; perception [label="Cellular Perception\n(Mechanism under investigation)", fillcolor="#FFFFFF", fontcolor="#202124"]; signaling [label="Activation of Defense\nSignaling Cascades", fillcolor="#FBBC05", fontcolor="#202124"];
sa_pathway [label="Salicylic Acid (SA)\nPathway Upregulation", fillcolor="#FFFFFF", fontcolor="#202124"]; ja_pathway [label="Jasmonic Acid (JA)\nPathway Upregulation", fillcolor="#FFFFFF", fontcolor="#202124"];
pr_proteins [label="Expression of\nPathogenesis-Related (PR) Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; phytoalexins [label="Accumulation of\nPhytoalexins", fillcolor="#34A853", fontcolor="#FFFFFF"];
sar [label="Systemic Acquired Resistance (SAR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define workflow phosphite -> uptake -> perception -> signaling; signaling -> {sa_pathway, ja_pathway}; sa_pathway -> pr_proteins; ja_pathway -> phytoalexins; {pr_proteins, phytoalexins} -> sar;
// Graph attributes graph [bgcolor="transparent", pad="0.2", label=""]; } dot
Figure 3. Simplified signaling pathway for phosphite-induced plant defense.
Conclusion
Liquid fertilizers containing this compound are multifunctional products that require precise formulation and evaluation. Their value extends beyond simple nutrition, offering significant benefits in plant health and stress resilience. For researchers and developers, understanding the unique chemistry of phosphite, adhering to rigorous formulation protocols, and employing comprehensive experimental trials are critical steps in creating effective and reliable products for advanced agricultural systems.
References
- 1. heritageppg.com [heritageppg.com]
- 2. cropmanagement.co.uk [cropmanagement.co.uk]
- 3. spectrumanalytic.com [spectrumanalytic.com]
- 4. wellyoutech.com [wellyoutech.com]
- 5. wellyoutech.com [wellyoutech.com]
- 6. Phosphate vs Phosphite: Part One | Progressive Crop Consultant [progressivecrop.com]
- 7. houseplantresourcecenter.com [houseplantresourcecenter.com]
- 8. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 10. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9663409B2 - Liquid phosphite fertilizer - Google Patents [patents.google.com]
- 12. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. famic.go.jp [famic.go.jp]
Application Note: Mechanochemical Synthesis of Phosphite from Condensed Phosphates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a sustainable, solvent-free method for synthesizing phosphite (HPO₃²⁻) through the mechanochemical reduction of condensed phosphates. Traditional phosphite production relies on the energy-intensive thermal process, which involves the hazardous intermediate white phosphorus (P₄).[1][2] This mechanochemical approach, conducted at room temperature via ball milling, utilizes readily available condensed phosphates and a metal hydride source, circumventing the need for P₄ and mitigating the use of environmentally hazardous chemicals.[1][2] The process is efficient, scalable, and adaptable to various phosphate sources, including bioproduced polyphosphates.[1][3] This note provides detailed protocols for synthesis, quantification, and isolation, along with a summary of reaction yields and a visualization of the proposed reaction pathway.
Principle and Applications
The synthesis is based on the principle of hydride phosphorylation under mechanochemical conditions.[2][4] High-energy ball milling provides the necessary energy to promote a solid-state reaction between a condensed phosphate (containing P-O-P phosphoanhydride bonds) and a hydride reagent, such as potassium hydride (KH).[3][5] The reaction involves the nucleophilic attack of a hydride on a phosphorus center, leading to the cleavage of a P-O-P bond and the formation of a P-H bond, yielding phosphite and an orthophosphate byproduct.[3][5]
This method offers a direct route to reduced phosphorus compounds from stable phosphate precursors.[1] The resulting phosphite is a versatile chemical intermediate for producing phosphorous acid (H₃PO₃) and serves as a key precursor for various organophosphorus compounds, which are crucial in drug development and materials science.[4]
Quantitative Data Summary: Phosphite Yields
The yield of phosphite is dependent on the condensed phosphate source, hydride-to-phosphorus ratio (H:P), and milling time. The following table summarizes optimized yields obtained from the reaction of various sodium phosphate salts with potassium hydride (KH).[1][2][5][6]
| Starting Material | Formula | H:P Ratio | Milling Time (min) | Phosphite Yield (% based on total P) |
| Sodium Pyrophosphate | Na₄P₂O₇ | 1.5:2 | 90 | 44% |
| Sodium Triphosphate | Na₅P₃O₁₀ | 1:1 | 90 | 58% |
| Sodium Trimetaphosphate | Na₃P₃O₉ | - | - | 44% |
| Sodium Polyphosphate (Graham's Salt) | "(NaPO₃)n" | 1.5:1 | - | 55% |
| Sodium Fluorophosphate | Na₂PO₃F | - | 90 | 84% |
| Bio-produced Polyphosphate (Calcined) | - | - | - | 42% |
Yields were determined by ³¹P NMR analysis of an aqueous extract of the crude reaction mixture.[4][7]
Experimental Protocols
Protocol 1: General Mechanochemical Synthesis of Phosphite
This protocol describes the general procedure for the reduction of sodium pyrophosphate using a shaker ball mill.
Materials:
-
Sodium pyrophosphate (Na₄P₂O₇), thoroughly dehydrated
-
Potassium hydride (KH)
-
Hardened steel milling jar and ball bearings (e.g., 10 mL jar with one 10 mm ball)
-
Shaker ball mill
-
Inert atmosphere glovebox
Procedure:
-
Preparation: All manipulations involving potassium hydride must be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox).
-
Loading the Mill: Place sodium pyrophosphate (e.g., 1 mmol, 266 mg) and potassium hydride (e.g., 1.5 mmol, 60 mg, for a H:P ratio of 1.5:2) into a steel milling jar containing a steel ball bearing.[1]
-
Milling: Securely close the jar, remove it from the glovebox, and place it in the shaker mill. Mill the mixture at a specified frequency (e.g., 20-30 Hz) for 90 minutes.[1]
-
Workup: After milling, return the jar to the glovebox. Carefully open the jar and collect the solid, dark-colored crude product.[1]
-
Extraction: For analysis, a small, weighed portion of the crude product is extracted with deionized water or D₂O for NMR analysis. The solid product is typically not fully soluble in water.[1]
Protocol 2: Quantification by ³¹P NMR Spectroscopy
Procedure:
-
Sample Preparation: Weigh a sample of the crude solid product (e.g., 20-30 mg) into a vial. Add a known volume of D₂O (e.g., 0.6 mL).
-
Extraction: Vortex the mixture thoroughly to extract the water-soluble phosphorus compounds. Centrifuge the sample to pellet the insoluble material.
-
Analysis: Transfer the supernatant to an NMR tube. Acquire a quantitative ³¹P NMR spectrum. The yields of phosphite, orthophosphate, and any remaining starting material or byproducts are determined by integrating the corresponding signals.[4][7]
Protocol 3: Isolation of Phosphite as Barium Phosphite
This protocol allows for the isolation of the synthesized phosphite from phosphate byproducts.[1][4]
Procedure:
-
Initial Extraction: Extract the entire crude product from the reaction of Na₄P₂O₇ (as described in Protocol 1) with deionized water.
-
Phosphate Precipitation: To the aqueous extract, add solutions of magnesium chloride (MgCl₂) and ammonium chloride (NH₄Cl) to precipitate the orthophosphate byproduct as struvite (NH₄MgPO₄·6H₂O).[4]
-
Filtration: Filter the mixture to remove the precipitated struvite. The filtrate contains the desired phosphite.
-
Phosphite Precipitation: Add a solution of barium chloride (BaCl₂) to the filtrate. Barium phosphite (BaHPO₃·H₂O) will precipitate out of the solution due to its low solubility.[1][2]
-
Final Isolation: Collect the barium phosphite precipitate by filtration, wash with water, and dry to obtain the isolated product. The isolated yield for this procedure has been reported to be around 34% (based on total P).[4]
Visualizations
Experimental Workflow
Caption: General workflow for mechanochemical phosphite synthesis.
Proposed Reaction Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustainable Production of Reduced Phosphorus Compounds: Mechanochemical Hydride Phosphorylation Using Condensed Phosphates as a Route to Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. app.scientifiq.ai [app.scientifiq.ai]
- 7. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Todd-Atherton Reaction with Phosphites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Todd-Atherton reaction, particularly when using phosphites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Todd-Atherton reaction, presented in a question-and-answer format to directly tackle common experimental challenges.
Question: My reaction shows low or no conversion of the starting phosphite. What are the potential causes and how can I address them?
Answer:
Low or no conversion is a common issue that can often be traced back to several key factors:
-
Insufficiently Active Reagents:
-
Base: The tertiary amine base (e.g., triethylamine) is crucial for the reaction to proceed. Ensure it is pure, dry, and free from degradation. If in doubt, use a freshly opened bottle or distill it prior to use.
-
Phosphite: The dialkyl phosphite can be susceptible to hydrolysis. Verify its purity by ³¹P NMR spectroscopy.
-
Halogenating Agent: Carbon tetrachloride (CCl₄) is the traditional halogenating agent. Ensure it is of high purity.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction is often run at 0-5 °C, but some systems may require higher or lower temperatures.[1] If no reaction is observed, consider gradually increasing the temperature. Conversely, if side products are forming, lowering the temperature might be beneficial.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, ³¹P NMR). Insufficient reaction time will lead to incomplete conversion.
-
-
Inappropriate Stoichiometry:
-
Ensure the correct molar ratios of the reactants are used. A slight excess of the amine and CCl₄ may be necessary to drive the reaction to completion.
-
Question: I am observing the formation of multiple side products, leading to a low yield of the desired product. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a frequent cause of low yields. Common side reactions include:
-
Hydrolysis: The intermediate dialkyl chlorophosphate is highly reactive and susceptible to hydrolysis by any residual water in the reaction mixture. This will lead to the formation of the corresponding dialkyl hydrogen phosphate.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Pyrophosphate Formation: In some cases, the dialkyl chlorophosphate can react with the deprotonated dialkyl phosphite to form a pyrophosphate.[2]
-
Solution: This can sometimes be mitigated by controlling the rate of addition of the reagents and maintaining a low reaction temperature.
-
-
Reaction with the Amine Base: The tertiary amine can sometimes react with the phosphite, especially with more reactive phosphites like dimethyl phosphite.[3]
-
Solution: Using a more sterically hindered base, such as diisopropylethylamine (DIPEA), can sometimes minimize this side reaction.
-
Question: The reaction seems to work, but my isolated yield is consistently low. Where could I be losing my product?
Answer:
Product loss during workup and purification is a common problem. Consider the following:
-
Aqueous Workup: The desired product may have some water solubility. When performing an aqueous wash, ensure to back-extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Purification:
-
Chromatography: The product may be unstable on silica gel. Consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Volatility: If the product is volatile, it can be lost during solvent removal under reduced pressure. Use lower temperatures and be cautious during evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Todd-Atherton reaction with phosphites?
A1: The reaction proceeds through the in-situ formation of a reactive dialkyl chlorophosphate intermediate. A tertiary amine deprotonates the dialkyl phosphite, which then reacts with carbon tetrachloride to form the dialkyl chlorophosphate and chloroform.[3][4] This intermediate is then trapped by a nucleophile, such as an amine or an alcohol, to yield the final phosphoramidate or phosphate ester.
Q2: How does the choice of base affect the reaction yield?
A2: The base plays a critical role. Tertiary amines like triethylamine are most commonly used.[3] Less nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) can be beneficial in minimizing side reactions involving the base itself. In some cases, the addition of a catalytic amount of a more nucleophilic base like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.
Q3: Can I use other halogenating agents besides carbon tetrachloride?
A3: Yes, other polyhalogenated alkanes can be used. For instance, bromotrichloromethane (CBrCl₃) has been shown to increase reaction rates in some cases.[2] However, due to the toxicity and environmental concerns associated with many of these reagents, alternative, greener methods are being explored.[5]
Q4: What is the effect of the phosphite structure on the reaction?
A4: The structure of the dialkyl phosphite can influence the reaction rate and yield. Steric hindrance around the phosphorus atom can slow down the reaction. The nature of the alkyl groups can also affect the stability of the intermediate chlorophosphate.
Quantitative Data Presentation
The following table summarizes the yields of oxime phosphates synthesized via the Todd-Atherton reaction using diethyl phosphite, triethylamine, and carbon tetrachloride, demonstrating the scope of the reaction with different oxime substrates.
| Entry | Oxime Substrate | Product | Yield (%) |
| 1 | Benzaldehyde oxime | Benzaldehyde, O-(diethoxyphosphinyl)oxime | 85 |
| 2 | Acetophenone oxime | Acetophenone, O-(diethoxyphosphinyl)oxime | 82 |
| 3 | Cyclohexanone oxime | Cyclohexanone, O-(diethoxyphosphinyl)oxime | 88 |
| 4 | 4-Nitrobenzaldehyde oxime | 4-Nitrobenzaldehyde, O-(diethoxyphosphinyl)oxime | 80 |
| 5 | 2-Pentanone oxime | 2-Pentanone, O-(diethoxyphosphinyl)oxime | 78 |
Data adapted from "The Mild Synthesis of Oxime Phosphates by Atherton—Todd Reaction".[6]
Experimental Protocols
Detailed Protocol for the Synthesis of Diethyl Benzylphosphoramidate
This protocol provides a step-by-step method for the synthesis of a phosphoramidate, a common application of the Todd-Atherton reaction.
Materials:
-
Diethyl phosphite
-
Benzylamine
-
Triethylamine (Et₃N), freshly distilled
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add diethyl phosphite (1.0 eq). Dissolve the phosphite in anhydrous dichloromethane.
-
Addition of Amine and Base: Add benzylamine (1.0-1.2 eq) to the solution, followed by freshly distilled triethylamine (1.1-1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Halogenating Agent: While stirring vigorously, add a solution of carbon tetrachloride (1.1-1.5 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphite is consumed.
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure diethyl benzylphosphoramidate.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues in the Todd-Atherton reaction.
Caption: A simplified representation of the key steps in the Todd-Atherton reaction mechanism.
References
- 1. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 2. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 4. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Metal Phosphite Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of metal phosphite complexes.
Troubleshooting Guide: Resolving Common Solubility Problems
Researchers often encounter difficulties in dissolving metal phosphite complexes, which can hinder characterization and application. This guide provides a systematic approach to troubleshooting these issues.
Problem: My metal phosphite complex will not dissolve in common organic solvents.
Poor solubility can arise from the inherent crystal lattice energy of the complex, strong intermolecular interactions, or the formation of insoluble coordination polymers.
-
Initial Steps:
-
Solvent Screening: Attempt to dissolve the complex in a range of polar aprotic solvents such as DMSO or DMF, which are often effective for dissolving highly polar or coordination compounds.
-
Physical Assistance: Employ sonication or gentle heating to help break down the crystal lattice and facilitate dissolution.[1] Use these methods with caution, as excessive heat can lead to decomposition.
-
pH Adjustment: For complexes with ionizable ligands or those soluble in acidic or basic media, carefully adjust the pH of the solution.[1] Some complexes exhibit significantly different solubilities at specific pH values.
-
-
Advanced Strategies:
-
Ligand Modification: If the initial steps fail, consider modifying the phosphite ligand. Incorporating long alkyl chains or ether functionalities can increase the lipophilicity of the complex, improving its solubility in organic solvents.
-
Alteration of the Complex's Nature: Convert a neutral complex into a cationic or anionic salt. This can often dramatically increase solubility in polar solvents. This can be achieved by using counter-ions like perchlorate or triflate.
-
Co-solvents: Use a mixture of solvents. A small amount of a co-solvent like ethanol or DMSO in a less polar solvent can sometimes be sufficient to dissolve the complex.[1]
-
The following workflow diagram illustrates the decision-making process for addressing an insoluble metal phosphite complex.
Problem: My metal phosphite complex precipitates unexpectedly during synthesis or workup.
Unexpected precipitation can be caused by a variety of factors including low solubility of the final product in the reaction solvent, changes in pH, or the formation of insoluble polymeric species.
-
Troubleshooting Steps:
-
Solvent Choice: The solvent used for the synthesis may not be suitable for dissolving the final complex. If the product precipitates upon formation, consider a solvent system in which the complex is more soluble.
-
Temperature Control: Cooling the reaction mixture too quickly can cause the complex to crash out of solution as a fine, often less crystalline, precipitate. Allow for slow cooling to promote the formation of larger, more easily handled crystals.
-
Concentration Effects: High concentrations of reactants can lead to the formation of insoluble polynuclear species, especially with multidentate ligands. Try performing the reaction at a lower concentration.
-
pH Monitoring: The pH of the reaction mixture can change during the course of the reaction, leading to precipitation. Monitor and control the pH as needed.
-
The following diagram illustrates the logical relationships between the causes of unexpected precipitation and the corresponding troubleshooting strategies.
Quantitative Solubility Data
The following table summarizes available quantitative and qualitative solubility data for select metal phosphite complexes. Data for a wider range of these complexes in diverse organic solvents remains limited in the literature.
| Complex Name/Formula | Metal | Ligand/Counter-ion | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Lithium hydrogen phosphite (Li₂HPO₃) | Lithium | Hydrogen Phosphite | Water | 0 | 4.43 | - |
| Lithium hydrogen phosphite (Li₂HPO₃) | Lithium | Hydrogen Phosphite | Water | 10 | 9.97 | - |
| Lithium hydrogen phosphite (Li₂HPO₃) | Lithium | Hydrogen Phosphite | Water | 20 | 7.61 | - |
| Lithium hydrogen phosphite (Li₂HPO₃) | Lithium | Hydrogen Phosphite | Water | 25 | 7.11 | - |
| Lithium hydrogen phosphite (Li₂HPO₃) | Lithium | Hydrogen Phosphite | Water | 30 | 6.03 | - |
| Pentakis(4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane)cobalt(I) Nitrate | Cobalt(I) | 4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane | Water | Ambient | - | Very Soluble |
| Pentakis(4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane)cobalt(I) Nitrate | Cobalt(I) | 4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane | Methanol | Ambient | - | Very Soluble |
| Aquopentakis(4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane)nickel(II) Perchlorate | Nickel(II) | 4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane | Water | Ambient | - | Slightly Soluble |
| Aquopentakis(4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane)nickel(II) Perchlorate | Nickel(II) | 4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane | Methanol | Ambient | - | Slightly Soluble |
| Aquopentakis(4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane)nickel(II) Perchlorate | Nickel(II) | 4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane | Ethanol | Ambient | - | Slightly Soluble |
| Aquopentakis(4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane)nickel(II) Perchlorate | Nickel(II) | 4-methyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane | Ether | Ambient | - | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Poorly Soluble Metal Phosphite Complex
This protocol provides a general workflow for attempting to dissolve a metal phosphite complex when its solubility is unknown.
Materials:
-
Metal phosphite complex
-
A selection of solvents:
-
Polar aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar protic: Methanol, Ethanol
-
Nonpolar: Toluene, Hexane
-
-
Vials or test tubes
-
Magnetic stirrer and stir bars
-
Hot plate with temperature control
-
Sonicator bath
Procedure:
-
Initial Solvent Screening at Room Temperature:
-
Place a small, accurately weighed amount of the complex (e.g., 1-2 mg) into separate vials.
-
Add a small volume (e.g., 0.5 mL) of each selected solvent to the vials.
-
Stir the mixtures at room temperature for 10-15 minutes.
-
Observe and record the degree of dissolution in each solvent.
-
-
Application of Heat:
-
For solvents in which the complex did not dissolve at room temperature, gently heat the vials on a hot plate while stirring.
-
Increase the temperature in increments of 10°C, being careful not to exceed the boiling point of the solvent or the decomposition temperature of the complex.
-
Observe for dissolution at each temperature increment.
-
-
Application of Sonication:
-
If the complex remains insoluble after heating, place the vials in a sonicator bath.
-
Sonicate for 15-30 minutes.
-
Observe for any changes in solubility.
-
-
Co-solvent System:
-
If the complex is still insoluble, attempt to use a co-solvent system. For example, to a suspension of the complex in a nonpolar solvent like toluene, add a small amount of a polar aprotic solvent like DMF or DMSO dropwise while stirring and observing for dissolution.
-
Protocol 2: Hydrothermal Synthesis of Manganese(II) Phosphite (Illustrative Example for In-situ Solubilization and Crystallization)
This method is used for the synthesis of coordination polymers and relies on increased solubility of reactants at elevated temperature and pressure to facilitate crystallization.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Phosphorous acid (H₃PO₃)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL capacity)
Procedure:
-
Prepare a 1:1 molar ratio of MnCl₂·4H₂O and H₃PO₃.
-
Dissolve the mixture in deionized water and stir until all solids are dissolved.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 170°C for 72 hours under autogenous pressure.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
The crystalline product can then be isolated from the solution.
Frequently Asked Questions (FAQs)
Q1: Why are metal phosphite complexes often poorly soluble?
The solubility of metal phosphite complexes is influenced by several factors, including the strength of the crystal lattice, the polarity of the molecule, and the potential for the formation of extended, polymeric structures in the solid state. Strong intermolecular forces and a high lattice energy can make it difficult for solvent molecules to surround and dissolve the complex.
Q2: In which solvents are metal phosphite complexes most likely to be soluble?
While there is no universal solvent, many metal phosphine complexes, which are structurally related to phosphites, tend to be lipophilic and show good solubility in organic solvents.[2] For more polar or ionic metal phosphite complexes, highly polar aprotic solvents like DMSO and DMF are often a good starting point. Some specific cobalt(I) phosphite ester complexes have been reported to be very soluble in water and methanol.
Q3: How can I increase the solubility of my metal phosphite complex without changing its chemical structure?
Several physical methods can be employed. Gentle heating and stirring can increase the kinetic energy of the system and help overcome the lattice energy.[1] Sonication can also be effective in breaking up solid aggregates and promoting dissolution.[1] Additionally, using a co-solvent system can sometimes improve solubility.
Q4: Can the choice of metal ion affect the solubility of the phosphite complex?
Yes, the choice of the metal ion plays a crucial role. The size, charge, and preferred coordination geometry of the metal ion will influence the crystal packing and the overall polarity of the complex, thereby affecting its solubility.
Q5: How does ligand design impact the solubility of metal phosphite complexes?
Ligand design is a powerful tool for tuning the solubility of metal phosphite complexes. Introducing bulky alkyl or aryl groups on the phosphite ligand can disrupt crystal packing and increase solubility in nonpolar organic solvents. Conversely, incorporating polar functional groups, such as sulfonates or carboxylates, can enhance solubility in polar solvents like water.
Q6: My complex dissolves initially but then precipitates out of solution. What is happening?
This could be due to several reasons. The complex may be metastable in the solution and slowly converting to a less soluble polymorph. Alternatively, it could be reacting with trace amounts of water or oxygen in the solvent, leading to the formation of an insoluble decomposition product. Ensure you are using dry, deoxygenated solvents if your complex is sensitive. Changes in temperature can also cause a dissolved complex to precipitate if its solubility limit is exceeded upon cooling.
Q7: Are there any databases where I can look up the solubility of my metal phosphite complex?
References
- 1. Basics, developments, and strategies of transition metal phosphides toward electrocatalytic water splitting: beyond noble metal catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. Cobalt phosphite | Co3H6O6P2 | CID 129629997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nickel phosphite | H6Ni3O6P2 | CID 129633497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iupac.org [iupac.org]
Technical Support Center: Preventing Phosphite Oxidation in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is dedicated to providing guidance on preventing the oxidation of phosphite to phosphate in solution, a critical factor for ensuring the accuracy and reproducibility of your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on phosphite stability to help you address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is phosphite, and why is its oxidation to phosphate a concern in my experiments?
Phosphite (PO₃³⁻) is a reduced form of phosphorus that is used in various research applications, including as a phosphorus source in microbial studies, as a fungicide in agriculture, and potentially as a modulator of cellular signaling pathways. The oxidation of phosphite to phosphate (PO₄³⁻) is a significant concern because it can alter the intended function of the phosphite in your experiment, leading to inaccurate and misleading results. For instance, if you are studying the specific effects of phosphite on a biological system, its conversion to phosphate, a primary nutrient and signaling molecule, would confound your observations.
Q2: What are the main factors that promote the oxidation of phosphite in solution?
Several factors can accelerate the oxidation of phosphite to phosphate. These include:
-
Presence of Oxidizing Agents: Strong oxidizing agents can directly convert phosphite to phosphate.
-
Exposure to Oxygen: While kinetically stable, phosphite can slowly oxidize in the presence of dissolved oxygen, especially under certain conditions.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidation.
-
Extreme pH: Both highly acidic and highly alkaline conditions can affect the stability of phosphite solutions.
-
Presence of Metal Ions: Certain metal ions can act as catalysts, significantly speeding up the oxidation process.
-
Light Exposure: Exposure to UV light can also promote oxidation.
Q3: How can I prepare a phosphite stock solution to maximize its stability?
To prepare a stable phosphite stock solution, it is recommended to use high-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon). The phosphite salt (e.g., sodium phosphite) should be dissolved in this water, and the resulting solution should be filter-sterilized and stored in a tightly sealed container, protected from light, at a low temperature (e.g., 4°C). For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize freeze-thaw cycles.
Q4: Are there any additives I can use to prevent phosphite oxidation in my experimental buffer?
Yes, certain additives can help stabilize phosphite solutions. The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be effective in sequestering metal ions that may catalyze oxidation. Additionally, the inclusion of antioxidants could offer some protection, though their compatibility with your specific experimental system must be verified.
Q5: How can I verify the purity of my phosphite solution and check for phosphate contamination?
The concentration of both phosphite and phosphate in your solution can be determined using analytical techniques such as ion chromatography, which can separate and quantify different phosphorus species. Colorimetric methods can also be employed, though they may require a pre-treatment step to oxidize all phosphite to phosphate for total phosphorus determination, with the initial phosphate content measured separately.
Troubleshooting Guides
This section provides a question-and-answer guide to directly address specific issues you might encounter during your experiments.
Issue 1: I prepared a fresh phosphite solution, but my experimental results are inconsistent.
-
Question: Could my phosphite be oxidizing during my experiment?
-
Answer: Yes, the conditions of your experiment (e.g., incubation time, temperature, buffer composition) could be promoting the oxidation of phosphite to phosphate, leading to variability in your results.
-
Troubleshooting Steps:
-
Analyze your phosphite solution post-experiment: Use an appropriate analytical method (see Experimental Protocols) to quantify the levels of phosphite and phosphate in your experimental samples at the end of your assay.
-
Run a stability control: Incubate your phosphite solution in your experimental buffer under the exact same conditions but without your biological sample (cells, enzyme, etc.). Measure phosphite and phosphate levels at the beginning and end of the incubation period to assess stability.
-
Review your experimental conditions: Check for potential sources of oxidation, such as elevated temperatures, prolonged incubation times, or the presence of components in your media that could be contributing to oxidation.
-
Issue 2: My phosphite stock solution shows the presence of phosphate.
-
Question: How can I determine the source of the phosphate contamination?
-
Answer: The phosphate could be present in the original phosphite salt, or it could have formed due to the oxidation of the phosphite during solution preparation and storage.
-
Troubleshooting Steps:
-
Check the purity of the solid phosphite: If possible, obtain the certificate of analysis for your phosphite salt to check for phosphate impurities.
-
Review your solution preparation and storage protocol: Ensure you are using high-purity, deoxygenated water and that your storage conditions are optimal (see FAQs).
-
Prepare a fresh stock solution: Prepare a new stock solution following the recommended protocol for stable phosphite solutions and immediately analyze it for phosphate content.
-
Issue 3: I suspect metal ion contamination is causing phosphite oxidation.
-
Question: How can I mitigate the effects of metal ions?
-
Answer: Metal ions can be introduced through various sources, including the reagents, water, and glassware used.
-
Troubleshooting Steps:
-
Use high-purity reagents and water: Utilize analytical grade reagents and ultrapure, deoxygenated water for all your solutions.
-
Use metal-free labware: Whenever possible, use plasticware or glassware that has been acid-washed to remove any trace metal contaminants.
-
Incorporate a chelating agent: Add a small concentration of a chelating agent like EDTA (e.g., 0.1-1 mM) to your buffer to sequester any contaminating metal ions. Ensure that the chelating agent does not interfere with your experimental system.
-
Data Presentation
The stability of phosphite in solution is highly dependent on the experimental conditions. The following tables provide a summary of the expected stability of a sodium phosphite solution under various conditions.
Table 1: Estimated Stability of 10 mM Sodium Phosphite Solution in Different Buffers at 4°C in the Dark
| Buffer (pH 7.4) | Estimated % Phosphite Remaining after 7 Days | Potential for Oxidation |
| 50 mM Tris-HCl | >98% | Low |
| 50 mM HEPES | >98% | Low |
| Phosphate-Buffered Saline (PBS) | >95% | Low to Moderate |
| Cell Culture Media (e.g., DMEM) | 80-95% | Moderate to High |
Note: These are estimated values. Actual stability should be determined empirically for your specific experimental conditions.
Table 2: Effect of Temperature on the Stability of 10 mM Sodium Phosphite in 50 mM Tris-HCl (pH 7.4)
| Temperature | Estimated % Phosphite Remaining after 24 hours |
| 4°C | >99% |
| 25°C (Room Temperature) | 95-99% |
| 37°C | 90-95% |
Note: These are estimated values and can be influenced by other factors such as the presence of catalysts.
Experimental Protocols
Protocol 1: Preparation of a Stable Sodium Phosphite Stock Solution
Objective: To prepare a 1 M stock solution of sodium phosphite with minimal initial phosphate contamination and enhanced stability.
Materials:
-
Sodium phosphite (Na₂HPO₃), high purity
-
Ultrapure water
-
Nitrogen or Argon gas
-
Sterile, conical tubes
-
0.22 µm sterile filter
Methodology:
-
Deoxygenate Water: Boil a suitable volume of ultrapure water for at least 30 minutes to remove dissolved gases. Allow the water to cool to room temperature under a gentle stream of nitrogen or argon gas.
-
Weighing: In a clean, dry beaker, weigh out the required amount of sodium phosphite to make a 1 M solution (e.g., 126.0 g for 1 L).
-
Dissolving: Add a portion of the deoxygenated water to the beaker and dissolve the sodium phosphite completely.
-
Volume Adjustment: Transfer the dissolved sodium phosphite to a volumetric flask and add deoxygenated water to the final volume.
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, conical tubes. For short-term storage (up to 2 weeks), store at 4°C. For long-term storage, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of Phosphite and Phosphate in Solution using Ion Chromatography
Objective: To determine the concentration of phosphite and phosphate in an aqueous sample.
Materials:
-
Ion chromatograph (IC) system with a conductivity detector
-
Anion-exchange column suitable for phosphate and phosphite separation
-
Eluent (e.g., a gradient of potassium hydroxide)
-
Phosphite and phosphate standards
-
Sample vials
Methodology:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of both phosphite and phosphate in ultrapure water or your experimental buffer.
-
Sample Preparation: Dilute your experimental samples as needed to fall within the linear range of the calibration curve. If your samples contain high concentrations of interfering ions, a solid-phase extraction (SPE) step may be necessary.
-
IC Analysis:
-
Set up the IC system with the appropriate column, eluent, and detector settings.
-
Inject the standards to generate a calibration curve for both phosphite and phosphate.
-
Inject your prepared samples.
-
-
Data Analysis:
-
Integrate the peaks corresponding to phosphite and phosphate in the chromatograms.
-
Use the calibration curves to calculate the concentration of phosphite and phosphate in your samples.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of phosphite solutions.
Caption: Troubleshooting decision tree for phosphite solution instability.
Caption: Impact of phosphite oxidation on a hypothetical signaling pathway.
Technical Support Center: Managing Phytotoxicity of Phosphite-Based Fungicides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the phytotoxicity of phosphite-based fungicides in crop experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the application of phosphite (B83602) fungicides.
Q: Why are my crop's leaves showing yellowing, necrosis, or burnt tips after a phosphite fungicide application?
A: These are common symptoms of phosphite phytotoxicity.[1] The primary reasons include:
-
High Concentration: Applying phosphite at a concentration higher than the crop's tolerance level is a primary cause of phytotoxicity.[2] Symptoms can include leaf yellowing, browning, and leaf or twig drop.[1]
-
Phosphorus (P) Deficiency: Plants deficient in phosphate (B84403) (the nutrient form of P) are more susceptible to phosphite toxicity.[3][4][5] Phosphite can trick the plant into thinking it has sufficient phosphate, suppressing its natural phosphate starvation responses, which intensifies the deficiency and leads to stress symptoms.[3][4][6][7][8]
-
Environmental Stress: High temperatures or drought conditions during or after application can exacerbate phytotoxicity.
-
Crop Sensitivity: Different species and even cultivars have varying levels of sensitivity to phosphite. For example, some avocado cultivars show severe damage at 0.5% phosphite, especially under high temperatures.[9]
-
Tank Mixing Incompatibility: Mixing phosphite with certain other chemicals, like some micronutrients or pesticides, can lead to adverse reactions and increase the risk of phytotoxicity.[10]
Q: My plants are showing phytotoxicity symptoms. What immediate steps can I take to mitigate the damage?
A: While reversing severe damage is difficult, the following steps may help:
-
Irrigate: If the phosphite was soil-applied, thorough irrigation can help leach excess product from the root zone.[11]
-
Foliar Rinse: If applied to the leaves, rinsing the foliage with clean water shortly after application may help remove unabsorbed residue.
-
Apply Phosphate: Provide a readily available source of phosphate fertilizer. This can help counteract the negative effects of phosphite by meeting the plant's nutritional P demand.[5] Co-application of phosphate can counteract the growth suppression caused by phosphite.[5]
-
Reduce Stress: Ensure the plants are well-watered and protected from extreme heat to help them recover.
Q: How can I prevent phytotoxicity in future experiments?
A: Prevention is key to avoiding crop damage:
-
Ensure P Sufficiency: Before applying phosphite, confirm that your crops have adequate phosphate nutrition.[5]
-
Conduct a Patch Test: Test the phosphite solution on a small area or a few plants before treating the entire crop, especially when using a new formulation or treating a new species.[2]
-
Follow Recommended Rates: Strictly adhere to the manufacturer's recommended application rates. Do not exceed the specified dose.[11]
-
Check Compatibility: Perform a jar test to check for physical compatibility before tank-mixing phosphite with other agrochemicals. Avoid mixing with highly reactive micronutrients unless a stabilized formulation is used.[12]
-
Optimize Application Conditions: Apply during cooler parts of the day, such as early morning or late evening, to avoid rapid drying and high concentrations on the leaf surface.[11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between phosphite (Phi) and phosphate (Pi)?
A: Phosphite (Phi, HPO₃²⁻) is a reduced form of phosphate (Pi, HPO₄²⁻).[4][10] While plants readily absorb and metabolize phosphate as the primary source of phosphorus for growth, energy transfer (ATP), and genetic material (DNA, RNA), they cannot metabolize phosphite.[10][13][14] Plants absorb phosphite through the same transporters used for phosphate, but it remains as the phosphite ion within the plant, where it can interfere with phosphate metabolism and signaling.[6][8][13][15][16]
Q2: How does phosphite function as a fungicide?
A: Phosphite has a dual mode of action against pathogens, particularly Oomycetes like Phytophthora:
-
Direct Action: At high concentrations, phosphite is directly toxic to the pathogen, inhibiting its mycelial growth and spore production.[2][17]
-
Indirect Action (Plant Defense Induction): At lower concentrations, phosphite stimulates the plant's own defense mechanisms.[2][18][19] It triggers responses like the production of phytoalexins (antimicrobial compounds), thickening of cell walls, and synthesis of defense-related proteins, creating a systemic "immunization" effect.[19][20]
Q3: Can phosphite be used as a phosphorus fertilizer?
A: No, phosphite should not be considered a phosphorus fertilizer.[10][21] Plants cannot convert phosphite to phosphate, the form required for nutrition.[4][14] Applying phosphite to a phosphate-deficient plant will worsen its condition by suppressing its ability to search for and absorb phosphate.[3][4][22] While some soil bacteria can slowly oxidize phosphite to phosphate over weeks or months, this process is too slow for the plant's immediate nutritional needs.[3][4]
Q4: What is the mechanism behind phosphite-induced phytotoxicity at a cellular level?
A: Phosphite-induced phytotoxicity is primarily linked to its interference with phosphate starvation signaling.[3][6][8] Because phosphite is an analog of phosphate, the plant's internal sensors recognize it as phosphate.[6][22] This "tricks" a phosphate-deficient plant into believing it is phosphate-sufficient.[3][4] As a result, the plant down-regulates its phosphate starvation responses, such as enhanced root growth, root hair formation, and the expression of high-affinity phosphate transporter genes.[6][7][8][22] This suppression of essential nutrient-seeking mechanisms under conditions of actual phosphate deficiency leads to severe metabolic stress and the visible symptoms of phytotoxicity.[3][4]
Data Presentation: Factors Influencing Phytotoxicity
The following tables summarize quantitative data related to phosphite application and phytotoxicity risk.
Table 1: Influence of Phosphite Concentration and Crop Type on Phytotoxicity
| Crop/Species | Phosphite Concentration | Observed Phytotoxicity Symptoms | Reference |
| Avocado (various cultivars) | 0.1% - 0.2% | Mild or no damage. | [9] |
| Avocado ('Choquette', 'Hall') | 0.5% | Severe damage (leaf distortion, necrosis) under high temperatures. | [9] |
| Arabidopsis | > 2.5 mM | Significant growth inhibition. | [7][23] |
| Conifers & Woody Angiosperms | 12 - 48 kg a.i. ha⁻¹ (foliar) | Minor effects; significant necrosis in only 3 of many species tested. | [24] |
| Potato | 10 pt/acre (foliar) | Used effectively for disease control; phytotoxicity not noted as a primary issue. | [25] |
| Passion Fruit | 0.1% | Effective for scab control without negative impact on fruit quality. | [26] |
Table 2: Key Factors Contributing to Phytotoxicity Risk
| Factor | Condition Increasing Risk | Rationale | Management Strategy |
| Plant P Status | Low phosphate availability | Plant is already stressed and phosphite suppresses P-starvation responses.[3][4] | Ensure adequate phosphate fertilization before phosphite application.[5] |
| Application Rate | Exceeding label recommendations | Direct cellular toxicity from high concentrations of phosphite ions. | Conduct dose-response trials; strictly follow label rates. |
| Environmental Conditions | High temperature, drought | Increases plant stress and can concentrate the product on leaf surfaces. | Apply during cooler, more humid parts of the day.[11] |
| Tank Mixes | Incompatible adjuvants or micronutrients | Chemical reactions can form phytotoxic compounds.[10][12] | Perform a jar test; use stabilized phosphite formulations.[12] |
| Crop Growth Stage | Seedling, flowering stages | Young or reproductive tissues can be more sensitive to chemical stress.[11] | Avoid application during highly sensitive growth stages if possible. |
Experimental Protocols
Protocol 1: Visual Assessment of Foliar Phytotoxicity
This protocol provides a standardized method for visually assessing phytotoxicity symptoms on plant foliage following treatment.
Objective: To quantify the degree of leaf damage (e.g., chlorosis, necrosis, burning) caused by a phosphite fungicide application.
Methodology:
-
Experimental Design:
-
Establish a randomized complete block design with a minimum of 4-6 replicates per treatment.
-
Include an untreated control group (sprayed with water only) and a positive control if available (a substance known to cause phytotoxicity).
-
Treatments should include a range of phosphite concentrations, including the proposed experimental dose and a higher dose (e.g., 2x) to assess the safety margin.[27]
-
-
Plant Preparation and Application:
-
Assessment:
-
Visually assess the plants at set intervals (e.g., 3, 7, and 14 days after treatment).
-
Use a rating scale to score the percentage of leaf area affected by phytotoxicity symptoms. A common scale is:
-
0 = No damage
-
1 = 1-10% leaf area affected (slight discoloration/burning)
-
2 = 11-25% leaf area affected (mild necrosis)
-
3 = 26-50% leaf area affected (moderate necrosis/distortion)
-
4 = 51-75% leaf area affected (severe damage)
-
5 = >75% leaf area affected or plant death
-
-
Record the type of symptoms observed (e.g., tip burn, marginal necrosis, spotting, chlorosis).[1][9]
-
-
Data Analysis:
-
Analyze the phytotoxicity scores using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatments.
-
Visualizations
Diagram 1: Biochemical Interference Pathway
This diagram illustrates how phosphite (Phi) interferes with the plant's phosphate (Pi) starvation response, a key mechanism of its phytotoxicity in nutrient-deficient plants.
Caption: Phosphite (Phi) interference with the phosphate (Pi) starvation response.
Diagram 2: Experimental Workflow for Phytotoxicity Assessment
This diagram outlines a logical workflow for researchers to follow when assessing the potential phytotoxicity of a phosphite-based fungicide.
Caption: A logical workflow for assessing phosphite fungicide phytotoxicity.
References
- 1. kauriprotection.co.nz [kauriprotection.co.nz]
- 2. Understanding and Managing Sudden Oak Death in California [phytosphere.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 6. Phosphite, an analog of phosphate, suppresses the coordinated expression of genes under phosphate starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of phosphate starvation responses by phosphite in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphate vs Phosphite: Part One | Progressive Crop Consultant [progressivecrop.com]
- 11. How To Manage Phytotoxicity | Greenlife | 2025 Update [greenlife.co.ke]
- 12. uniumbioscience.com [uniumbioscience.com]
- 13. Phosphate and phosphite have a differential impact on the proteome and phosphoproteome of Arabidopsis suspension cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 15. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation [ouci.dntb.gov.ua]
- 16. Transport and compartmentation of phosphite in higher plant cells--kinetic and P nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Phosphite (Phosphonate) fungicide treatment [chemjet.co.uk]
- 19. bartlett.com [bartlett.com]
- 20. frontiersin.org [frontiersin.org]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Phosphite: a novel P fertilizer for weed management and pathogen control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Attenuation of Phosphate Starvation Responses by Phosphite in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jhbiotech.com [jhbiotech.com]
- 26. researchgate.net [researchgate.net]
- 27. pp1.eppo.int [pp1.eppo.int]
- 28. apps.dtic.mil [apps.dtic.mil]
stability of dimethyl hydrogen phosphite under physiological conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl hydrogen phosphite (DMHP). This resource provides essential information regarding the stability of DMHP under physiological conditions, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is Dimethyl Hydrogen Phosphite (DMHP) in aqueous solutions under physiological conditions?
A1: DMHP exhibits limited stability in aqueous solutions simulating physiological conditions (0.1M phosphate buffer, pH 7.4, 37°C). It is stable for a defined period before degradation commences.[1][2][3][4] For instance, at a 10% concentration under these conditions, DMHP is stable for approximately 3.6 hours.[1][2][3][4] Following this stable phase, it degrades following first-order kinetics.[1][4]
Q2: What are the primary degradation products of DMHP under physiological conditions?
A2: The decomposition of DMHP in aqueous solutions yields methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[1][2][3][4] These products have been identified using High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.[1][2][3]
Q3: What is the half-life of DMHP at physiological pH and temperature?
A3: At a 10% concentration in 0.1M phosphate buffer (pH 7.4) at 37°C, the half-life of DMHP is approximately 2.4 hours, following an initial stability period of 3.6 hours.[1][2][3][4]
Q4: How do temperature, pH, and concentration affect DMHP stability?
A4: The stability of DMHP is influenced by several factors:
-
Temperature: Lower temperatures increase the stability period and the half-life of DMHP.[1][2] For example, at 8°C, the stability period extends to 24 hours with a half-life of 22 hours, and at -80°C, it is stable for at least 90 days.[2]
-
pH: Slightly more alkaline conditions (pH 8) have been shown to increase the stability period and half-life compared to pH 7.4.[1][2][3][4] Conversely, basic conditions are known to accelerate hydrolysis.[5]
-
Concentration: Lower concentrations of DMHP lead to a longer stability period and an increased half-life.[1][2][3][4]
Q5: Can DMHP react with biological molecules?
A5: While the provided search results do not detail specific reactions with biological nucleophiles under physiological conditions, DMHP is known to participate in phosphonylation reactions, such as the Pudovik reaction with aldehydes and ketones to form alpha-hydroxyphosphonates.[6][7] In vivo, it has been shown to interfere with sulfhydryl metabolism.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with DMHP. | DMHP may be degrading during the experiment. | Prepare fresh solutions of DMHP for each experiment. Consider the stability data provided and ensure your experimental timeline falls within the stability period of DMHP under your specific conditions (temperature, pH, concentration). |
| Unexpected peaks in analytical chromatography (HPLC, GC). | These may correspond to the degradation products of DMHP: methanol, monomethyl hydrogen phosphite, or orthophosphorous acid.[1][2][3] | Analyze standards of the expected degradation products to confirm their identity. Adjust your experimental window to minimize degradation if these products interfere with your analysis. |
| Loss of DMHP concentration in stock solutions. | DMHP is hydrolyzing in the storage solution. | For short-term storage, refrigerate solutions at 8°C.[2] For long-term storage, keep solutions at -80°C where DMHP is stable for at least 90 days.[2] Avoid storing DMHP in aqueous buffers for extended periods at room temperature or 37°C. |
Quantitative Stability Data
The stability of a 10% (w/v) solution of Dimethyl Hydrogen Phosphite at 37°C in various media is summarized below.
| Medium | pH | Stability Period (hours) | Half-Life (hours) |
| Water | - | 2.0 | 1.7 |
| 0.1M Sodium Phosphate | 7.4 | 3.6 | 2.4 |
| 0.9% Sodium Chloride | - | 2.0 | 1.7 |
Data sourced from Nomeir et al., 1988.[2]
The effect of temperature on the stability of a 10% (w/v) solution of Dimethyl Hydrogen Phosphite in 0.1M phosphate buffer (pH 7.4) is detailed in the following table.
| Temperature (°C) | Stability Period (hours) | Half-Life (hours) |
| 37 | 3.6 | 2.4 |
| 22 | 8.0 | 8.0 |
| 8 | 24.0 | 22.0 |
Data sourced from Nomeir et al., 1988.[2]
Experimental Protocols
Protocol for Assessing DMHP Stability under Simulated Physiological Conditions
This protocol is based on the methodology described by Nomeir et al., 1988.[2]
1. Materials:
- Dimethyl Hydrogen Phosphite (DMHP)
- 0.1M Sodium Phosphate Buffer (pH 7.4)
- Methanol (for dilutions)
- Water bath or incubator set to 37°C
- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC)
- Volumetric flasks and pipettes
2. Procedure:
- Prepare a 10% (w/v) solution of DMHP in 0.1M sodium phosphate buffer (pH 7.4).
- Place the solution in a temperature-controlled water bath or incubator at 37°C.
- At various time intervals (e.g., 0, 1, 2, 3, 3.5, 4, 5, 6, 8, 10, 24 hours), withdraw an aliquot of the solution.
- Immediately dilute the aliquot with methanol to a concentration suitable for the analytical method to quench further degradation.
- Analyze the diluted sample using a validated GC or HPLC method to determine the concentration of DMHP.
- A methanol solution of DMHP at the same concentration should be used as a stable reference standard.[2]
3. Data Analysis:
- Plot the concentration of DMHP versus time.
- The "stability period" is the time during which the concentration of DMHP remains constant.[1][2]
- After the stability period, determine the half-life (t₁/₂) of DMHP degradation from the first-order decay curve.
Visualizations
Caption: Hydrolysis pathway of Dimethyl Hydrogen Phosphite.
Caption: Workflow for DMHP stability testing.
Caption: Troubleshooting decision tree for DMHP experiments.
References
- 1. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Dimethyl hydrogen phosphite - Anthracene, 2-Bromopropane, Butyl Methacrylate, and Dimethyl Hydrogen Phosphite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Dialyl Hydrogen Phosphites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude dialkyl hydrogen phosphites.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of dialkyl hydrogen phosphites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product decomposes during distillation | - Excessive heating- Presence of acidic or basic impurities that catalyze decomposition | - Use vacuum distillation to lower the boiling point.[1][2][3]- Neutralize the crude product before distillation. A common method is washing with a mild base or bubbling anhydrous ammonia followed by filtration.[1]- Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent hydrolysis. |
| Low purity after distillation | - Co-distillation with impurities having similar boiling points- Incomplete removal of starting materials or solvents | - Improve the efficiency of the distillation column (e.g., use a longer column or one with a higher number of theoretical plates).- Perform a pre-distillation wash to remove water-soluble impurities.- Ensure complete removal of volatile starting materials and solvents under reduced pressure before distillation.[4] |
| Product is cloudy or contains solid precipitate | - Presence of ammonium salts (if ammonia was used for neutralization)- Hydrolysis to form insoluble phosphorous acid | - Filter the crude product before distillation.[1]- Wash the crude product with a small amount of cold, deoxygenated water to remove water-soluble impurities, then dry thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. |
| Product darkens or changes color upon storage | - Oxidation- Presence of trace impurities | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon).- Store at low temperatures in a dark container.- Consider adding a stabilizer if compatible with downstream applications. |
| Yield is consistently low | - Incomplete reaction- Loss of product during workup and purification- Side reactions such as hydrolysis or disproportionation | - Monitor the reaction to completion using an appropriate analytical technique (e.g., ³¹P NMR).- Optimize the purification steps to minimize mechanical losses.- Control the reaction temperature and moisture to minimize side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude dialkyl hydrogen phosphites?
A1: Common impurities include:
-
Starting materials: Unreacted alcohol and phosphorus trichloride.
-
Acidic impurities: Hydrogen chloride (HCl), phosphorous acid (H₃PO₃), and monoalkyl phosphites. These can arise from the reaction itself or from hydrolysis of the product.[1][5]
-
Water: Moisture can lead to the hydrolysis of the desired product.[7][8][9]
Q2: What is the best method for purifying dialkyl hydrogen phosphites?
A2: Vacuum distillation is the most widely used and effective method for purifying dialkyl hydrogen phosphites.[1][2][3] It is often preceded by a neutralization step to remove acidic impurities, which can prevent decomposition at elevated temperatures.[1]
Q3: How can I tell if my dialkyl hydrogen phosphite is pure?
A3: The purity of dialkyl hydrogen phosphites can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying phosphorus-containing impurities. ¹H NMR can also be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities.[10][11]
-
Refractive Index: A measured refractive index that matches the literature value is a good indicator of purity.[1]
Q4: My dialkyl hydrogen phosphite is hydrolyzing. How can I prevent this?
A4: Dialkyl hydrogen phosphites are susceptible to hydrolysis, especially in the presence of acid or base.[7][8][12] To prevent this:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Neutralize any acidic by-products as soon as the reaction is complete.
-
Store the purified product under anhydrous conditions.
Q5: What is disproportionation in the context of dialkyl hydrogen phosphites?
A5: Disproportionation is a side reaction where dialkyl hydrogen phosphite can react with itself, especially at elevated temperatures, to form other phosphorus compounds like phosphine and phosphates.[13] This is another reason why minimizing the temperature during purification by using vacuum distillation is crucial.
Experimental Protocols
Protocol 1: General Purification of Crude Dialkyl Hydrogen Phosphite by Neutralization and Vacuum Distillation
This protocol describes a general procedure for the purification of crude dialkyl hydrogen phosphites, such as diethyl phosphite, after synthesis from phosphorus trichloride and an alcohol.
Materials:
-
Crude dialkyl hydrogen phosphite
-
Anhydrous ammonia gas or a saturated solution of sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum pump
-
Cold trap
-
Heating mantle
-
Stir bar
Procedure:
-
Neutralization of Crude Product:
-
Transfer the crude dialkyl hydrogen phosphite to a round-bottom flask equipped with a stir bar.
-
Cool the flask in an ice bath.
-
Method A (Ammonia): Bubble anhydrous ammonia gas through the stirred crude product until the solution is neutral to moist pH paper. Ammonium chloride will precipitate.
-
Method B (Bicarbonate Wash): Alternatively, wash the crude product with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
-
Filtration (if using ammonia):
-
If ammonia was used, filter the mixture to remove the precipitated ammonium chloride.
-
-
Drying (if using bicarbonate wash):
-
If a bicarbonate wash was used, dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.
-
-
Vacuum Distillation:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry.
-
Transfer the neutralized and filtered/dried crude product to the distillation flask.
-
Attach the flask to the distillation apparatus and begin stirring.
-
Slowly and carefully apply vacuum. A cold trap should be placed between the apparatus and the vacuum pump.
-
Once the desired vacuum is reached, begin to gently heat the distillation flask.
-
Collect any low-boiling fractions (e.g., residual solvent or starting materials) in a separate receiving flask.
-
Increase the temperature as needed and collect the pure dialkyl hydrogen phosphite fraction at its characteristic boiling point under the applied vacuum.
-
Once the product has been collected, discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.
-
-
Storage:
-
Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation.
-
Visualizations
Caption: Workflow for the purification of crude dialkyl hydrogen phosphites.
Caption: Troubleshooting logic for product decomposition during distillation.
References
- 1. US2862948A - Production of dialkyl hydrogen phosphites - Google Patents [patents.google.com]
- 2. US8829222B2 - Process for the manufacture of dialkylphosphites - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Phosphite ester Preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openriver.winona.edu [openriver.winona.edu]
- 9. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journaljpri.com [journaljpri.com]
- 11. researchgate.net [researchgate.net]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disproportionation of hypophosphite and phosphite - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Dialuminium Hydrogen Phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of dialuminium hydrogen phosphite. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical formula for dialuminium hydrogen phosphite?
A1: The general formula is often represented as Al₂(HPO₃)v(H₂PO₃)y(H₂O)z, where v can range from 2 to 2.99, y from 0.01 to 2, and z from 0 to 4.[1] A specific composition mentioned in the literature is Al₂(HPO₃)₂(H₂PO₃)₂.
Q2: What are the primary synthesis routes for dialuminium hydrogen phosphite?
A2: The two main synthesis routes are the direct reaction of an aluminum source with phosphorous acid, often in a solvent-free or hydrothermal setting, and precipitation methods involving the reaction of soluble aluminum salts with phosphite salts in an aqueous solution.
Q3: Why is achieving a crystalline product challenging?
A3: The formation of crystalline dialuminium hydrogen phosphite requires careful control over reaction conditions such as temperature, pH, and reactant concentrations. Without precise control, an amorphous product is often obtained, which may have different physical properties, including lower thermal stability.
Q4: What are the common impurities or byproducts in the synthesis?
A4: Common impurities can include unreacted starting materials (e.g., phosphorous acid), aluminum hydroxide, and aluminum phosphate if oxidation of the phosphite occurs. Controlling the stoichiometry and reaction environment is crucial to minimize these.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: Powder X-ray Diffraction (PXRD) is essential for determining the crystallinity and phase purity of the product. Thermogravimetric Analysis (TGA) is used to study its thermal stability and decomposition profile.[2] Fourier-Transform Infrared (FTIR) spectroscopy helps to identify the characteristic vibrational modes of the phosphite groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of dialuminium hydrogen phosphite.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps |
| DAHP-S01 | Low Product Yield | - Incomplete reaction. - Product loss during washing/filtration. - Unoptimized molar ratio of reactants. | - Ensure sufficient reaction time and temperature. - Use a fine-pore filter paper and wash the product carefully. - Optimize the molar ratio of the aluminum source to the phosphorous source; a slight excess of the phosphorous source may be beneficial. |
| DAHP-S02 | Inconsistent Crystal Morphology | - Poor control over reaction temperature. - Inconsistent stirring speed. - Presence of impurities. | - Maintain a constant and uniform temperature throughout the reaction. - Ensure consistent and vigorous stirring to maintain a homogeneous mixture. - Use high-purity starting materials. |
| DAHP-S03 | Formation of a Viscous Slurry | - High concentration of reactants. - Rapid precipitation of the product. | - Use more dilute reactant solutions. - Add the precipitating agent slowly with constant stirring. |
| DAHP-S04 | Amorphous Product Instead of Crystalline | - Inadequate reaction temperature or time. - Incorrect pH of the reaction mixture. | - For solvent-free methods, ensure the temperature is within the recommended range (e.g., 120-220°C).[1] - For precipitation methods, adjust the pH to the optimal range for crystallization. |
| DAHP-S05 | Side Reactions and Impurities | - Boiling the reaction mixture can lead to side reactions.[3] - Oxidation of phosphite to phosphate. | - Avoid excessively high temperatures or prolonged boiling in aqueous solutions.[3] - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
Experimental Protocols
Method 1: Solvent-Free Synthesis from Aluminum Hydroxide and Phosphorous Acid
This method is based on a patented process for producing dialuminium hydrogen phosphite.[1]
Reactants and Molar Ratios:
| Reactant | Molar Ratio |
| Aluminum Hydroxide (Al(OH)₃) | 2 mol |
| Phosphorous Acid (H₃PO₃) | 2.5 - 3.5 mol |
Procedure:
-
In a suitable reactor (e.g., a kneader), add 2 moles of aluminum hydroxide.
-
Under continuous agitation, gradually add 2.5 to 3.5 moles of phosphorous acid.
-
The reaction will start spontaneously with the release of heat.
-
Maintain the reaction temperature between 120°C and 220°C.[1]
-
Continue the reaction for a sufficient duration (e.g., 2.5 hours) to ensure completion.[1]
-
The resulting product is dialuminium hydrogen phosphite.
Method 2: Hydrothermal Synthesis
This method is suitable for producing crystalline dialuminium hydrogen phosphite, Al₂(HPO₃)₃.[4]
Procedure:
-
Prepare a reaction mixture of an aluminum source (e.g., aluminum nitrate) and phosphorous acid in a molar ratio of 2:3 in deionized water.
-
Transfer the mixture to a Teflon-lined steel autoclave.
-
Heat the autoclave to 200°C (473 K) and maintain this temperature for a specified period (e.g., 24-48 hours) to allow for hydrothermal crystallization.[4]
-
After the reaction, cool the autoclave to room temperature.
-
The crystalline product can be recovered by filtration, washed with deionized water, and dried.
Visualizations
Caption: Workflow for the solvent-free synthesis of dialuminium hydrogen phosphite.
Caption: A logical workflow for troubleshooting synthesis challenges.
References
Technical Support Center: Mitigating Autocatalytic Decomposition of Phosphite Ligands
Welcome to the Technical Support Center for Phosphite Ligand Stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the autocatalytic decomposition of phosphite ligands in their experiments.
Troubleshooting Guides (Q&A)
This section addresses common issues encountered during the use of phosphite ligands in catalytic reactions.
Issue 1: My catalytic reaction is showing a sudden drop in activity and/or selectivity over time.
-
Question: My reaction was proceeding as expected, but the conversion rate has slowed down significantly, and I'm observing the formation of undesired byproducts. What could be the cause?
-
Answer: This is a classic symptom of phosphite ligand decomposition. Phosphite ligands are susceptible to hydrolysis and oxidation, which degrades the active catalyst into less active or inactive species. The acidic byproducts of hydrolysis can further catalyze the decomposition, leading to an accelerated loss of catalytic performance in a process known as autocatalysis.[1][2] It is crucial to verify the integrity of your ligand.
Issue 2: I suspect my phosphite ligand is degrading. How can I confirm this?
-
Question: What is the best way to monitor the stability of my phosphite ligand during a reaction?
-
Answer: The most direct and informative method for monitoring phosphite ligand degradation is ³¹P NMR spectroscopy .[3] A fresh, pure phosphite ligand will typically show a single sharp peak in the ³¹P NMR spectrum. The appearance of new peaks, often in a different chemical shift region, is a clear indication of decomposition. For example, trivalent phosphites typically resonate between 120-150 ppm, while their pentavalent phosphate or phosphonate degradation products appear near 0 ppm.[3]
Issue 3: My ³¹P NMR spectrum shows new peaks. How do I know if it's hydrolysis or oxidation?
-
Question: I see new signals in my ³¹P NMR, but I'm unsure if my ligand is reacting with residual water or oxygen. How can I differentiate between the two degradation pathways?
-
Answer: While both hydrolysis and oxidation lead to pentavalent phosphorus species, there are ways to distinguish them.
-
Hydrolysis Products: Hydrolysis of a phosphite ligand, P(OR)₃, initially forms a phosphonate, HP(O)(OR)₂, and an alcohol, ROH.[2] Further hydrolysis can lead to phosphoric acid. These species will have distinct chemical shifts in the ³¹P NMR spectrum.
-
Oxidation Products: Oxidation of a phosphite ligand, P(OR)₃, in the presence of oxygen yields the corresponding phosphate, O=P(OR)₃.[2]
-
Troubleshooting: To identify the cause, you can run control experiments. Purging your reaction setup rigorously with an inert gas like argon or nitrogen and using thoroughly dried solvents and reagents should minimize oxidation. If decomposition persists, hydrolysis is the more likely culprit.
-
Issue 4: How can I prevent or slow down the decomposition of my phosphite ligands?
-
Question: What are the best practices for handling and storing phosphite ligands to ensure their stability? What can I add to my reaction to mitigate decomposition?
-
Answer: Proper handling and the use of stabilizers are key to mitigating decomposition.
-
Handling and Storage: Always handle phosphite ligands under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture.[2] Store them in a cool, dark place. Ensure all glassware, solvents, and reagents are scrupulously dry.[2]
-
Ligand Selection: Employ sterically hindered phosphite ligands, especially those with bulky substituents in the ortho-position of aryl groups.[1] These bulky groups can physically block the approach of water and other nucleophiles to the phosphorus center, significantly enhancing stability.
-
Use of Stabilizers: The addition of stabilizers can effectively quench the acidic byproducts of hydrolysis and interrupt the autocatalytic cycle. Common stabilizers include:
-
Epoxides: These compounds react with the acidic phosphorus species generated during hydrolysis, neutralizing them.
-
Tertiary Amines: Basic amines can also neutralize the acidic byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is autocatalytic decomposition of phosphite ligands?
A1: Autocatalytic decomposition refers to a process where a product of a reaction acts as a catalyst for that same reaction. In the case of phosphite ligands, the primary degradation pathway is often hydrolysis by residual water. This hydrolysis produces acidic species, such as phosphonates and ultimately phosphoric acid. These acidic products then catalyze further hydrolysis of the remaining phosphite ligand, leading to an accelerating rate of decomposition.[1]
Q2: What are the main factors that influence the rate of phosphite ligand decomposition?
A2: The stability of phosphite ligands is influenced by several factors:
-
Steric Hindrance: Ligands with bulky substituents, particularly at the ortho-positions of aryl groups, are generally more stable.[1] This steric bulk physically hinders the approach of water or other nucleophiles to the phosphorus atom.
-
Electronic Effects: Electron-withdrawing groups on the ligand can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, leading to faster decomposition. Conversely, electron-donating groups can increase stability.[1]
-
Presence of Water and Oxygen: Trace amounts of water can initiate hydrolysis, which can then become autocatalytic. Oxygen can lead to oxidation, forming catalytically less active or inactive phosphate species.[2]
-
Temperature: Higher reaction temperatures generally accelerate the rate of decomposition.
-
pH: Acidic conditions can promote hydrolysis.
Q3: Are there any visual indicators of phosphite ligand decomposition?
A3: While analytical techniques like ³¹P NMR are the most reliable methods for detecting decomposition, you might observe some visual changes in your reaction mixture. The formation of insoluble precipitates or a change in color could indicate the degradation of the catalyst complex, which is often a consequence of ligand decomposition.
Q4: Can the decomposition products of phosphite ligands interfere with my reaction?
A4: Yes. The degradation of phosphite ligands leads to a change in the active catalytic species, which can significantly impact the reaction's activity, selectivity, and reproducibility. The formation of different metal complexes with the decomposition products or even "ligand-free" metal species can lead to different reaction outcomes or complete deactivation of the catalyst.[3]
Q5: Is it possible to purify a phosphite ligand that has partially decomposed?
A5: In some cases, it may be possible to purify a partially decomposed phosphite ligand, for example, by chromatography. However, it is often more practical and reliable to use a fresh batch of the ligand to ensure the reproducibility of your experiments. Prevention of decomposition through proper handling and storage is the best strategy.
Data Presentation
Table 1: Hydrolytic Stability of Benzopinacol-Derived Phosphite Ligands
This table summarizes the half-lives (t₁/₂) of various phosphite ligands under standardized hydrolysis conditions, highlighting the impact of substituent patterns on stability.
| Ligand | Substituent(s) | Half-life (t₁/₂) at 90°C (hours) |
| 2a | Unsubstituted | 0.4 |
| 2e | 2-phenyl | 1.8 |
| 2f | 2-naphthyl | 2.1 |
| 2h | 2,2'-biphenyl | 2.3 |
| 2k | 2,6-di-tert-butylphenyl | > 168 |
Data sourced from a study on the effects of substitution patterns on phosphite ligand stability. The experiments were conducted in 1,4-dioxane with 100 equivalents of water.
Experimental Protocols
Protocol 1: Monitoring Phosphite Ligand Decomposition using ³¹P NMR Spectroscopy
This protocol describes a general method for the in-situ monitoring of phosphite ligand stability in a reaction mixture.
Materials:
-
NMR tube with a sealable cap
-
Anhydrous deuterated solvent (e.g., toluene-d₈, C₆D₆)
-
Internal standard (optional, e.g., triphenyl phosphate)
-
Syringes and needles for inert atmosphere transfers
-
Reaction mixture containing the phosphite ligand
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully transfer a representative aliquot of your reaction mixture (typically 0.5-0.7 mL) into a dry NMR tube.
-
If using an internal standard, add a known amount to the NMR tube.
-
Add the deuterated solvent to the NMR tube to ensure proper locking and shimming.
-
Seal the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum at the desired reaction temperature. It is recommended to use proton decoupling.
-
Record spectra at regular time intervals throughout the course of the reaction (e.g., every hour).
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal of the starting phosphite ligand and any new signals corresponding to decomposition products.
-
The relative integrals can be used to determine the percentage of decomposition over time.
-
If an internal standard is used, the concentration of the phosphite ligand can be quantified.
-
The rate of decomposition can be determined by plotting the concentration or relative integral of the phosphite ligand as a function of time.
-
Protocol 2: Analysis of Volatile Decomposition Products by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile byproducts of ligand decomposition, such as alcohols formed during hydrolysis.
Materials:
-
Headspace vials with septa and caps
-
Gas-tight syringe
-
GC-MS instrument equipped with a headspace autosampler
-
Reaction mixture aliquot
Procedure:
-
Sample Preparation:
-
In an inert atmosphere, transfer a small, precise volume of the reaction mixture into a headspace vial.
-
Seal the vial immediately and crimp the cap securely.
-
-
Incubation:
-
Place the vial in the headspace autosampler's incubator. The incubation temperature and time should be optimized to ensure the partitioning of volatile analytes into the headspace. A typical starting point is 80°C for 15 minutes.
-
-
GC-MS Analysis:
-
The headspace autosampler will automatically inject a known volume of the vapor phase from the vial into the GC inlet.
-
The GC will separate the volatile components of the sample. The column and temperature program should be chosen based on the expected analytes.
-
The mass spectrometer will detect and fragment the eluting compounds, providing mass spectra for identification.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST library).
-
The presence of alcohols corresponding to the alkoxy groups of the phosphite ligand would be strong evidence for hydrolysis.
-
Mandatory Visualizations
Caption: Autocatalytic hydrolysis of a phosphite ligand.
References
side product formation in the synthesis of phosphite esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phosphite esters. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My phosphite ester synthesis is resulting in a low yield and contains significant acidic impurities. What is the likely cause and how can I resolve this?
A: The most probable causes are hydrolysis of the phosphite ester or dealkylation during the reaction.
-
Hydrolysis: Phosphite esters are sensitive to moisture and can react with water to form dialkyl phosphites or phosphonic acids.[1][2] This not only consumes your product but also introduces acidic impurities that can complicate purification.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried immediately before use. Solvents must be rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Alcohols should be of the highest purity and anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3][4]
-
-
-
Dealkylation: When synthesizing phosphite esters from phosphorus trichloride and an alcohol without a base, the generated hydrogen chloride (HCl) can react with the trialkyl phosphite product. The chloride ion can attack one of the alkyl groups, leading to the formation of a dialkyl phosphite and an alkyl chloride.[2]
-
Troubleshooting:
-
Use of a Base: The most effective way to prevent dealkylation is to use a tertiary amine base, such as triethylamine or pyridine, as an HCl scavenger.[2] The base will react with the HCl as it is formed, preventing it from reacting with the product. Efficient stirring is crucial to prevent localized build-up of HCl.[4][5]
-
-
Q2: I am observing a significant amount of a higher boiling point impurity in my final product, which I suspect is the corresponding phosphate ester. How can I prevent this oxidation?
A: The formation of a phosphate ester is due to the oxidation of the phosphite ester.[2] Phosphites are readily oxidized by air (oxygen) and other oxidizing agents.
-
Troubleshooting:
-
Inert Atmosphere: As with preventing hydrolysis, maintaining a strict inert atmosphere throughout the reaction and workup is critical. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
-
Avoid Oxidizing Agents: Ensure that no unintentional oxidizing agents are present in the reaction mixture.
-
Controlled Workup: During the workup and purification steps, minimize exposure to air. For instance, when using a rotary evaporator, do so with care to avoid excessive heating which can promote oxidation.[3]
-
Q3: My reaction is producing a mixture of different phosphite esters instead of my single desired product. What is causing this and how can I improve selectivity?
A: The formation of mixed phosphite esters is likely due to transesterification.[2] This occurs when an alcohol present in the reaction mixture (either the starting material or an impurity) exchanges with the alkoxy groups on the phosphite ester product.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a precise amount of the desired alcohol is crucial.
-
Purity of Reactants: Ensure the purity of your starting alcohol. Contamination with other alcohols will lead to the formation of mixed esters.
-
Removal of Byproducts: If the synthesis involves the removal of a volatile alcohol to drive the reaction to completion (e.g., in a transesterification reaction), ensure its efficient removal through distillation.[2]
-
Q4: When attempting a Michaelis-Arbuzov reaction with a trialkyl phosphite and an α-haloketone, I am isolating a vinyl phosphate (Perkow product) instead of the expected β-keto phosphonate. How can I favor the Arbuzov product?
A: The Perkow reaction is a known competing pathway to the Michaelis-Arbuzov reaction, especially with α-haloketones.[6][7] The outcome of the reaction is influenced by several factors.
-
Troubleshooting:
-
Temperature: Higher reaction temperatures generally favor the formation of the Michaelis-Arbuzov product over the Perkow product.[6]
-
Halogen Identity: The nature of the halogen on the α-haloketone plays a significant role. α-Iodoketones almost exclusively yield the Arbuzov product, while α-chloro and α-bromo ketones are more prone to the Perkow reaction.[6]
-
Solvent Polarity: The solvent can influence the reaction pathway. Computational studies suggest that in polar solvents, the Perkow pathway is kinetically preferred.[8] Experimenting with less polar solvents might favor the Arbuzov reaction.
-
Data Presentation
Table 1: Influence of Catalyst on Byproduct Formation in Transesterification of Triphenyl Phosphite
| Characteristic | Sodium Methylate Catalyst | Sodium Phenate Catalyst |
| Phenol Distillate Impurities | ||
| Anisole | 0.2% | 0% |
| Methanol | 0.1% | 0% |
| Water | Present | 0% |
| Phosphite Ester Purity (% di-decyl phosphite) | 0.2-1.3% | < 0.1% |
Data summarized from a patent describing a continuous process for making organic phosphites.[1]
Experimental Protocols
Protocol 1: Synthesis of Triethyl Phosphite under Anhydrous Conditions
This protocol is adapted from a literature procedure and emphasizes the importance of anhydrous and inert conditions to minimize side product formation.[4]
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Absolute ethanol, anhydrous
-
Triethylamine (TEA), freshly distilled over CaH₂
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (three-neck round-bottom flask, dropping funnel, condenser)
Procedure:
-
Assemble the oven-dried glassware under a positive pressure of nitrogen or argon. Equip the flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas outlet bubbler.
-
In the reaction flask, prepare a solution of absolute ethanol (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution in an ice-water bath.
-
Prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the PCl₃ solution dropwise to the stirred ethanol/TEA solution while maintaining the temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings. Remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the crude triethyl phosphite by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 57-58 °C at 16 mmHg).
Protocol 2: Purification of Phosphite Esters by Vacuum Distillation
Vacuum distillation is a crucial step to purify phosphite esters and remove non-volatile impurities.
Materials:
-
Crude phosphite ester
-
Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Inert gas supply
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charge the distillation flask with the crude phosphite ester. It is recommended not to fill the flask to more than two-thirds of its capacity.
-
Connect the apparatus to the vacuum pump through a cold trap.
-
Slowly evacuate the system to the desired pressure.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently.
-
Collect and discard any low-boiling forerun.
-
Collect the main fraction at the expected boiling point and pressure of the desired phosphite ester.
-
Once the main fraction has been collected, stop heating and allow the system to cool down before slowly reintroducing the inert gas to break the vacuum.
Visualizations
Caption: Main and side reaction pathways in phosphite ester synthesis.
Caption: Troubleshooting workflow for phosphite ester synthesis.
References
- 1. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 2. Phosphite ester - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Perkow reaction - Wikipedia [en.wikipedia.org]
- 8. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]
method for removing residual phosphorous acid from phosphite salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing residual phosphorous acid from phosphite (B83602) salts.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of phosphorous acid contamination in phosphite salts?
A1: Residual phosphorous acid in phosphite salts can originate from several sources. It is often a remnant from the synthesis process, for instance, from the incomplete reaction of precursors or the hydrolysis of phosphorus trichloride (B1173362) during production.[1][2] Additionally, phosphite salts can be hygroscopic and absorb moisture from the air, which can lead to the hydrolysis of the phosphite salt back to phosphorous acid over time.
Q2: Why is it important to remove residual phosphorous acid from phosphite salts?
A2: The presence of phosphorous acid can negatively impact the stability and performance of the final product. For instance, in drug development, high purity of reagents is critical to ensure the stability of the active pharmaceutical ingredient (API) and prevent unwanted side reactions.[1] In agricultural applications, while phosphites are used as fungicides and biostimulants, the presence of excess phosphorous acid might affect the formulation's pH and stability.[3][4]
Q3: What are the primary methods for removing residual phosphorous acid from phosphite salts?
A3: The most common and effective methods for removing phosphorous acid from phosphite salts are:
-
Recrystallization: This is a widely used technique that leverages the solubility differences between the phosphite salt and phosphorous acid in a chosen solvent system.[5]
-
Ion Exchange Chromatography: This method separates ions based on their affinity to an ion exchange resin and can be effective in removing ionic impurities like phosphorous acid.[6][7][8]
Q4: How can I quantify the amount of residual phosphorous acid in my phosphite salt sample?
A4: Several analytical techniques can be used to determine the concentration of residual phosphorous acid. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) with conductivity detection are highly sensitive and accurate methods for separating and quantifying phosphite and phosphate (B84403) species.[9][10][11][12][13] Titrimetric methods, such as acid-base titration, can also be employed to determine the overall acidity of the sample.[1]
Troubleshooting Guides
Recrystallization Troubleshooting
Issue: Low yield of purified phosphite salt.
-
Possible Cause: The phosphite salt may be too soluble in the chosen solvent, even at lower temperatures, leading to significant loss in the mother liquor.
-
Recommended Solution:
-
Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often provide better results. For instance, dissolving the salt in a minimal amount of a hot solvent in which it is highly soluble and then adding a colder solvent in which it is less soluble can induce crystallization.
-
Ensure the cooling process is slow. Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allowing the solution to cool gradually to room temperature before further cooling in an ice bath can improve crystal size and purity.[5]
-
Minimize the amount of hot solvent used to dissolve the crude product. Using a large excess of solvent will result in a lower yield.[14]
-
Issue: The purified phosphite salt is still contaminated with phosphorous acid.
-
Possible Cause: The solubility of phosphorous acid and the phosphite salt in the chosen solvent may be too similar, leading to co-crystallization.
-
Recommended Solution:
-
Optimize the solvent system. Research the solubility of both the specific phosphite salt and phosphorous acid in various solvents to find a system with a significant solubility differential. For example, alkali metal phosphite salts are generally highly soluble in water, while their solubility in alcohols like ethanol (B145695) is lower.[11][15]
-
Perform multiple recrystallizations. A single recrystallization may not be sufficient to achieve high purity. Each subsequent recrystallization step will further reduce the level of impurities.[14]
-
Experimental Protocols
Protocol 1: Recrystallization of Sodium Phosphite to Remove Phosphorous Acid
This protocol describes a general procedure for the purification of sodium phosphite contaminated with phosphorous acid using a mixed solvent system of water and ethanol.
Materials:
-
Crude sodium phosphite
-
Deionized water
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sodium phosphite in a minimal amount of hot deionized water with stirring. Aim for a concentrated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add ethanol until the solution becomes slightly turbid. The addition of a less polar solvent like ethanol will decrease the solubility of the ionic sodium phosphite, promoting its crystallization while keeping the more polar phosphorous acid in solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor containing the phosphorous acid impurity.
-
Drying: Dry the purified sodium phosphite crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Quantitative Analysis of Phosphorous Acid by Ion Chromatography
This protocol provides a general guideline for the determination of phosphorous acid (as phosphite) in a phosphite salt sample using ion chromatography with suppressed conductivity detection.
Instrumentation and Columns:
-
Ion chromatograph with a suppressed conductivity detector.
-
Anion exchange column suitable for the separation of inorganic anions (e.g., Metrosep A Supp 5 or similar).[10]
Reagents:
-
Deionized water (18 MΩ·cm or higher)
-
Eluent: A suitable aqueous solution, for example, a mixture of sodium carbonate and sodium bicarbonate. The exact concentration will depend on the column and instrument used.
-
Phosphite standard solution (prepared from a certified reference material of phosphorous acid).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the phosphite salt and dissolve it in a specific volume of deionized water to prepare a stock solution. Further dilute the stock solution to a concentration within the linear range of the instrument.
-
Calibration: Prepare a series of calibration standards of known phosphite concentrations from the phosphite standard solution.
-
Chromatographic Conditions:
-
Set the eluent flow rate (e.g., 0.7 mL/min).
-
Equilibrate the column with the eluent until a stable baseline is achieved.
-
Set the detector parameters.
-
-
Analysis: Inject the calibration standards, followed by the sample solutions.
-
Quantification: Create a calibration curve by plotting the peak area of the phosphite standard against its concentration. Determine the concentration of phosphite in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Phosphorous Acid from Phosphite Salts
| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Difference in solubility between the phosphite salt and phosphorous acid in a specific solvent. | Simple, cost-effective, scalable. | Can be time-consuming, may result in yield loss, solvent selection is critical. | >99% with optimization and multiple steps. |
| Ion Exchange Chromatography | Separation based on the differential affinity of ions for an ion exchange resin. | High resolution and purity, can be automated.[6] | More expensive, requires specialized equipment, may not be suitable for large-scale purification. | >99.5% |
Visualizations
Caption: Troubleshooting workflow for phosphite salt purification by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rd2.co.nz [rd2.co.nz]
- 4. extension.psu.edu [extension.psu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. conductscience.com [conductscience.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. CN102502545B - Method for preparing sodium hypophosphite - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Phosphite and Phosphate Fertilizers: A Guide for Researchers
An in-depth examination of phosphite and phosphate fertilizers, detailing their distinct mechanisms, impacts on plant physiology, and performance based on experimental data. This guide is intended for researchers, scientists, and professionals in plant science and agricultural development.
Phosphorus is a critical macronutrient for plant growth and development, traditionally supplied through phosphate-based fertilizers. However, phosphite, a chemically reduced form of phosphorus, has gained attention for its unique properties that extend beyond simple nutrition, acting as a biostimulant and plant defense activator. This guide provides a comprehensive comparison of phosphite and phosphate fertilizers, supported by experimental data, detailed methodologies for key analytical procedures, and visualizations of their respective signaling pathways.
Chemical and Functional Distinctions
Phosphate (PO₄³⁻) and phosphite (PO₃³⁻) differ by a single oxygen atom, a distinction that fundamentally alters their behavior in soil and plants. While phosphate is the form of phosphorus that plants can readily metabolize for nutritional purposes, phosphite is not directly used in metabolic processes like ATP synthesis or the formation of nucleic acids.[1][2] Instead, phosphite is readily absorbed and transported within the plant, where it can exhibit a range of effects, including the stimulation of defense mechanisms and, in some cases, enhanced growth.[1][3]
Comparative Performance: A Data-Driven Overview
Experimental studies have revealed significant differences in how phosphite and phosphate fertilizers impact plant growth, nutrient uptake, and disease resistance. The following tables summarize key quantitative findings from various research endeavors.
Table 1: Impact on Plant Growth and Yield
| Crop | Treatment | Key Findings | Reference |
| Wheat | Foliar application of phosphite | Enhanced root biomass by an average of 30%.[4] | University of Nottingham |
| Oilseed Rape | Phosphite treatment | Improved N use efficiency and an average yield increase of 0.245 t/ha.[4] | University of Kiel |
| Rice | Foliar spray of Potassium Phosphite (1,775-3,550 g/ha) | Increased yield by 5%-10%.[5][6] | Martínez (2016) |
| Strawberry | Fertigation with phosphite | Increased shoot and root growth.[5][6] | Glinicki et al. (2010) |
| Lettuce, Tomato, Banana | Nutrient solution with 50% H₃PO₄ and 50% H₃PO₃ | Enhanced biomass, leaf area, and total P content.[5][6] | Bertsch et al. (2009) |
| Potato | Application of potassium phosphite | Shorter interval between planting and germination; increased leaf area and weight.[5][6] | Tambascio et al. (2014) |
Table 2: Efficacy in Disease and Stress Resistance
| Crop | Pathogen/Stress | Treatment | Efficacy | Reference |
| Potato | Phytophthora infestans, Fusarium solani, Rhizoctonia solani, Streptomyces scabies | Copper Phosphite (CuPhi) | Significant resistance against all four pathogens.[5][6] | Lobato et al. (2010) |
| Tomato | Ralstonia solanacearum (Bacterial Wilt) | 0.05% Potassium Phosphite | Significant inhibition of bacterial growth.[5][6] | Su et al. (2022) |
| Various | Oomycetes, fungi, bacteria, nematodes | Phosphite | Effective control of a wide range of phytopathogens.[5][6] | Grant et al. (1992), Lobato et al. (2010) |
| Potato | UV-B Stress | Pre-treatment with phosphite | Enhanced resistance, increased chlorophyll accumulation.[5][6] | Soledad et al. (2015) |
Signaling Pathways and Mechanisms of Action
The distinct roles of phosphate and phosphite are rooted in their interaction with plant signaling pathways. Phosphate is integral to the plant's primary metabolic and energy transfer pathways. In contrast, phosphite's effects are largely mediated through its influence on plant defense and hormonal signaling.
Phosphate's Role in Plant Metabolism
Phosphate is a cornerstone of plant bioenergetics and structure. It is a key component of adenosine triphosphate (ATP), the universal energy currency of the cell, and is integral to the structure of DNA and RNA.[7][8] Its availability directly impacts photosynthesis, respiration, and the synthesis of essential organic molecules.[7]
References
- 1. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniumbioscience.com [uniumbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. avocadosource.com [avocadosource.com]
- 6. An enzymatic fluorescent assay for the quantification of phosphite in a microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphite, phosphate, and their interactions in soil and turfgrass [maxapress.com]
- 8. maxapress.com [maxapress.com]
A Researcher's Guide to Differentiating Dihydrogen Phosphite and Dihydrogen Phosphate
For researchers, scientists, and professionals in drug development, the precise identification of phosphorus oxyanions is critical. While structurally similar, dihydrogen phosphite (H₂PO₃⁻) and dihydrogen phosphate (H₂PO₄⁻) exhibit distinct chemical properties and biological activities that necessitate accurate differentiation. This guide provides a comprehensive comparison, supported by experimental data and detailed analytical protocols, to enable their unambiguous identification.
The core distinction between this compound and dihydrogen phosphate lies in the oxidation state of the central phosphorus atom and its bonding configuration. Dihydrogen phosphate features a phosphorus atom in the +5 oxidation state, bonded to four oxygen atoms. In contrast, this compound contains a phosphorus atom in the +3 oxidation state, characterized by a direct bond to a hydrogen atom in addition to three oxygen atoms. This fundamental structural variance profoundly influences their chemical reactivity and biological roles.
At a Glance: Key Chemical and Physical Distinctions
| Property | This compound (H₂PO₃⁻) | Dihydrogen Phosphate (H₂PO₄⁻) |
| Chemical Formula | H₂PO₃⁻ | H₂PO₄⁻ |
| Phosphorus Oxidation State | +3 | +5 |
| Molecular Geometry | Tetrahedral | Tetrahedral |
| Key Structural Feature | Contains a P-H bond | Contains only P-O and P-OH bonds |
| Typical Role | Biostimulant, fungicide, reducing agent | Buffer, nutrient, precursor in biosynthesis |
Structural and Spectroscopic Data
The following table summarizes key structural and spectroscopic parameters derived from experimental studies of crystalline salts containing these anions. These values provide a quantitative basis for differentiation.
| Parameter | This compound Anion | Dihydrogen Phosphate Anion |
| P-O Bond Lengths (Å) | ~1.50 - 1.55[1] | ~1.56[2] |
| O-P-O Bond Angles (°) | Varies depending on the specific salt structure | Varies, but approaches the tetrahedral angle of 109.5° |
| Characteristic Raman Band (cm⁻¹) | ~2321 (P-H stretch)[3][4] | ~874 (P-O symmetric stretch)[3][4] |
Experimental Protocols for Differentiation
Accurate identification of this compound and dihydrogen phosphate in a sample can be achieved using several established analytical techniques. Below are detailed protocols for two common methods.
Ion Chromatography with Conductivity Detection
Ion chromatography is a robust method for separating and quantifying phosphite and phosphate.
Methodology:
-
Sample Preparation: Dilute the sample to an appropriate concentration with deionized water. For complex matrices, filtration through a 0.45 µm syringe filter may be necessary.
-
Instrumentation: Utilize a high-performance ion chromatography (HPIC) system equipped with a suppressed conductivity detector.
-
Chromatographic Conditions:
-
Column: A high-capacity anion-exchange column, such as a Dionex IonPac™ AS11-HC or AS28-Fast-4µm, is suitable.[5]
-
Eluent: A gradient of potassium hydroxide is typically used. For instance, an initial concentration of 35 mM KOH can be increased to 77 mM to elute both anions effectively.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30 °C.[5]
-
-
Detection: Monitor the eluent using a suppressed conductivity detector.
-
Quantification: Identify and quantify the peaks corresponding to phosphite and phosphate by comparing their retention times and peak areas to those of known standards.
Raman Spectroscopy
Raman spectroscopy offers a rapid and non-destructive method for distinguishing between the two ions based on their unique vibrational modes.
Methodology:
-
Sample Preparation: Samples can be analyzed directly in liquid or solid form with minimal preparation. For solutions, adjusting the pH to approximately 10.0 can enhance the selectivity for both species.[3][4]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is required.
-
Data Acquisition:
-
Acquire Raman spectra over a relevant spectral range (e.g., 400-2500 cm⁻¹).
-
Optimize acquisition parameters such as laser power and integration time to obtain a good signal-to-noise ratio.
-
-
Analysis:
-
Identify the characteristic Raman band for this compound, which is the P-H stretching vibration, typically observed around 2321 cm⁻¹.[3][4]
-
Identify the characteristic symmetric stretching vibration of the P-O bonds in dihydrogen phosphate, which appears around 874 cm⁻¹.[3][4]
-
The presence and relative intensities of these peaks allow for the differentiation and potential quantification of the two ions.
-
Visualizing Workflows and Pathways
Analytical Workflow for Differentiation
The following diagram illustrates a typical workflow for the analysis of a sample containing both phosphite and phosphate.
Caption: A flowchart of the analytical workflow for differentiating and quantifying this compound and dihydrogen phosphate.
Signaling Pathways
This compound and dihydrogen phosphate can influence distinct biological signaling pathways.
This compound in Plant Defense: In plants, phosphite can act as a biostimulant, enhancing the plant's defense mechanisms through the activation of phytohormone signaling pathways, including those of salicylic acid (SA) and jasmonic acid (JA).
Caption: A simplified diagram of phosphite-induced plant defense signaling pathways.
Dihydrogen Phosphate and the NF-κB Pathway: Dihydrogen phosphate is a key physiological ion and can be involved in various cellular processes. For instance, phosphate homeostasis is crucial for signaling pathways like the NF-κB pathway, which plays a central role in inflammation and immunity.
Caption: A diagram illustrating the involvement of phosphate in the canonical NF-κB signaling pathway.
References
Potassium Phosphite: A Comparative Analysis of Efficacy Against Traditional Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of potassium phosphite and traditional fungicides in managing plant diseases. It synthesizes experimental data to evaluate performance and details the methodologies employed in key studies.
Executive Summary
Potassium phosphite demonstrates a unique dual mode of action, functioning as both a direct fungistatic agent and an inducer of the plant's natural defense mechanisms.[1][2] This contrasts with traditional fungicides, which typically act on a specific metabolic pathway within the pathogen. Experimental evidence indicates that potassium phosphite can offer comparable efficacy to some conventional fungicides, particularly against Oomycete pathogens like Phytophthora and Pythium.[1][3][4] Furthermore, its application in combination with reduced doses of traditional fungicides has been shown to enhance disease control, presenting a promising avenue for integrated pest management strategies that can reduce the overall chemical load on the environment.[4][5]
Comparative Efficacy: Quantitative Data
The following tables summarize data from various studies comparing the performance of potassium phosphite with traditional fungicides.
Table 1: Control of Potato Late Blight (Phytophthora infestans)
| Treatment | Dose | Disease Severity Index (%) | Area Under the Disease Progress Curve (AUDPC) | Source |
| Untreated Control | - | 89.5 | 1850 | [1][5] |
| Potassium Phosphite (KPhi) | Standard | 25.0 | 750 | [1][5] |
| Cyazofamid (CFD) | Recommended | 15.0 | 600 | [1][5] |
| KPhi + CFD | Reduced | 5.0 | 200 | [1][5] |
| Mandipropamid (MPD) | Recommended | 10.0 | 450 | [1][5] |
| KPhi + MPD | Reduced | 1.7 | 150 | [1][5] |
| Mancozeb (MCB) | Recommended | 30.0 | 900 | [1][5] |
| KPhi + MCB | Reduced | 10.0 | 400 | [1][5] |
Lower values indicate greater efficacy.
Table 2: Control of Pythium Blight on Creeping Bentgrass
| Treatment | Active Ingredient | Percent Blighting (2004) | Percent Blighting (2005) | Source |
| Untreated Control | - | 100 | 100 | [3] |
| Potassium Phosphite | Phosphorous Acid | <5 | 16-30 | [3][6] |
| Fosetyl-Al | Phosphorous Acid | <5 | 16-30 | [3][6] |
| Subdue Maxx | Mefenoxam | <5 | <15 | [6] |
Lower values indicate greater efficacy.
Table 3: Control of Apple Scab
| Treatment | Application Method | Scab Control (%) | Source |
| Mancozeb | Weekly Foliar Spray | 99 | [7] |
| Potassium Phosphite (Agri-Fos) | Weekly Foliar Spray | 76 | [7] |
| Potassium Phosphite | Crown Drench/Soil Surface | ~50 | [7] |
Higher values indicate greater efficacy.
Experimental Protocols
Potato Late Blight Efficacy Trial
-
Objective: To evaluate the efficacy of potassium phosphite alone and in combination with traditional fungicides against Phytophthora infestans in potatoes.[1][5]
-
Experimental Design: Randomized complete block design.
-
Crop: Potato (highly susceptible cultivar).
-
Inoculation: Artificial inoculation with a suspension of P. infestans sporangia.
-
Treatments:
-
Application: Foliar sprays applied at regular intervals.
-
Disease Assessment:
Pythium Blight Control in Turfgrass
-
Objective: To compare the efficacy of different phosphonate fungicides, including potassium phosphite, for the control of Pythium blight on creeping bentgrass.[3]
-
Experimental Design: Field plots with controlled inoculation.
-
Turf Species: Creeping Bentgrass (Agrostis stolonifera).
-
Inoculation: Inoculum of Pythium aphanidermatum applied to the test area.
-
Treatments:
-
Potassium phosphite-based fungicides.
-
Fosetyl-Al based fungicides.
-
Mefenoxam (Subdue Maxx) as a standard traditional fungicide.[6]
-
Untreated control.
-
-
Application: Fungicides were applied prior to inoculation.
-
Disease Assessment: The percentage of the plot area exhibiting blighted turf was visually evaluated at the end of the trial.[3][6]
Signaling Pathways and Workflows
Potassium Phosphite's Dual Mode of Action
Potassium phosphite exhibits a dual mechanism for controlling plant pathogens. It has a direct inhibitory effect on the pathogen's growth and metabolism, and it also stimulates the plant's innate defense systems.[1][2]
Caption: Dual mode of action of potassium phosphite.
Experimental Workflow for Fungicide Efficacy Testing
The following diagram illustrates a typical workflow for conducting a fungicide efficacy trial, from experimental setup to data analysis.
Caption: Generalized experimental workflow.
Conclusion
Potassium phosphite presents a viable alternative and a valuable component of integrated disease management programs. Its unique dual mode of action, encompassing both direct pathogen inhibition and the stimulation of host defenses, sets it apart from many traditional fungicides. While its efficacy as a standalone product can be comparable to some conventional treatments, particularly against Oomycetes, its synergistic effect when combined with reduced doses of traditional fungicides is a key advantage. This approach can lead to enhanced disease control while minimizing the reliance on synthetic fungicides, thereby reducing the potential for resistance development and environmental impact. Further research into optimizing application timing and its efficacy against a broader range of pathogens will continue to elucidate the full potential of potassium phosphite in sustainable agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. auf.isa-arbor.com [auf.isa-arbor.com]
- 3. plantscience.psu.edu [plantscience.psu.edu]
- 4. Combination of potassium phosphite and reduced doses of fungicides encourages protection against Phytophthora infestans in potatoes [biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. gcsaa.org [gcsaa.org]
- 7. nyshs.org [nyshs.org]
A Comparative Guide to the Validation of Analytical Methods for Diethyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of diethyl phosphite with alternative analytical techniques. The validation of these methods is critically examined against the backdrop of stringent regulatory guidelines from the International Council for Harmonisation (ICH). This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and compliant analytical methods for diethyl phosphite.
Introduction
Diethyl phosphite is a chemical intermediate with various industrial applications. Its accurate and precise quantification is crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like diethyl phosphite. This guide details a validated GC-MS method and compares its performance with other analytical approaches.
Experimental Protocols
Validated GC-MS Method for Diethyl Phosphite in a Drug Substance
This method has been validated according to ICH guidelines for the determination of diethyl phosphite content.[1][2]
Instrumentation:
-
Gas Chromatograph: Shimadzu GC2010 or equivalent.[1]
-
Detector: Mass Spectrometer (MS).[1]
-
Autosampler: AOC-20s and Autoinjector AOC-20i.[1]
Chromatographic Conditions:
-
Column: HP-5, 30 m length, 0.32 mm internal diameter, 1.0 µm film thickness.[1][2]
-
Carrier Gas: Helium.[1]
-
Flow Rate: 1.49 ml/min (column flow), with a total flow of 11.9 ml/min.[1][2]
-
Injection Mode: Split.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM).[1]
-
Source Temperature: 250°C.[1]
-
Interface Temperature: 250°C.[1]
Sample Preparation:
-
Accurately weigh 1000 mg of the test sample into a headspace vial.
-
Add 17 mL of a suitable buffer solution and sonicate to dissolve.
-
Add 1.5 mL of Dichloromethane (diluent) and mix well.[1]
-
Allow the layers to separate.
-
Pipette approximately 1 ml of the lower dichloromethane layer into an autosampler vial containing about 150 mg of sodium sulfite.[1]
-
Shake well and decant the supernatant into a vial for analysis.[1]
Standard Preparation:
-
Prepare a 0.08 ppm standard solution of diethyl phosphite in dichloromethane.[1]
-
Pipette 1.5 mL of this solution into a headspace vial.
-
Add 17 mL of the buffer solution and mix well.
-
Allow the layers to separate.
-
Pipette approximately 1 ml of the lower dichloromethane layer into an autosampler vial containing about 150 mg of sodium sulfite.
Alternative Analytical Methods
While GC-MS is a robust method, other techniques can be employed for the analysis of diethyl phosphite or related dialkyl phosphates. These include:
-
Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): This method is particularly useful for the analysis of polar metabolites in biological matrices like urine.[4] It often involves a liquid-liquid extraction for sample preparation and uses Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): This technique is an alternative to GC-MS and is particularly sensitive to phosphorus-containing compounds.[5][6][7]
-
Gas Chromatography-Tandem Mass Spectrometry (GC/MS-MS) with Negative Ion Chemical Ionization (NCI): This highly sensitive method can be used for detecting low levels of dialkylphosphate metabolites in biological samples.[4][8]
Performance Data Comparison
The following table summarizes the performance characteristics of the validated GC-MS method for diethyl phosphite and provides a comparison with other reported methods for dialkyl phosphates.
| Parameter | GC-MS (Diethyl Phosphite) | UFLC-MS/MS (Diethyl Phosphate) | GC-FPD (Dialkyl Phosphates) | GC/MS-MS (NCI) (Diethyl Phosphate) |
| Linearity Range | 0.025 - 0.120 µg/ml[1][2] | 0.25 - 2.5 ng/mL[4] | Not Reported | Not Reported |
| Correlation Coefficient (r²) | 0.997[1][2] | Not Reported | Not Reported | Not Reported |
| Accuracy (% Recovery) | 100.7 - 116.7%[1][2] | 93 - 102%[4] | 94 - 119%[7] | Not Reported |
| Precision (% RSD) | < 15.0%[1][2] | Intra-day: 0.62 - 5.46%, Inter-day: 0.80 - 11.33%[4] | < 20%[7] | 4 - 14%[4][8] |
| Limit of Detection (LOD) | Not Reported | 0.0201 ng/mL[4] | 0.10 - 2.5 ng/mL[7] | 0.1 µg/L[4][8] |
| Limit of Quantification (LOQ) | Not Reported | 0.0609 ng/mL[4] | 0.25 - 2.5 ng/mL[4][7] | Not Reported |
| Retention Time (Rt) | 6.7 min[1] | Not Applicable | Not Applicable | Not Applicable |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the validated GC-MS method for diethyl phosphite analysis.
Caption: Workflow for the GC-MS analysis of diethyl phosphite.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross validation of gas chromatography-flame photometric detection and gas chromatography-mass spectrometry methods for measuring dialkylphosphate metabolites of organophosphate pesticides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Phosphite and Phosphate Uptake Efficiency in Plants
A comprehensive guide for researchers on the differential uptake, translocation, and metabolic fate of phosphite and phosphate in plants, supported by experimental data and detailed protocols.
Introduction
Phosphorus is an essential macronutrient for plant growth and development, primarily acquired from the soil in the form of inorganic phosphate (Pi). Phosphite (Phi), a reduced form of phosphorus, has gained attention in agriculture as a fungicide and biostimulant. Despite their structural similarities, the uptake efficiency, mobility, and metabolic fate of phosphite and phosphate in plants differ significantly. This guide provides an objective comparison of their plant uptake efficiency, supported by experimental data, and details the methodologies used to generate this knowledge.
Comparative Uptake and Translocation
Phosphite and phosphate ions are absorbed by plants through the same high-affinity and low-affinity phosphate transport systems located in the root cells. This shared uptake pathway leads to competitive inhibition, where the presence of one ion can reduce the uptake of the other.[1]
While both ions are readily absorbed by the roots, their mobility within the plant differs. Phosphate is primarily transported from the roots to the shoots via the xylem.[2] In contrast, phosphite is highly mobile and can be transported through both the xylem and the phloem, allowing for distribution throughout the plant, including to the roots and new growth.
Metabolic Fate and Physiological Impact
The most critical difference between phosphate and phosphite lies in their metabolic fate. Once absorbed, phosphate is readily assimilated into essential organic molecules, including ATP, nucleic acids, and phospholipids.
Conversely, plants lack the enzymatic machinery to oxidize phosphite into phosphate.[2] Consequently, phosphite accumulates in plant tissues in its original form. Under conditions of phosphate sufficiency, this accumulation may not have adverse effects. However, in phosphate-deficient plants, the presence of phosphite can be detrimental. It can suppress the plant's natural phosphate starvation responses, which are crucial for enhancing phosphate uptake and utilization, leading to symptoms of phosphorus deficiency and potential toxicity.[2]
Quantitative Comparison of Uptake Efficiency
The efficiency of nutrient uptake by plants can be described by Michaelis-Menten kinetics, characterized by two key parameters: Vmax (maximum uptake rate) and Km (the substrate concentration at which the uptake rate is half of Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate. While direct comparative studies providing Vmax and Km for both phosphite and phosphate under identical conditions are limited, the available data on phosphate uptake kinetics provide a baseline for understanding its efficiency.
| Ion | Plant Species | Uptake System | Km (µM) | Vmax (nmol g⁻¹ FW h⁻¹) | Source |
| Phosphate | Arabidopsis thaliana | High-affinity | 12.3 | Varies with P status | [3] |
| Phosphate | Hordeum vulgare (Barley) | High-affinity | 4.6 | 7.8 | N/A |
| Phosphate | Zea mays (Maize) | High-affinity | 5.0 | 12.0 | [4] |
| Phosphate | Capsicum chinense (Habanero Pepper) | High-affinity | 25.9 | 1.26 | [5] |
Experimental Protocols
Measurement of Phosphite and Phosphate Uptake using ³²P Radiolabeling
This protocol allows for the direct measurement of ion uptake by tracing the movement of a radioactive isotope.
Experimental Workflow:
Caption: Workflow for measuring phosphite/phosphate uptake using ³²P.
Methodology:
-
Plant Growth: Grow seedlings hydroponically in a complete nutrient solution. For studies on high-affinity transport, plants may be transferred to a phosphate-free solution for a period before the experiment to induce the transporters.
-
Labeling Solution: Prepare an uptake solution containing a known concentration of either phosphite or phosphate, spiked with a tracer amount of ³²P-labeled orthophosphate.
-
Uptake Period: Immerse the roots of intact plants in the labeling solution for a defined period (e.g., 15-60 minutes).
-
Washing: After the uptake period, quickly rinse the roots with a cold, unlabeled solution of the same composition to remove any unbound external radiolabel.
-
Harvesting and Measurement: Harvest the plant material (roots and shoots separately), record the fresh weight, and measure the amount of ³²P taken up using a liquid scintillation counter.
-
Calculation: Calculate the uptake rate based on the measured radioactivity, the specific activity of the labeling solution, the fresh weight of the tissue, and the duration of the uptake period.
In Vivo Analysis of Phosphite and Phosphate using ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P-NMR is a non-invasive technique that allows for the simultaneous detection and quantification of different phosphorus compounds within living tissues.[6]
Experimental Workflow:
Caption: Workflow for in vivo ³¹P-NMR analysis of phosphite and phosphate.
Methodology:
-
Sample Preparation: Grow plants under controlled conditions and treat them with phosphite or phosphate.
-
NMR Tube Packing: Carefully arrange the roots of an intact plant or excised tissue segments within an NMR tube, ensuring they are bathed in a suitable buffer solution.
-
NMR Spectroscopy: Place the NMR tube in the spectrometer and acquire ³¹P NMR spectra. The chemical shifts of phosphite and phosphate are distinct, allowing for their separate identification.
-
Data Analysis: Process the acquired spectra to identify and integrate the peaks corresponding to phosphite and various phosphate pools (e.g., cytoplasmic, vacuolar).
-
Quantification: Quantify the concentration of each compound by comparing the integral of its peak to that of a known internal or external standard.
Signaling Pathways
The uptake of phosphate is tightly regulated by a complex signaling network known as the Phosphate Starvation Response (PSR). This pathway involves transcription factors that upregulate the expression of phosphate transporters and other genes to enhance phosphorus acquisition and utilization.
Caption: Simplified phosphate starvation response (PSR) signaling pathway and phosphite interference.
Phosphite can interfere with this signaling pathway. Because it is recognized by the plant as a form of phosphorus, its presence can trick the plant into downregulating the PSR, even when phosphate is scarce. This suppression of the PSR can exacerbate phosphorus deficiency.
Conclusion
While phosphite is readily taken up by plants and is highly mobile, its inability to be metabolized into a usable form of phosphorus and its interference with phosphate starvation signaling are significant drawbacks. Phosphate, although less mobile in the phloem, is the only form of phosphorus that can be directly utilized by plants to support growth and development. For researchers, understanding these fundamental differences is crucial for interpreting experimental results and for the development of effective agricultural products. The methodologies outlined in this guide provide a framework for the quantitative assessment of phosphite and phosphate uptake and their physiological effects on plants.
References
- 1. Phosphite, an Analog of Phosphate, Suppresses the Coordinated Expression of Genes under Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Transport and compartmentation of phosphite in higher plant cells--kinetic and P nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Differences Between Phosphite and Hypophosphite Ions
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structures is paramount for predicting chemical reactivity and designing novel therapeutic agents. This guide provides an in-depth comparison of the structural distinctions between phosphite (HPO₃²⁻) and hypophosphite (H₂PO₂⁻) ions, supported by experimental data from crystallographic studies.
At a Glance: Key Structural Distinctions
The core differences between the phosphite and hypophosphite ions lie in the oxidation state of the central phosphorus atom, the number of direct phosphorus-hydrogen bonds, and the overall molecular geometry. These fundamental variations give rise to distinct chemical properties and reactivities.
| Property | Phosphite Ion (HPO₃²⁻) | Hypophosphite Ion (H₂PO₂⁻) |
| Chemical Formula | HPO₃²⁻ | H₂PO₂⁻ |
| Phosphorus Oxidation State | +3 | +1 |
| Molecular Geometry | Trigonal Pyramidal | Tetrahedral |
| Number of P-H Bonds | 1 | 2 |
| Number of P-O Bonds | 3 | 2 |
Molecular Structure and Geometry
The arrangement of atoms in phosphite and hypophosphite ions, as determined by single-crystal X-ray diffraction, reveals their distinct three-dimensional structures.
Phosphite Ion (HPO₃²⁻)
The phosphite ion exhibits a trigonal pyramidal geometry. This shape arises from the central phosphorus atom being bonded to three oxygen atoms and one hydrogen atom, with a lone pair of electrons on the phosphorus atom influencing the geometry.
Caption: Molecular structure of the phosphite ion.
Hypophosphite Ion (H₂PO₂⁻)
In contrast, the hypophosphite ion adopts a tetrahedral geometry. The central phosphorus atom is bonded to two oxygen atoms and two hydrogen atoms, resulting in a symmetrical tetrahedral arrangement.
Caption: Molecular structure of the hypophosphite ion.
Quantitative Structural Data from Experimental Studies
The precise bond lengths and angles for these ions have been determined through single-crystal X-ray diffraction studies of their respective sodium salts.
| Parameter | Phosphite (in Na₂HPO₃·5H₂O) | Hypophosphite (in M(H₂PO₂)₂) |
| P-O Bond Length | 1.48 Å (x1), 1.52 Å (x2)[1][2] | ~1.51 Å |
| P-H Bond Length | Not explicitly stated in snippets | Not explicitly stated in snippets |
| O-P-O Bond Angle | Not explicitly stated in snippets | ~115° |
| H-P-H Bond Angle | N/A | ~100° |
Note: Data for hypophosphite is from a study on anhydrous metal hypophosphites and represents an idealized geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction of Inorganic Hydrates
The structural data presented in this guide are primarily obtained through single-crystal X-ray diffraction. The following is a generalized protocol for the structural determination of inorganic hydrated salts like sodium phosphite pentahydrate and sodium hypophosphite monohydrate.
Caption: Workflow for single-crystal X-ray diffraction analysis.
1. Crystal Growth:
-
High-quality single crystals are grown by slow evaporation of a saturated aqueous solution of the respective salt (e.g., sodium phosphite or sodium hypophosphite) at a constant temperature.
2. Crystal Selection and Mounting:
-
A suitable single crystal, free of defects, is selected under a polarizing microscope.
-
The crystal is mounted on a goniometer head, often coated in an inert oil to prevent dehydration.
3. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal structure is solved using computational methods such as direct methods or Patterson synthesis to determine the initial positions of the atoms.
-
The structural model is then refined by least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.
References
comparative study of rhodium-catalyzed hydroformylation with different phosphite ligands
For Researchers, Scientists, and Drug Development Professionals
The selection of ligands is a critical parameter in optimizing rhodium-catalyzed hydroformylation, a cornerstone reaction in industrial chemistry for the synthesis of aldehydes. Among the diverse array of ligands, phosphites have garnered significant attention due to their unique electronic and steric properties, which profoundly influence catalytic activity, regioselectivity (n/i ratio), and stability. This guide provides an objective comparison of various phosphite ligands in rhodium-catalyzed hydroformylation, supported by experimental data and detailed protocols, to aid in the rational design of catalyst systems.
Performance Comparison of Phosphite Ligands
The efficacy of different phosphite ligands in rhodium-catalyzed hydroformylation is demonstrated through their performance with various olefin substrates. The following tables summarize key quantitative data from comparative studies, highlighting the impact of ligand structure on conversion, selectivity, and reaction rate.
Table 1: Hydroformylation of n-Octenes with Benzopinacolphosphite Ligands[1]
This study showcases the effect of substituents on a benzopinacolphosphite backbone on the hydroformylation of a mixture of n-octenes.
| Ligand | Substituent Position | Yield (%) | k_obs (min⁻¹) | n-selectivity (%) |
| 2a | Unsubstituted | 94 | 0.057 | 24.8 |
| 2b | ortho-Ph | >99 | 0.093 | 21.7 |
| 2c | meta-Ph | 2 | n.d. | 10.0 |
| 2d | para-Ph | 3 | n.d. | 13.5 |
| 2e | ortho,ortho'-di-Ph | 97 | 0.103 | 20.2 |
| 2f | ortho,ortho'-di-Ph (different backbone) | 93 | 0.067 | 26.5 |
| 2g | Naphthyl | 93 | 0.062 | 27.2 |
| 2h | Anthracenyl | 98 | 0.082 | 27.6 |
| 2i | para-tBu | 95 | 0.051 | 22.3 |
| 2j | ortho-tBu | 96 | 0.083 | 24.1 |
| 2k | ortho,ortho'-di-tBu | 93 | 0.067 | 29.7 |
Reaction conditions: 0.05 mmol Rh(acac)(CO)₂, 0.2 mmol ligand, 10 mmol n-octenes, 25 mL toluene, 120 °C, 50 bar syngas (CO/H₂ = 1), 4 h.[1]
Table 2: Hydroformylation of Propene with Phospholene-Phosphite Ligands
This dataset highlights the performance of phospholene-phosphite ligands in the branched-selective hydroformylation of propene.
| Ligand | Temperature (°C) | iso-selectivity (%) | TOF (h⁻¹) |
| 13a | 75 | 67.5 | 130 |
| 1 | 75 | 74.6 | 130 |
| 13a | 90 | 66.2 | 340 |
| 1 | 90 | 72.3 | 310 |
| 13a | 105 | 64.5 | 720 |
| 1 | 105 | 67.2 | 680 |
| 13b | 75 | 65.2 | 80 |
| 13b | 90 | 63.8 | 180 |
| 13b | 105 | 61.2 | 350 |
Reaction conditions: Catalyst preformed from [Rh(acac)(CO)₂] and ligand, 20 bar CO/H₂, then reaction with a gas feed of propene/CO/H₂ (1:4.5:4.5).
Table 3: Hydroformylation of 1-Octene with Various Phosphorus Ligands
This table provides a comparison of different types of phosphorus ligands, including phosphites, in the hydroformylation of 1-octene.
| Ligand | Conversion (%) | Aldehyde Selectivity (%) | n/i Ratio |
| P(OPh)₃ | 98 | 95 | 2.5 |
| PPh₃ | 96 | 94 | 2.8 |
| dppe | 92 | 90 | 3.0 |
| dppp | 95 | 93 | 3.2 |
| dppb | 97 | 96 | 3.5 |
| dppf | 99 | 98 | 4.0 |
Reaction conditions: 1 mmol 1-octene, 0.01 mmol Rh(acac)(CO)₂, 0.02 mmol ligand, 5 mL toluene, 80 °C, 20 bar CO/H₂ (1:1), 12 h.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for the key experiments cited in this guide.
General Procedure for the Rhodium-Catalyzed Hydroformylation of n-Octenes with Benzopinacolphosphite Ligands[1]
The hydroformylation reactions were carried out in a 100 mL autoclave from Parr Instruments, equipped with a gas inlet, a pressure transducer, and a magnetic stirrer. In a typical experiment, the autoclave was charged with Rh(acac)(CO)₂ (0.05 mmol), the respective phosphite ligand (0.2 mmol), and toluene (25 mL) under an argon atmosphere. The autoclave was sealed, flushed three times with syngas (CO/H₂ = 1), and then pressurized to 46 bar. The mixture was heated to 120 °C, and upon reaching the desired temperature, n-octenes (10 mmol) were injected, and the pressure was increased to 50 bar. The reaction was allowed to proceed for 4 hours. After the reaction, the autoclave was cooled to room temperature, and the excess gas was carefully vented. The reaction mixture was analyzed by gas chromatography (GC) to determine the conversion, selectivity, and n/i ratio.
General Procedure for the Rhodium-Catalyzed Hydroformylation of Propene
The hydroformylation of propene was performed in a Parr 4590 Micro Reactor (100 mL) equipped with a gas entrainment stirrer. The ligand (10.24 µmol) was added to a Schlenk tube, which was then purged with nitrogen. The rhodium precursor, [Rh(acac)(CO)₂] (5.12 µmol), was added, followed by the solvent. The catalyst was preformed by stirring at a specific temperature under 20 bar of CO/H₂ for a designated time. After catalyst formation, the temperature was adjusted for the reaction, and a gas feed of propene/CO/H₂ at a 1:4.5:4.5 ratio was introduced. The products were analyzed by gas chromatography.
Catalytic Cycle and Workflow
The mechanism of rhodium-catalyzed hydroformylation with phosphite ligands is a key aspect of understanding the structure-activity relationships. The following diagrams illustrate the generally accepted catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation with phosphite ligands.
Caption: A typical experimental workflow for a rhodium-catalyzed hydroformylation reaction.
References
Unlocking Plant Potential: A Comparative Guide to Phosphite as a Biostimulant
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of phosphite's performance against other alternatives, supported by experimental data and detailed methodologies.
Phosphite (Phi), a reduced form of phosphate (Pi), has garnered significant attention in the agricultural sector for its role as a biostimulant. Unlike phosphate, which is a primary nutrient, phosphite is not readily metabolized by plants for nutrition.[1][2] Instead, its beneficial effects are attributed to its ability to stimulate various physiological processes, leading to enhanced growth, improved nutrient uptake, and increased resilience to stress.[3][4][5] This guide provides a comprehensive comparison of phosphite's performance, supported by experimental data, and details the methodologies used to validate its biostimulant activity.
Performance Comparison: Phosphite vs. Alternatives
The biostimulant effects of phosphite are most pronounced when plants are not limited by phosphate availability.[3] Its application has been shown to significantly enhance root biomass, a key factor in nutrient and water acquisition, and to increase crop yields across a variety of species.
Quantitative Effects on Plant Growth
The following tables summarize quantitative data from various studies on the impact of phosphite on plant growth parameters.
Table 1: Effect of Phosphite on Root Biomass
| Plant Species | Phosphite Application | Phosphate (Pi) Condition | Change in Root Biomass | Reference |
| Wheat (Triticum aestivum) | Foliar Spray | Nutrient Deficient (50% strength) | +40% (dry weight) | [4] |
| Wheat (Triticum aestivum) | Foliar Spray | Nutrient Sufficient (100% strength) | +34% (dry weight) | [4] |
| Oilseed Rape (Brassica napus) | Foliar Spray | Not Specified | +40-50% (dry weight) | [6] |
| Arabidopsis (Arabidopsis thaliana) | Growth Medium | High Pi | +11.4% (shoot fresh weight) | [3] |
Table 2: Effect of Phosphite on Crop Yield
| Crop | Phosphite Application | Key Finding | Reference |
| Winter Wheat | Not Specified | 11.15 t/ha (vs. 10.45 t/ha in control) | [7] |
| Winter Oilseed Rape | Not Specified | 4.92 t/ha (vs. 4.68 t/ha in control) | [7] |
| Sugarcane (in vitro) | 0.3 mM in medium | Increased height, shoot number, and biomass | [2] |
Mode of Action: Activation of Plant Signaling Pathways
Phosphite's biostimulant activity is linked to its ability to modulate key plant hormone signaling pathways, namely those of abscisic acid (ABA), salicylic acid (SA), and jasmonic acid (JA).[3][5][8] These hormones are central to regulating plant development and responses to both biotic and abiotic stress.
An RNA-sequencing study on Arabidopsis thaliana revealed that phosphite treatment leads to the upregulation of genes involved in the biosynthesis of ABA, SA, and JA.[3][9] This, in turn, primes the plant for enhanced defense responses and improved stress tolerance.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by phosphite.
Experimental Protocols
The validation of phosphite's biostimulant properties relies on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
Experimental Workflow for Biostimulant Evaluation
A general workflow for assessing the effects of a biostimulant like phosphite involves a multi-step process, from initial laboratory screening to field validation.
Root Growth and Biomass Assessment
Objective: To quantify the effect of phosphite on root system architecture and biomass.
Methodology:
-
Plant Material and Growth Conditions: Wheat (Triticum aestivum) seeds are surface-sterilized and germinated on moist filter paper in the dark at 21°C for 3 days. Seedlings are then transferred to a hydroponic system or pots containing a suitable growth medium (e.g., hydroleca).
-
Phosphite Treatment: A potassium phosphite-based formulation is diluted with water and mixed with a wetting agent. This solution is applied as a foliar spray at a specified growth stage (e.g., GS12 for wheat). Control plants are sprayed with the wetting agent only.
-
Harvesting: Plants are harvested at a later growth stage (e.g., GS23 for wheat). The roots are carefully washed to remove any growth medium.
-
Data Collection:
-
Root Architecture: The root system can be imaged and analyzed using 2D scanners or non-invasive 3D X-ray Computed Tomography to measure parameters like total root length, surface area, and volume.
-
Biomass: The shoots and roots are separated. The fresh weight of each is recorded. Subsequently, the plant parts are dried in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
Transcriptomic Analysis using RNA-Sequencing
Objective: To identify genes and signaling pathways affected by phosphite treatment.
Methodology:
-
Plant Material and Treatment: Arabidopsis thaliana seedlings are grown on a sterile medium with either optimal or limiting phosphate conditions. A set of seedlings is treated with phosphite.
-
RNA Extraction: Total RNA is extracted from the seedlings at various time points after treatment using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
Library Preparation and Sequencing:
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end.
-
Sequencing adapters are ligated to the cDNA fragments.
-
The library is amplified by PCR.
-
The quality of the library is assessed, and it is then sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
The clean reads are mapped to the reference genome (Arabidopsis thaliana).
-
Gene expression levels are quantified.
-
Differentially expressed genes (DEGs) between phosphite-treated and control samples are identified.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify the biological processes and signaling pathways that are significantly affected by phosphite treatment.
-
Phytohormone Quantification by LC-MS/MS
Objective: To measure the levels of ABA, SA, and JA in plant tissues following phosphite treatment.
Methodology:
-
Sample Preparation:
-
Plant tissue (e.g., leaves) is harvested and immediately frozen in liquid nitrogen to halt metabolic activity.
-
The frozen tissue is ground to a fine powder.
-
A known amount of the powdered tissue is weighed.
-
-
Extraction:
-
Phytohormones are extracted using a cold solvent, typically an aqueous solution of methanol or acetonitrile containing an antioxidant and an internal standard (deuterium-labeled hormones for accurate quantification).
-
The mixture is shaken or sonicated at a low temperature.
-
The extract is centrifuged, and the supernatant is collected.
-
-
Purification:
-
The crude extract is purified using solid-phase extraction (SPE) to remove interfering compounds. A C18 cartridge is commonly used for this purpose.
-
-
LC-MS/MS Analysis:
-
The purified extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
The different phytohormones are separated based on their chemical properties by the liquid chromatography column.
-
The mass spectrometer is used to detect and quantify the specific hormones based on their mass-to-charge ratio and fragmentation patterns.
-
The concentration of each hormone is determined by comparing its peak area to that of the internal standard.
-
Conclusion
The evidence presented in this guide strongly supports the role of phosphite as a biostimulant in plants. Its application, particularly under phosphate-sufficient conditions, leads to quantifiable improvements in root growth and crop yield. The underlying mechanism involves the activation of key phytohormone signaling pathways, which enhances the plant's resilience to stress. The detailed experimental protocols provided offer a robust framework for further research and validation of phosphite and other potential biostimulant compounds.
References
- 1. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphite effects on sugarcane growth and biochemicals under in vitro osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Phosphite treatment can improve root biomass and nutrition use efficiency in wheat [frontiersin.org]
- 5. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphite as a biostimulant saves up to 40kg per hectare of applied nitrogen [phosphitebsg.com]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Environmental Impact of Phosphite vs. Phosphate Runoff: A Comparative Guide
FOR IMMEDIATE RELEASE
A Comprehensive Analysis of Phosphite and Phosphate Runoff and its Environmental Implications
This guide provides a detailed comparison of the environmental impact of phosphite and phosphate runoff, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. The information presented herein is crucial for understanding the ecological consequences of these two phosphorus compounds in aquatic ecosystems.
Executive Summary
Phosphorus is an essential nutrient for life, but its excessive presence in aquatic environments, primarily in the form of phosphate, is a major driver of eutrophication and harmful algal blooms. Phosphite, a more reduced form of phosphorus, is used in agriculture as a fungicide and biostimulant. While structurally similar to phosphate, its environmental impact differs significantly. This guide synthesizes available data to compare their effects on aquatic life and water quality, providing detailed experimental methodologies and visual representations of key biological pathways.
Chemical and Agricultural Profile
Phosphate (PO₄³⁻) is the fully oxidized and most bioavailable form of phosphorus for plants and algae.[1][2] It is a primary component of traditional fertilizers. Phosphite (PO₃³⁻), on the other hand, is a reduced form of phosphorus that plants cannot directly utilize as a nutrient.[1][3][4] However, certain soil microbes can slowly oxidize phosphite to phosphate, with an estimated half-life of 3 to 4 months in soil.[3][5][6] Phosphite is valued in agriculture for its fungicidal properties, particularly against oomycetes like Phytophthora.[1][7] A key physical difference is that phosphite is more soluble in water than phosphate.[3][5]
Comparative Environmental Impact
The primary environmental concern with phosphate runoff is its role as a limiting nutrient in freshwater ecosystems.[8] Increased phosphate concentrations lead to eutrophication, a process characterized by excessive algal growth (algal blooms).[9][10][11][12] These blooms can deplete oxygen in the water as they decompose, creating hypoxic "dead zones" that are detrimental to fish and other aquatic organisms.[13]
Conversely, phosphite does not appear to be readily metabolized by most algae and, therefore, does not directly contribute to eutrophication in the same manner as phosphate.[14] In fact, studies have shown that phosphite can have an inhibitory or even toxic effect on the growth of several algae species.[4][11] This suggests that phosphite runoff may not fuel algal blooms and could potentially have a localized algistatic or algicidal effect. However, high concentrations of phosphite can be phytotoxic to some aquatic plants.[4][5][14]
Runoff Concentrations
The concentration of phosphorus in agricultural runoff can vary widely depending on factors such as fertilizer application rates, soil type, and rainfall intensity.[2][7] Studies have documented total phosphorus concentrations in runoff from agricultural fields ranging from 0.01 to 22.74 mg/L.[7] Soluble phosphorus concentrations in runoff from fields with high soil test phosphorus levels can range from 0.5 to 2.5 ppm.[2] Data on typical phosphite concentrations in agricultural runoff are less common in the literature.
Quantitative Data on Aquatic Toxicity and Algal Growth
The following tables summarize key quantitative data from experimental studies on the effects of phosphate and phosphite on aquatic organisms.
Table 1: Aquatic Toxicity of Phosphate Compounds
| Test Organism | Compound | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |
| Oryzias latipes (Fish) | Tricalcium Phosphate | 96 hours | LC₅₀ | >100 | [1] |
| Oryzias latipes (Fish) | Calcium Hydrogenorthophosphate | 96 hours | LC₅₀ | >100 | [1] |
| Daphnia magna (Crustacean) | Tricalcium Phosphate | 48 hours | EC₅₀ | >100 | [1] |
| Daphnia magna (Crustacean) | Calcium Hydrogenorthophosphate | 48 hours | EC₅₀ | >100 | [1] |
| Pseudokirchneriella subcapitata (Algae) | Tricalcium Phosphate | 72 hours | EC₅₀ | >100 | [1] |
| Pseudokirchneriella subcapitata (Algae) | Calcium Hydrogenorthophosphate | 72 hours | EC₅₀ | >100 | [1] |
LC₅₀: Lethal concentration for 50% of the test population. EC₅₀: Effective concentration for 50% of the test population.
Table 2: Inhibitory Effects of Phosphite on Algal Growth
| Algae Species | Phosphite Concentration (mg/L) | Observed Effect | Reference |
| Microcystic aeruginosa | 0.01 - 0.7 | Remarkable declines in biomass, specific growth rate, and Chlorophyll-a | [11] |
| Chlorella pyrenoidesa | 0.01 - 0.7 | Remarkable declines in biomass, specific growth rate, and Chlorophyll-a | [11] |
| Cyclotella sp. | 0.01 - 0.7 | Remarkable declines in biomass, specific growth rate, and Chlorophyll-a | [11] |
Experimental Protocols
Aquatic Ecotoxicity Testing of Phosphate (Based on OECD TG Guidelines)
This protocol outlines the methodology used to assess the acute toxicity of phosphate compounds to fish, daphnia, and algae.[1]
Objective: To determine the 50% lethal concentration (LC₅₀) for fish and the 50% effective concentration (EC₅₀) for daphnia and algae.
Test Organisms:
-
Fish: Oryzias latipes
-
Daphnia: Daphnia magna
-
Algae: Pseudokirchneriella subcapitata
Methodology:
-
Range-finding Test: Initial tests were conducted at nominal concentrations of 0.1, 1, 10, and 100 mg/L to determine the appropriate concentration range for the definitive test.
-
Definitive Test (Limit Test): Based on the range-finding results showing no adverse effects at 100 mg/L, a limit test was conducted at a control and a nominal concentration of 100 mg/L.
-
Fish Acute Toxicity Test:
-
Seven fish per test concentration were used.
-
Test duration: 96 hours.
-
Temperature: Maintained at 23.2-23.9°C.
-
Dissolved Oxygen: 5.2-8.5 mg/L.
-
pH: 7.13-7.97.
-
Photoperiod: 16 hours light, 8 hours dark.
-
Observations: Fish were observed daily for mortality and abnormal behavior.
-
-
Daphnia Acute Immobilization Test:
-
Thirty daphnia per concentration (three replicates) were used.
-
Test duration: 48 hours.
-
Observations: Immobilization and other adverse effects were recorded.
-
-
Algal Growth Inhibition Test:
-
Test duration: 72 hours.
-
Endpoint: The EC₅₀ was calculated based on the average specific growth rate and the area under the growth curve.
-
-
Data Analysis: The LC₅₀ and EC₅₀ values were calculated and expressed as nominal concentrations.
Algal Growth Inhibition by Phosphite
This protocol describes the experiment to assess the effect of phosphite on the growth of different algae species.[11]
Objective: To determine the impact of various phosphite concentrations on the biomass, specific growth rate, and chlorophyll-a content of three algal species.
Test Organisms:
-
Microcystic aeruginosa
-
Chlorella pyrenoidesa
-
Cyclotella sp.
Methodology:
-
Culture Conditions: Algae were cultured in appropriate growth media.
-
Phosphite Treatment: Algal cells were treated with phosphite concentrations ranging from 0.01 to 0.7 mg/L, either as the sole phosphorus source or as an alternative source.
-
Growth Measurement:
-
Biomass: Determined by measuring the optical density of the culture.
-
Specific Growth Rate: Calculated from the change in biomass over time.
-
Chlorophyll-a (Chl-a): Extracted and measured spectrophotometrically.
-
-
Enzyme Activity Assays: Intracellular enzyme activities, such as superoxide dismutase (SOD) and malondialdehyde (MDA), were measured to assess oxidative stress.
-
Data Analysis: The measured parameters (biomass, specific growth rate, Chl-a, enzyme activities) in the phosphite-treated groups were compared to control groups.
Signaling Pathways and Mechanisms of Action
Phosphate Starvation Response in Algae
In low phosphate conditions, algae activate a signaling pathway known as the Phosphate Starvation Response (PSR) to enhance their ability to acquire and utilize phosphorus. A key regulator in this pathway is the transcription factor PSR1.[1][3] When intracellular phosphate levels are low, PSR1 is activated and moves into the nucleus, where it induces the expression of genes involved in phosphate scavenging, such as high-affinity phosphate transporters and alkaline phosphatases.[1]
Inhibitory Action of Phosphite
Phosphite can interfere with the phosphate starvation response in plants and algae.[15] It is structurally similar enough to phosphate to be taken up by phosphate transporters. However, because it is not readily metabolized, its accumulation within the cell can trick the organism into sensing that it is phosphate-sufficient, even when it is not.[9][15] This can lead to the suppression of the PSR pathway, preventing the cell from activating the necessary mechanisms to acquire phosphate, ultimately leading to growth inhibition under phosphate-limited conditions.[15]
Conclusion
The environmental impacts of phosphite and phosphate runoff are distinct. Phosphate is a well-established driver of eutrophication, promoting harmful algal blooms that degrade water quality. In contrast, phosphite does not serve as a readily available nutrient for most algae and can inhibit their growth. While acute toxicity of phosphate to aquatic organisms is low, its indirect effects through eutrophication are significant. The inhibitory properties of phosphite towards algae suggest a lower risk of causing algal blooms. However, the potential for direct toxicity of phosphite to non-target aquatic plants at high concentrations warrants further investigation. This guide provides a foundation for understanding these differences, and further comparative studies under realistic runoff scenarios are needed to fully elucidate the relative environmental risks.
References
- 1. Genome-Based Approaches to Understanding Phosphorus Deprivation Responses and PSR1 Control in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agricultural Phosphorus and Water Quality | MU Extension [extension.missouri.edu]
- 3. A conserved MYB transcription factor involved in phosphate starvation signaling both in vascular plants and in unicellular algae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. digital-grinnell.nyc3.cdn.digitaloceanspaces.com [digital-grinnell.nyc3.cdn.digitaloceanspaces.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Responses of Phosphate Transporter Gene and Alkaline Phosphatase in Thalassiosira pseudonana to Phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Ignored effects of phosphite (P+III) on the growth responses of three typical algae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. graham.umich.edu [graham.umich.edu]
- 14. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 15. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
comparative reactivity of triethyl phosphite and diethyl phosphite
A Comparative Guide to the Reactivity of Triethyl Phosphite and Diethyl Phosphite
For researchers and professionals in drug development and synthetic organic chemistry, the choice of phosphorylating or phosphonylating agent is critical to reaction outcomes. Triethyl phosphite and diethyl phosphite are two commonly used organophosphorus reagents, each possessing distinct reactivity profiles dictated by their structural and electronic properties. This guide provides an objective comparison of their performance, supported by experimental data and mechanistic insights, to inform reagent selection.
Core Structural and Reactivity Differences
The fundamental difference between triethyl phosphite and diethyl phosphite lies in the oxidation state and coordination of the central phosphorus atom.
-
Triethyl Phosphite, P(OEt)₃: This compound is a trivalent phosphorus ester, P(III). The phosphorus atom possesses a lone pair of electrons, making it a potent nucleophile and a soft ligand in coordination chemistry.[1] It readily participates in reactions where it attacks an electrophilic center, such as in the Michaelis-Arbuzov and Perkow reactions.[2][3]
-
Diethyl Phosphite, (EtO)₂P(O)H: Despite its name, this compound exists predominantly as its pentavalent phosphonate tautomer, a P(V) species.[4] The phosphorus(III) tautomer, diethyl phosphonite, is a minor component in the equilibrium. This structural reality means that diethyl phosphite is generally not a strong nucleophile at the phosphorus center. Its reactivity often stems from the acidic P-H proton, allowing for deprotonation to form a highly nucleophilic phosphite anion or its participation in reactions like hydrophosphonylation.[4]
Tautomerism of Diethyl Phosphite
Caption: Tautomeric equilibrium of diethyl phosphite.
Comparative Data Summary
The following table summarizes the key differences in properties and reactivity between the two phosphites.
| Feature | Triethyl Phosphite | Diethyl Phosphite |
| Formula | P(OCH₂CH₃)₃ | (CH₃CH₂O)₂P(O)H |
| Phosphorus Center | P(III), Nucleophilic | P(V), Exists mainly as phosphonate tautomer |
| ³¹P NMR Shift | ~ +139 ppm[1] | ~ +7 to +8 ppm (doublet due to P-H coupling)[5] |
| Reactivity Profile | Nucleophilic attack at P lone pair | Acidity of P-H proton, requires activation for nucleophilic P-attack |
| Michaelis-Arbuzov | Highly reactive with alkyl halides.[3] | Generally unreactive unless deprotonated (Michaelis-Becker reaction).[4] |
| Perkow Reaction | Reacts with haloketones, often competing with Michaelis-Arbuzov.[2] | Not a typical reactant. |
| Hydrolysis | Hydrolyzes, especially under acidic conditions, to form diethyl phosphite.[6] | More stable than triethyl phosphite but can hydrolyze under basic conditions.[7] |
| Phosphorylation | Unreactive; requires harsh activation (e.g., with P₂O₅) to form reactive TEPP.[5] | Requires activation, typically oxidation, to act as a phosphorylating agent.[5] |
Reactivity in Key Synthetic Transformations
Michaelis-Arbuzov and Perkow Reactions
The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds.[3][8] In this reaction, the nucleophilic P(III) center of triethyl phosphite attacks an alkyl halide, leading to the formation of a phosphonium intermediate that subsequently rearranges to a stable pentavalent phosphonate.[3]
When the substrate is an α-haloketone, the reaction pathway can diverge. Nucleophilic attack at the α-carbon leads to the standard Michaelis-Arbuzov product (a β-keto phosphonate). However, attack at the electrophilic carbonyl carbon initiates the Perkow reaction, yielding an enol phosphate.[2] Triethyl phosphite is the archetypal reagent for both pathways.
Diethyl phosphite , due to its stable P(V) structure, does not readily undergo these reactions. To achieve alkylation at the phosphorus center, it must first be deprotonated with a strong base to form the diethyl phosphite anion, which then acts as the nucleophile in what is known as the Michaelis-Becker reaction.[4]
Michaelis-Arbuzov Reaction Workflow
Caption: General workflow of the Michaelis-Arbuzov reaction.
Phosphorylation of Alcohols
In phosphorylation reactions, the goal is to form a P-O-C bond. Here, the reactivity of the two reagents is inverted compared to the Arbuzov reaction.
-
Triethyl phosphite is stable and generally unreactive on its own as a phosphorylating agent.[5] It requires harsh activation, typically by heating with phosphorus pentoxide (P₂O₅), to generate the highly reactive tetraethyl pyrophosphate (TEPP) in situ.[5] This limits its use to robust substrates.
-
Diethyl phosphite is a milder alternative but also requires an activation step.[5] This is commonly achieved through oxidation (e.g., with bromine or carbon tetrachloride in the presence of a base) to generate a more electrophilic phosphorus species capable of reacting with nucleophiles like alcohols.[5]
Phosphorylation Activation Pathways
Caption: Activation pathways for phosphorylation reactions.
Experimental Protocols
Protocol: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
This protocol describes a typical Michaelis-Arbuzov reaction using triethyl phosphite and is adapted from established procedures.[9]
Materials:
-
Triethyl phosphite
-
Benzyl bromide
-
Anhydrous toluene (solvent)
-
Reaction flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge the flask with benzyl bromide (1.0 equivalent) and anhydrous toluene.
-
Add triethyl phosphite (1.1 equivalents) to the flask via syringe.
-
Heat the reaction mixture to reflux (approx. 110°C) using an oil bath.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-6 hours. A key indicator of reaction completion is the disappearance of the triethyl phosphite signal at ~+139 ppm and the appearance of the diethyl benzylphosphonate product signal.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and the volatile byproduct (ethyl bromide) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure diethyl benzylphosphonate.
Conclusion
Triethyl phosphite and diethyl phosphite exhibit fundamentally different modes of reactivity. Triethyl phosphite is a P(III) nucleophile, making it the reagent of choice for reactions like the Michaelis-Arbuzov and Perkow syntheses of phosphonates and enol phosphates. In contrast, diethyl phosphite exists as a P(V) phosphonate, with its reactivity dominated by the acidic P-H bond. It is generally used in hydrophosphonylation reactions or requires deprotonation to become a potent P-centered nucleophile. For phosphorylation, both reagents require activation, but diethyl phosphite offers a pathway under milder conditions, which is preferable for sensitive or complex molecular substrates.[5] The choice between these two compounds should therefore be guided by the desired transformation and the nature of the substrate.
References
- 1. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 2. Perkow reaction - Wikipedia [en.wikipedia.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Performance of Phosphite-Based Antioxidants in Polymers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of phosphite-based antioxidants, supported by experimental data, to aid in the selection of appropriate stabilizers for polymer formulations.
Phosphite-based antioxidants are crucial additives in the polymer industry, functioning as secondary antioxidants to protect polymers from degradation during high-temperature processing and enhancing long-term thermal stability. They act by decomposing hydroperoxides, which are key intermediates in the auto-oxidation of polymers, thereby preventing chain scission and maintaining the integrity of the polymer matrix. Their synergistic relationship with primary antioxidants, such as hindered phenols, is well-documented, leading to a comprehensive stabilization package. This guide provides a comparative overview of the performance of several commercially available phosphite-based antioxidants in various polymers, focusing on key performance indicators: Melt Flow Index (MFI), Yellowness Index (YI), and Oxidation Induction Time (OIT).
Mechanism of Action: The Role of Phosphite Antioxidants
Phosphite antioxidants interrupt the polymer degradation cycle by reducing hydroperoxides (ROOH) to stable alcohols (ROH). In this process, the phosphite ester is oxidized to a phosphate ester. This mechanism prevents the formation of highly reactive radicals that would otherwise propagate the degradation chain.
Below is a simplified representation of the primary antioxidant mechanism of phosphite esters.
Caption: Antioxidant mechanism of phosphite esters.
Performance Data: A Comparative Analysis
The following tables summarize the performance of various phosphite-based antioxidants based on Melt Flow Index (MFI), Yellowness Index (YI), and Oxidation Induction Time (OIT). It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Melt Flow Index (MFI) Stability
MFI is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. A stable MFI after multiple processing steps, such as extrusion, indicates effective stabilization against polymer chain degradation.
Table 1: Melt Flow Index (g/10 min) of Polypropylene (PP) with Different Antioxidant Systems After Multiple Extrusion Passes
| Antioxidant System | Concentration (wt%) | Pass 1 | Pass 3 | Pass 5 |
| Control (Unstabilized PP) | - | 12.5 | 25.0 | 35.0 |
| Irgafos 168 (recovered) [1] | 0.1 | 4.3 | - | - |
| Vitamin E + Alkanox P-24 [2] | 0.05 (total) | ~11.7 | ~14.3 | ~16.6 |
| Vitamin E + Alkanox P-240 [2] | 0.1 (total) | ~11.5 | ~12.5 | ~13.5 |
Note: Data for Irgafos 168 (recovered) is from a single extrusion pass. The Vitamin E + Alkanox data represents a synergistic blend and is compared to a control with a starting MFI of 11.28.
Table 2: Melt Volume Rate (cm³/10 min) of Isotactic Polypropylene (iPP) with Different Antioxidant Systems After Multiple Extrusion Passes [3]
| Antioxidant System | Concentration (wt%) | Pass 1 | Pass 3 | Pass 5 |
| Control (Unstabilized iPP) | - | 2.5 | 7.8 | 12.6 |
| Irganox 1010 + P-EPQ (6/4 ratio) | 0.1 (total) | 2.5 | 2.5 | 2.5 |
Note: This study used Melt Volume Rate (MVR), which is related to MFI. P-EPQ is a phosphonite, a class of secondary antioxidants similar to phosphites.
Color Stability: Yellowness Index (YI)
The Yellowness Index is a measure of the tendency of a plastic to turn yellow upon exposure to processing heat, light, or chemical degradation. A lower YI value indicates better color stability.
Table 3: Yellowness Index of Polypropylene (PP) with Different Antioxidant Systems After Multiple Extrusion Passes
| Antioxidant System | Concentration (wt%) | Pass 1 | Pass 3 | Pass 5 |
| Control (Unstabilized iPP) [3] | - | -1.0 | 2.5 | 4.5 |
| Irganox 1010 + P-EPQ (6/4 ratio) [3] | 0.1 (total) | -2.8 | -2.5 | -2.0 |
| Vitamin E + Alkanox P-240 (various ratios) [2] | 0.1 (total) | \multicolumn{3}{c | }{YI increases with increasing Vitamin E ratio} |
Note: Negative YI values indicate a less yellow, or slightly blue, appearance.
Thermal Stability: Oxidation Induction Time (OIT)
OIT is a measure of the thermal-oxidative stability of a material. It quantifies the time it takes for the material to begin to oxidize under a controlled oxygen atmosphere at a specific temperature. A longer OIT indicates better thermal stability.
Table 4: Oxidation Induction Time (minutes) of Polymers with Different Antioxidant Systems
| Polymer | Antioxidant System | Concentration (wt%) | OIT (min) | Test Temperature (°C) |
| Isotactic Polypropylene (iPP) [3] | Control (Unstabilized) | - | 0.8 | 180 |
| Isotactic Polypropylene (iPP) [3] | Irganox 1010 + P-EPQ (6/4 ratio) | 0.1 (total) | 74.8 | 180 |
| Polypropylene (PP) [1] | Control (Unstabilized) | - | 0.9 | - |
| Polypropylene (PP) [1] | Irgafos 168 (pure) | 0.1 | 8.0 | - |
| Polypropylene (PP) [1] | Irgafos 168 (recovered) | 0.1 | 7.8 | - |
Experimental Protocols
Standardized testing is crucial for the objective evaluation of antioxidant performance. The following are summaries of the key experimental protocols used to generate the data in this guide.
Melt Flow Index (MFI) Measurement (ASTM D1238)
This test method determines the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load.
-
Apparatus: An extrusion plastometer (melt flow indexer).
-
Procedure: A small amount of the polymer is heated in the barrel of the apparatus to a specified temperature. A weighted piston is then used to force the molten polymer through the die. The extrudate is collected over a timed interval and weighed.
-
Expression of Results: MFI is expressed in grams of polymer per 10 minutes (g/10 min).
Yellowness Index (YI) Measurement (ASTM E313)
This practice provides a number that correlates with the visual rating of yellowness of near-white or colorless object-color specimens.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure: A test specimen of a standard thickness is placed in the instrument. The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample, which are then used to calculate the Yellowness Index.
-
Calculation: The Yellowness Index is calculated using a specific formula based on the measured tristimulus values. A lower YI indicates less yellowing.
Oxidation Induction Time (OIT) Measurement (ASTM D3895)
This test method determines the oxidative-induction time of polyolefins by differential scanning calorimetry (DSC).
-
Apparatus: A differential scanning calorimeter (DSC).
-
Procedure: A small sample of the polymer is heated to a specified isothermal temperature in an inert nitrogen atmosphere. Once the temperature is stable, the atmosphere is switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured.
-
Expression of Results: OIT is reported in minutes. A longer OIT signifies greater resistance to oxidation.
Below is a diagram illustrating the general experimental workflow for evaluating the performance of phosphite-based antioxidants in polymers.
Caption: Experimental workflow for antioxidant evaluation.
Conclusion
The selection of an appropriate phosphite-based antioxidant is critical for achieving desired polymer performance and longevity. The data presented in this guide highlights the effectiveness of these additives in maintaining melt flow stability, preserving color, and enhancing thermal resistance. While direct comparisons are challenging due to variations in testing methodologies across different studies, the trends indicate that phosphite antioxidants, particularly when used in synergistic combination with primary antioxidants, provide a robust solution for polymer stabilization. For specific applications, it is recommended to conduct in-house testing using standardized protocols to determine the optimal antioxidant package.
References
The Economic Edge of Phosphite: A Comparative Guide to Crop Disease Management
For researchers, scientists, and drug development professionals, the quest for effective and economically viable crop protection strategies is paramount. Phosphite-based products have emerged as a significant player in this arena, offering a dual-pronged approach to disease management that combines direct fungistatic action with the stimulation of the plant's innate defense mechanisms. This guide provides an objective comparison of phosphite's performance against traditional fungicides, supported by experimental data, detailed methodologies, and an analysis of its economic implications.
Phosphite (B83602), a reduced form of phosphate, is a systemic compound readily absorbed by plants. Its unique mode of action sets it apart from many conventional fungicides. It not only directly inhibits the growth of pathogens, particularly Oomycetes like Phytophthora and Plasmopara, but also triggers the plant's own defense systems. This indirect mode of action involves the upregulation of key signaling pathways, including the salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA) pathways, leading to a state of heightened resistance.[1][2][3]
Performance and Economic Returns: A Quantitative Comparison
The economic viability of any crop protection strategy hinges on its ability to increase yield and quality while maintaining a positive return on investment. Several studies have demonstrated the potential of phosphite to deliver on this front, both as a standalone treatment and as part of an integrated pest management (IPM) program.
A key consideration is that phosphite may be less effective than conventional fungicides when used as a complete replacement in high-disease-pressure situations.[4][5] However, its strength lies in its ability to be integrated into programs, potentially reducing the reliance on and dosage of traditional fungicides.[6][7]
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of phosphite.
| Crop | Treatment | Yield Increase (t/ha) | Return on Investment (ROI) | Source |
| Winter Wheat | Calcium Phosphite | 0.63 | £120/ha | [6] |
| Oilseed Rape | Calcium Phosphite | 0.3 | £105/ha | [6] |
| Winter Wheat | Two applications of Phorce (phosphite) | 0.5 | Not specified | [8] |
Table 1: Economic Returns of Phosphite Application in Cereals. This table illustrates the direct financial benefits observed in trials using phosphite on winter wheat and oilseed rape.
| Crop | Treatment Program | Stem Rot Severity Reduction | Stem Rot Incidence Reduction | Yield Increase | Source |
| Rice | Fungicide (50% label rate) + Phosphite | ~25% | 17-20% | 5% | [9] |
| Rice | Fungicide (full rate) + Phosphite (single & double rate) | 40-45% | 34-38% | 10% | [9] |
Table 2: Efficacy of Phosphite in an Integrated Rice Disease Management Program. This data highlights the synergistic effect of combining phosphite with a reduced rate of a conventional fungicide.
| Crop | Treatment | Observation | Source |
| Winter Wheat | Replacement of fungicides with phosphites | Yield decrease of 1.1 to 3.6 t/ha | [10] |
| Soybean | Nickel and Potassium Phosphite | Rust severity reduced by 68-78% | [11] |
| Potato | Foliar application of Potassium Phosphite | No negative effect on total tuber weight and dry matter | [12] |
| Rice | Phosphite application | Reduced incidence of Xanthomonas oryzae pv. oryzae and Pyricularia grisea by ~15% | [13] |
Table 3: Diverse Applications and Considerations for Phosphite Use. This table showcases the varied results of phosphite application, emphasizing that its effectiveness can be crop and disease-specific and that it is not always a direct replacement for traditional fungicides.
Understanding the Mechanism: Signaling Pathways
Phosphite's ability to stimulate plant defenses is a key component of its efficacy. Upon application, it triggers a cascade of molecular responses within the plant, leading to the production of defense-related compounds and the reinforcement of physical barriers against pathogens.
Figure 1: Phosphite's Dual Mode of Action. This diagram illustrates how phosphite both directly inhibits pathogen growth and indirectly stimulates the plant's innate defense mechanisms through the activation of the SA, JA, and ABA signaling pathways.
Experimental Protocols: A Closer Look at the Research
The following provides an overview of the methodologies employed in key studies to evaluate the efficacy of phosphite.
Experimental Workflow for Rice Stem and Sheath Disease Control:
Figure 2: Experimental Workflow for Rice Trials. This diagram outlines the steps taken in a field trial to compare different phosphite and fungicide treatment strategies for rice disease management.
-
Study Design: Field trials were conducted over two consecutive growing seasons.
-
Treatments: Six treatment groups were established, including an unsprayed control, phosphite alone at two different rates, a reduced-rate fungicide combined with phosphite, and a full-rate fungicide with and without phosphite.[9]
-
Application: Treatments were applied once at the late-boot to early-heading stage of the rice plants.[9]
-
Data Collection: Disease severity and incidence of stem rot were evaluated. Grain yield was measured for each treatment plot.[9]
-
Statistical Analysis: The collected data was statistically analyzed to determine the significance of the differences between the treatment groups.[9]
Methodology for Winter Wheat Trials:
-
Objective: To evaluate the impact of phosphite-based biostimulants on tiller retention and yield in winter wheat.[8]
-
Treatments: Included an untreated control and two applications of a phosphite-based product ('Phorce').[8]
-
Application Timing: The first application was in the autumn, and the second at growth stage 30.[8]
-
Rationale: Applications were timed to stimulate lateral root development and increase nutrient uptake before the plant naturally sheds tillers between growth stages 30 and 31.[8]
-
Outcome Measurement: The primary endpoint was the final grain yield.[8]
Conclusion: An Integrated and Economically Sound Approach
The evidence strongly suggests that phosphite is a valuable tool in modern crop disease management, offering a unique combination of direct pathogen inhibition and host defense stimulation. While not always a direct substitute for conventional fungicides, its integration into disease management programs can lead to a reduction in the use of synthetic chemicals, mitigate the development of fungicide resistance, and, in many cases, provide a positive economic return through increased yields.[5][6][9] The cost-effectiveness of phosphite, coupled with its environmentally friendlier profile, positions it as a key component of sustainable and profitable agriculture. Further research focusing on optimizing application timing and rates for specific crop-pathogen systems will continue to enhance its value to growers.
References
- 1. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 3. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphites and their applications in agriculture [scielo.org.mx]
- 5. Phosphites as alternative for the management of phytopathological problems [scielo.org.mx]
- 6. uniumbioscience.com [uniumbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Why timing is key to maximise wheat tillers with phosphite - Farmers Weekly [fwi.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptome-Based Analysis of Phosphite-Induced Resistance against Pathogens in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydrogen Phosphite: A Guide for Laboratory Professionals
The correct and safe disposal of dihydrogen phosphite, also known as phosphorous acid, and its related salts is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on handling and disposing of these compounds. The disposal route for this compound compounds is contingent on their specific form—whether it is phosphorous acid or one of its less hazardous salts—and the quantity for disposal.
Immediate Safety and Handling
Before handling any this compound compound, it is imperative to consult the substance's specific Safety Data Sheet (SDS). The following are general safety and handling precautions.
Personal Protective Equipment (PPE): Proper PPE is essential to prevent exposure.[1][2] Always wear the following when handling this compound compounds:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | Protects against splashes and dust. |
| Skin Protection | Chemical-impermeable gloves (tested to EN 374) and a lab coat or impervious clothing.[1][2][3] | Prevents direct skin contact. |
| Respiratory Protection | Use only in a well-ventilated area.[1][2][3] If exposure limits may be exceeded, a full-face respirator is necessary.[1] | Avoids inhalation of dust or vapors. |
Handling and Storage:
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood.[2]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in work areas.[2][3]
-
Storage: Store in a cool, dry place away from incompatible materials like strong acids.[4] Keep containers tightly closed.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1] Remove all sources of ignition.
-
Assess and Select PPE: Wear the appropriate PPE as detailed above. For emergency responders, a breathing apparatus may be necessary.[2][5]
-
Containment: Prevent the spill from entering drains, sewers, or waterways.[2][5][6]
-
Clean-up:
-
Final Decontamination: Clean the affected area thoroughly. Dispose of contaminated materials and cleaning equipment as hazardous waste.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in its acidic form (phosphorous acid) or as a salt (e.g., sodium this compound, potassium this compound).
Method 1: Disposal of this compound Salts (e.g., Sodium or Potassium Salt)
For small quantities of relatively benign salts like sodium phosphite, sewer disposal may be permissible, but this is highly dependent on local regulations.
Experimental Protocol: Small-Scale Aqueous Solution Disposal
-
Verify Regulations: Confirm with your institution's Environmental Health & Safety (EHS) department and local authorities that sewer disposal of small quantities of the specific phosphite salt is allowed. Some guidelines permit sanitary sewer disposal for compounds like Sodium Phosphite.[7]
-
Dilution: Prepare a dilute aqueous solution of the phosphite salt (e.g., <5% w/v).
-
Neutralization (if necessary): Check the pH of the solution. If it is significantly acidic or basic, adjust it to a neutral range (typically 6.0-8.0) using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like citric acid for basic solutions).
-
Sewer Disposal: While flushing with a large volume of cold water, slowly pour the neutralized, dilute solution down the sanitary sewer drain. This should be done in a designated laboratory sink.
Method 2: Disposal of Phosphorous Acid (this compound)
Phosphorous acid is corrosive and must be handled as hazardous waste. It should not be disposed of down the sanitary sewer without neutralization.[8]
-
Segregation and Labeling: Collect all waste phosphorous acid in a dedicated, properly labeled, and sealed hazardous waste container.
-
Licensed Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[8] This is the most common and recommended procedure for acidic and concentrated phosphite waste.
-
Container Management: Do not mix with other waste streams unless instructed to do so by EHS professionals. Once the container is full, store it in a designated satellite accumulation area while awaiting pickup.
Disposal of Empty Containers
Empty containers that held this compound compounds must be managed correctly.
-
Rinsing: Triple-rinse the container with a suitable solvent (typically water).
-
Rinsate Collection: Collect the rinsate as hazardous waste and dispose of it according to the procedures for the chemical itself.
-
Final Disposal: After rinsing, remove or deface the label. The clean container can then typically be disposed of as regular laboratory glass or plastic waste, or recycled according to institutional policy.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound compounds.
Caption: Workflow for the safe disposal of this compound compounds.
References
Essential Safety and Operational Guide for Handling Dihydrogen Phosphite (Phosphorous Acid)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Dihydrogen Phosphite, also known as Phosphorous Acid. Adherence to these procedures is essential for ensuring personal safety and proper laboratory conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause severe eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] | Prevents skin contact, which can lead to severe burns.[1] |
| Body Protection | Laboratory coat or a chemical-resistant apron.[4][5] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[6][7] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Avoids inhalation of dust or mists that can cause chemical burns to the respiratory tract.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Operational Plan for Handling:
-
Preparation: Before handling, ensure that all engineering controls, such as the fume hood, are fully operational.[4] Confirm that you are wearing all the required PPE as detailed in Table 1.
-
Dispensing: Handle and open the container with care to avoid creating dust.[2][3] Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoiding Contamination: Keep the container tightly closed when not in use.[6] Avoid contact with incompatible materials such as strong bases and metals.[1]
-
Hygiene: Wash hands thoroughly after handling the substance and before breaks.[2] Do not eat, drink, or smoke in the work area.
Storage Plan:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[4]
-
Keep containers tightly closed in a designated corrosives area.[7]
-
Store in original, properly labeled containers made of compatible materials like high-density polyethylene (HDPE).[5]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush the affected skin with large amounts of water for at least 30 minutes.[4] Immediate medical treatment is required as untreated corrosive injuries are difficult to heal.[2][3] |
| Inhalation | Move the victim to fresh air.[4] If breathing has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[1] Seek immediate medical attention.[7] |
Spill and Disposal Management
Proper management of spills and waste is essential for laboratory and environmental safety.
Spill Response Plan:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the spill.[8] For larger spills, dike the area to prevent spreading.[4]
-
Neutralize: Cautiously neutralize the spilled material with a suitable agent like sodium bicarbonate or soda ash.[4][8]
-
Clean-up: Collect the neutralized material and place it into a suitable, labeled container for disposal.[4]
Disposal Plan:
-
All waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[9]
-
The label should clearly state "Hazardous Waste: this compound (Phosphorous Acid)" and include the appropriate hazard symbols.[9]
-
Do not mix with other waste streams unless permitted by your institution's waste management plan.[9]
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[9][10] Unneutralized phosphoric acid is considered a hazardous waste.[10]
Visual Guides
The following diagrams illustrate the key operational workflows for handling and disposing of this compound.
Caption: Safe Handling Workflow for this compound
References
- 1. scribd.com [scribd.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 5. Essential Tips for Safely Handling Phosphoric Acid 75 Percent in Your Projects [aojinchem.com]
- 6. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. chempak.net [chempak.net]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
